molecular formula C12H14O4 B102866 2-Hydroxy-3-phenoxypropyl acrylate CAS No. 16969-10-1

2-Hydroxy-3-phenoxypropyl acrylate

カタログ番号: B102866
CAS番号: 16969-10-1
分子量: 222.24 g/mol
InChIキー: HHQAGBQXOWLTLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Hydroxy-3-phenoxypropyl acrylate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-hydroxy-3-phenoxypropyl) prop-2-enoate
Source PubChem
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InChI

InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQAGBQXOWLTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70856-48-3
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=70856-48-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044851
Record name 2-Hydroxy-3-phenoxypropyl prop-2-enoate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester
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CAS No.

16969-10-1
Record name 2-Hydroxy-3-phenoxypropyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester
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Record name 2-Hydroxy-3-phenoxypropyl prop-2-enoate
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Record name 2-hydroxy-3-phenoxypropyl acrylate
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16969-10-1

This technical guide provides an in-depth overview of 2-Hydroxy-3-phenoxypropyl acrylate (B77674), a versatile monomer with significant potential in the fields of materials science and drug delivery. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Core Properties and Specifications

2-Hydroxy-3-phenoxypropyl acrylate is a monofunctional acrylate monomer known for its utility in forming polymers with desirable characteristics for biomedical applications.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 16969-10-1[3][4][5][6]
Molecular Formula C₁₂H₁₄O₄[5]
Molecular Weight 222.24 g/mol [4][5]
Appearance Colorless to light yellow/orange clear liquid[3]
Density 1.16 g/mL at 25 °C[4]
Refractive Index n20/D 1.528[4]
Boiling Point 380.9 °C at 760 mmHg
Flash Point 146.1 °C
Purity >85.0% (GC)[3]
Synonyms Acrylic Acid 2-Hydroxy-3-phenoxypropyl Ester, 3-Phenoxy-2-hydroxypropyl acrylate[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of acrylic acid with 1,2-Epoxy-3-phenoxy propane (B168953). This reaction is often carried out at elevated temperatures in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.

A general synthesis procedure is as follows:

  • 1,2-Epoxy-3-phenoxy propane is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • A polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol, is added to the vessel.

  • The mixture is heated to 100 °C.

  • Acrylic acid is added dropwise to the heated mixture over a period of one hour.

  • After the addition is complete, the reaction mixture is maintained at 100 °C for approximately four hours to ensure the completion of the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Acrylic_Acid Acrylic Acid Reaction_Vessel Reaction Vessel Acrylic_Acid->Reaction_Vessel Epoxy_Propane 1,2-Epoxy-3-phenoxy propane Epoxy_Propane->Reaction_Vessel Heater Heating (100°C) Heater->Reaction_Vessel Inhibitor Polymerization Inhibitor (e.g., 2,6-di-tert-butyl-p-cresol) Inhibitor->Reaction_Vessel Product 2-Hydroxy-3-phenoxypropyl acrylate Reaction_Vessel->Product

Synthesis of this compound.

Applications in Drug Development

A significant application of this compound in the pharmaceutical and biomedical fields is in the preparation of polymeric membranes for controlled drug release systems.[4] These membranes are typically formed through the UV-induced polymerization of the monomer. The resulting polymer matrix can encapsulate therapeutic agents, allowing for their sustained release over time. This property is particularly valuable for localized drug delivery, which can enhance therapeutic efficacy and minimize systemic side effects.

Beyond drug delivery, this monomer is also utilized in the production of UV-curable coatings and adhesives, which can have applications in medical devices.[7] These materials are valued for their flexibility, durability, and strong adhesion properties.

Experimental Protocols

Preparation of a Drug-Loaded Polymeric Membrane (Generalized Protocol)

This protocol describes a general method for preparing a drug-loaded hydrogel membrane using this compound, based on common practices for similar acrylate monomers.

Materials:

  • This compound (monomer)

  • A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • The therapeutic drug to be encapsulated

  • A suitable solvent (if necessary to dissolve the drug and/or photoinitiator)

Procedure:

  • Preparation of the Pre-polymerization Mixture:

    • In a suitable vessel, dissolve the desired amount of the therapeutic drug and the photoinitiator in the this compound monomer.

    • If necessary, a minimal amount of a biocompatible solvent can be used to aid dissolution. Ensure the solvent is volatile and can be removed later.

    • Thoroughly mix the components to ensure a homogeneous distribution of the drug and photoinitiator within the monomer.

  • Casting the Membrane:

    • Pour the pre-polymerization mixture into a mold of the desired shape and thickness (e.g., a petri dish or between two glass plates separated by a spacer).

  • UV Curing:

    • Expose the mold containing the mixture to a UV light source of appropriate wavelength and intensity. The duration of exposure will depend on the concentration of the photoinitiator, the thickness of the membrane, and the power of the UV lamp. This step should be optimized to ensure complete polymerization.

  • Post-Curing and Washing:

    • After UV exposure, the solidified polymeric membrane is removed from the mold.

    • The membrane should be washed extensively with a suitable solvent (e.g., phosphate-buffered saline for aqueous applications) to remove any unreacted monomer, photoinitiator, and non-encapsulated drug.

  • Drying and Storage:

    • The washed membrane can be dried under vacuum or by lyophilization.

    • Store the dried, drug-loaded membrane in a desiccator until further use.

Drug_Membrane_Workflow cluster_inputs Input Materials Monomer 2-Hydroxy-3-phenoxypropyl acrylate Mixing Mix to Homogeneity Monomer->Mixing Drug Therapeutic Drug Drug->Mixing Initiator Photoinitiator Initiator->Mixing Casting Cast into Mold Mixing->Casting UVCuring UV Polymerization Casting->UVCuring Washing Wash to Remove Unreacted Components UVCuring->Washing Drying Dry the Membrane Washing->Drying FinalProduct Drug-Loaded Polymeric Membrane Drying->FinalProduct

Workflow for preparing a drug-loaded polymeric membrane.
In Vitro Drug Release Study

This protocol outlines a typical in vitro experiment to characterize the release kinetics of a drug from the prepared polymeric membrane.

Materials:

  • Drug-loaded polymeric membrane

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • A known quantity of the drug-loaded membrane is placed in a vessel containing a defined volume of the release medium.

  • The vessel is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn.

  • An equal volume of fresh release medium is added back to the vessel to maintain a constant volume.

  • The concentration of the drug in the withdrawn aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The cumulative amount of drug released is plotted against time to determine the release profile.

Biocompatibility and Toxicity

For any material intended for use in medical devices or as a drug delivery vehicle, biocompatibility is of paramount importance. Acrylate-based polymers are widely used in biomedical applications; however, residual monomers can be cytotoxic. Therefore, it is crucial to ensure complete polymerization and thorough washing of the final product to remove any unreacted monomers.

Toxicity Data for this compound:

  • Oral LD50 (rat, female): > 2000 mg/kg bw

  • Dermal LD0 (rat, male/female): 2000 mg/kg bw

  • Toxicity to fish (Leuciscus idus): LC50 - ca. 10 mg/L - 96 h

  • Toxicity to daphnia: EC50 - 1.21 mg/L - 48 h

  • Toxicity to algae: EC50 - 4.4 mg/L - 72 h

Standard biocompatibility tests, such as those outlined in ISO 10993, should be performed on the final polymeric material. These tests typically include assessments of cytotoxicity, sensitization, and irritation.

Analytical Methods

The quantification of residual this compound monomer in the final polymer product is essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for this purpose.

A general HPLC method for acrylate monomers would involve:

  • Sample Preparation: Extraction of the residual monomer from the polymer matrix using a suitable solvent.

  • Chromatographic Separation: Using a reverse-phase column with a suitable mobile phase gradient.

  • Detection: UV detection is often suitable for acrylate monomers.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly links this compound to any particular signaling pathways. Its primary role in a biological context is as a component of a polymeric drug delivery system, where its interaction with biological systems is intended to be inert. The biological effects observed would be primarily due to the encapsulated therapeutic agent.

Conclusion

This compound is a valuable monomer for the development of advanced materials for drug delivery and medical devices. Its ability to form biocompatible polymers via UV curing makes it a promising candidate for creating controlled-release drug delivery systems. Researchers and drug development professionals should focus on the complete characterization of the final polymeric material, including thorough analysis of residual monomers and comprehensive biocompatibility testing, to ensure the safety and efficacy of their products.

References

An In-Depth Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), a versatile monomer increasingly utilized in advanced material science, with applications spanning from drug delivery systems to dental composites and innovative 3D printing materials.

Core Molecular and Physical Properties

2-Hydroxy-3-phenoxypropyl acrylate is a monofunctional acrylate monomer. Its chemical structure, featuring a hydroxyl group and a phenoxy group, imparts a unique combination of reactivity, hydrophilicity, and flexibility to the polymers it forms.

The definitive molecular weight of this compound is 222.24 g/mol .[1][2][3] This and other key quantitative properties are summarized in the table below.

PropertyValue
Molecular Weight 222.24 g/mol [1][2][3]
Molecular Formula C₁₂H₁₄O₄[1][2]
Density 1.16 g/mL at 25 °C
Refractive Index n20/D 1.528
Boiling Point 325.4 °C
Flash Point 192 °F

Applications in Research and Development

HPPA is a valuable component in the formulation of a variety of polymeric materials due to its favorable characteristics, which include good adhesion, flexibility, and low odor.[4][5] Its applications are particularly prominent in fields requiring biocompatible and advanced functional materials.

Controlled Drug Release Systems

Polymeric membranes formulated with this compound are being explored for controlled drug release applications.[6] The polymerization of HPPA, often initiated by UV radiation, can create a cross-linked hydrogel network. This network can be engineered to encapsulate therapeutic agents and release them in a sustained manner. The meso-ordered structure of these hydrogels is particularly advantageous for drug delivery, as it allows for the loading of drugs and their subsequent localized and sustained release, which can minimize systemic side effects.

Advanced Vitrimers for 3D Printing

A significant application of HPPA is in the synthesis of vitrimers, a novel class of polymers that combine the properties of thermosets and thermoplastics. These materials exhibit high thermal stability and mechanical strength, yet they can be reprocessed and reshaped, opening up possibilities for self-healing and shape-memory materials.[7] HPPA is a valuable co-monomer in these formulations, contributing to a reduction in resin viscosity and shrinkage while enhancing the flexibility of the final polymer.[8][9] Resins containing HPPA have been successfully used in digital light processing (DLP) and liquid crystal display (LCD) 3D printing technologies.[6][8][9]

Dental Restorative Materials

The matrix of modern dental composites is predominantly based on dimethacrylate monomers.[10] Acrylate-based monomers like HPPA are used in these formulations to improve the mechanical properties and durability of dental fillings.[11] These materials are designed to mimic the appearance of natural teeth and bond effectively to both dentin and enamel.[10]

Experimental Protocols and Methodologies

While detailed, standardized protocols are often proprietary or specific to a particular research group, the following outlines the general experimental procedures found in the literature for the application of this compound.

Synthesis of Vitrimers for 3D Printing

The synthesis of HPPA-containing vitrimers for 3D printing typically involves the photopolymerization of a resin mixture.

Materials and Equipment:

  • This compound (HPPA)

  • A cross-linking monomer (e.g., Acrylated Epoxidized Soybean Oil - AESO)

  • A photoinitiator (e.g., ethyl(2,4,6-trimethylbenzoyl) phenylphosphinate - TPOL)

  • A transesterification catalyst (e.g., Zinc Acetylacetone Hydrate - Zn(acac)₂)

  • A 3D printer (e.g., Digital Light Processing - DLP)

  • UV curing system

General Procedure:

  • The transesterification catalyst is dissolved in HPPA, often with gentle heating (e.g., 70°C).[6]

  • After cooling to room temperature, the cross-linking monomer and photoinitiator are added and stirred until a homogeneous resin is formed.[6]

  • The prepared resin is then used in a DLP 3D printer to fabricate objects layer by layer through photopolymerization.

  • Post-curing of the printed object, for instance by heating at an elevated temperature (e.g., 200°C), may be required to enhance the vitrimeric properties.[6]

experimental_workflow_vitrimer cluster_resin_prep Resin Preparation cluster_3d_printing 3D Printing and Curing start Start dissolve_catalyst Dissolve Catalyst in HPPA at 70°C start->dissolve_catalyst cool Cool to Room Temperature dissolve_catalyst->cool add_components Add Cross-linker & Photoinitiator cool->add_components mix Stir to Homogenize add_components->mix print DLP 3D Printing mix->print post_cure Post-Cure at 200°C print->post_cure end Final Vitrimer Product post_cure->end

Caption: Workflow for the synthesis of HPPA-based vitrimers for 3D printing.

Preparation of Hydrogels for Controlled Drug Release

The formation of HPPA-based hydrogels for drug delivery often employs photopolymerization to create a cross-linked network.

General Procedure:

  • A hydrogel precursor solution is prepared by mixing HPPA, a suitable solvent (e.g., water), and a photoinitiator.

  • The drug to be encapsulated is incorporated into this mixture.

  • The solution is then exposed to UV light to initiate polymerization and form the hydrogel.

  • The resulting hydrogel, now containing the entrapped drug, can be washed and dried.

experimental_workflow_drug_release start Start: Prepare Precursor Solution (HPPA, Solvent, Photoinitiator) add_drug Incorporate Drug into Solution start->add_drug uv_cure UV Photopolymerization add_drug->uv_cure form_hydrogel Formation of Drug-Loaded Hydrogel uv_cure->form_hydrogel wash_dry Wash and Dry Hydrogel form_hydrogel->wash_dry final_product Final Product for Drug Release Studies wash_dry->final_product

Caption: General workflow for preparing drug-loaded hydrogels using HPPA.

Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the involvement of this compound in biological signaling pathways. As a synthetic monomer primarily used in materials science for polymerization, it is not expected to have a direct role as a signaling molecule in biological systems. Its biological effects are more related to the biocompatibility and potential cytotoxicity of the monomer and the resulting polymers.

Safety and Handling

This compound is considered a hazardous substance.[12] It can cause skin and eye irritation, and may cause an allergic skin reaction.[13] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

2-Hydroxy-3-phenoxypropyl acrylate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate (B77674)

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (2-HPPA) is a monofunctional acrylate monomer recognized for its utility in polymer synthesis. Its chemical structure, featuring a hydroxyl group, a phenoxy group, and a reactive acrylate moiety, imparts a unique combination of properties including flexibility, adhesion, and reactivity. While extensively used in the formulation of UV-curable coatings, inks, and adhesives, its applications in the biomedical field are gaining interest, particularly in the development of advanced materials for controlled drug delivery systems.[1][2][3][4] This document provides a comprehensive technical overview of 2-HPPA, focusing on its chemical structure, properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-HPPA is an ester of acrylic acid and 2-phenoxy-1,2-propanediol. The presence of the acrylate group allows it to undergo polymerization, while the hydroxyl and phenoxy groups can be modified or contribute to the overall properties of the resulting polymer.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (2-hydroxy-3-phenoxypropyl) prop-2-enoate [1][5][6]
CAS Number 16969-10-1 [1][7]
Molecular Formula C₁₂H₁₄O₄ [7][8][9]
SMILES String C=CC(=O)OCC(O)COc1ccccc1 [1][9]
InChI Key HHQAGBQXOWLTLL-UHFFFAOYSA-N [1][10]
EC Number 241-045-8 [1][10]

| Synonyms | 3-Phenoxy-2-hydroxypropyl acrylate, Acrylic Acid 2-Hydroxy-3-phenoxypropyl Ester |[8][10] |

Physicochemical Properties

2-HPPA is typically a colorless to light yellow clear liquid at room temperature.[9] For stability and to prevent spontaneous polymerization, it is often supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ).[1][10]

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Molecular Weight 222.24 g/mol [1][7][10]
Density 1.16 g/mL at 25 °C [1][3][10]
Boiling Point 380.9 °C at 760 mmHg [8]
Flash Point 174 °C (345.2 °F) - closed cup
Refractive Index n20/D 1.528 [1][10]
Vapor Pressure 1.76E-06 mmHg at 25°C [8][11]
Purity Typically >85.0% (GC) [9]

| Appearance | Colorless to Light yellow to Light orange clear liquid |[9] |

Synthesis and Experimental Protocols

The synthesis of 2-HPPA can be achieved through the reaction of acrylic acid with 1,2-Epoxy-3-phenoxy propane (B168953) (also known as phenyl glycidyl (B131873) ether). This process involves the ring-opening of the epoxide by the carboxylic acid.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of 2-HPPA involves the following steps[12]:

  • Reactant Preparation : The primary reactants are acrylic acid and 1,2-Epoxy-3-phenoxy propane.

  • Inhibitor Addition : An inhibitor, such as 2,6-di-tert-butyl-p-cresol, is added to the reaction mixture to prevent the premature polymerization of the acrylate.

  • Reaction Conditions : The acrylic acid is added to 1,2-Epoxy-3-phenoxy propane over a period of 1 hour at a controlled temperature of 100°C.

  • Heating and Reaction Completion : Following the addition of acrylic acid, the mixture is heated for an additional 4 hours at 100°C to ensure the reaction proceeds to completion.

  • Product Isolation : The final product, 3-Phenoxy-2-hydroxypropyl acrylate, is then isolated from the reaction mixture.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product reactant1 Acrylic Acid reaction Ring-Opening Reaction reactant1->reaction reactant2 1,2-Epoxy-3-phenoxy propane reactant2->reaction inhibitor Polymerization Inhibitor (e.g., 2,6-di-tert-butyl-p-cresol) inhibitor->reaction product 2-Hydroxy-3-phenoxypropyl acrylate reaction->product Heat at 100°C for 4 hours

Figure 1: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of 2-HPPA in the biomedical field is as a monomer for creating polymeric membranes for controlled drug release systems.[1][3] The polymerization is often initiated by UV radiation, allowing for the in-situ formation of a drug-loaded polymer matrix.

The principle involves mixing 2-HPPA, a drug substance, and a photoinitiator. Upon exposure to UV light, the acrylate groups of 2-HPPA polymerize, forming a cross-linked network that physically entraps the drug molecules. The physicochemical properties of this polymer matrix, such as its hydrophilicity and cross-link density, govern the rate at which the entrapped drug is released over time. This technology is particularly promising for applications requiring localized and sustained drug delivery.

A related compound, 2-(4-benzoyl-3-hydroxy phenoxy) ethyl acrylate (BHP-EA), has been used in intraocular lenses (IOLs) for two-photon-triggered drug delivery, highlighting the potential of this class of molecules in advanced therapeutic systems.[13]

G cluster_components Initial Mixture cluster_polymerization Polymerization Step cluster_result Resulting System monomer 2-HPPA Monomers process UV Radiation Exposure monomer->process drug Drug Molecules drug->process initiator Photoinitiator initiator->process matrix Polymer Matrix with Entrapped Drug process->matrix release Sustained Drug Release matrix->release

Figure 2: Conceptual workflow for creating a controlled drug release system.

Toxicological and Safety Profile

Understanding the toxicology of 2-HPPA is critical for safe handling in a research environment. It is classified as hazardous and requires appropriate personal protective equipment.[14]

Table 3: Toxicological Data for this compound

Test Species Route Value Reference(s)
Acute Toxicity Rat (female) Oral LD50: > 2000 mg/kg [15]
Acute Toxicity Rat (male/female) Dermal LD0: 2000 mg/kg [15]
Aquatic Toxicity (Fish) Leuciscus idus - LC50: ca. 10 mg/L (96 h) [15]
Aquatic Toxicity (Invertebrates) Daphnia magna - EC50: 1.21 mg/L (48 h) [15]

| Aquatic Toxicity (Algae) | Desmodesmus subspicatus | - | EC50: 4.4 mg/L (72 h) |[15] |

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-HPPA is associated with the following hazards:

  • H302: Harmful if swallowed.[6][16]

  • H317: May cause an allergic skin reaction.[6][16]

  • H318: Causes serious eye damage.[6][16]

  • H411: Toxic to aquatic life with long lasting effects.[16]

The material is an irritant to the eyes, skin, and respiratory system.[14] It may cause an allergic skin reaction (sensitization) and can be harmful if ingested.[14][16] Researchers should handle this chemical in a well-ventilated area, wearing protective gloves, safety goggles, and appropriate lab clothing to avoid contact.[15]

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), a monomer widely utilized in the production of polymers for coatings, adhesives, and other applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and a thorough examination of the reaction pathways.

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (CAS No: 16969-10-1) is a functional monomer characterized by the presence of a hydroxyl group, a phenoxy group, and a polymerizable acrylate moiety. These features impart desirable properties to the resulting polymers, such as improved adhesion, flexibility, and chemical resistance. The synthesis of HPPA is primarily achieved through two main pathways, which will be discussed in detail in this guide.

Chemical Structure:

Synthesis Pathways

The two primary routes for the synthesis of this compound are:

  • Esterification of 2-Hydroxy-3-phenoxypropanol with Acrylic Acid: This is a direct esterification reaction where the hydroxyl group of 2-Hydroxy-3-phenoxypropanol reacts with the carboxylic acid group of acrylic acid in the presence of an acid catalyst.

  • Ring-opening reaction of 1,2-Epoxy-3-phenoxy propane (B168953) (Phenyl Glycidyl (B131873) Ether) with Acrylic Acid: This pathway involves the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of phenyl glycidyl ether, followed by protonation to yield the final product.

This guide will focus on the more common and direct ring-opening reaction of phenyl glycidyl ether with acrylic acid.

A logical diagram of the synthesis pathways is presented below:

SynthesisPathways cluster_esterification Esterification Pathway cluster_ring_opening Ring-Opening Pathway 2-Hydroxy-3-phenoxypropanol 2-Hydroxy-3-phenoxypropanol HPPA_E This compound 2-Hydroxy-3-phenoxypropanol->HPPA_E + Acrylic Acid (Acid Catalyst) Acrylic Acid_E Acrylic Acid Acrylic Acid_E->HPPA_E Phenyl Glycidyl Ether 1,2-Epoxy-3-phenoxy propane (Phenyl Glycidyl Ether) HPPA_R This compound Phenyl Glycidyl Ether->HPPA_R + Acrylic Acid (Catalyst) Acrylic Acid_R Acrylic Acid Acrylic Acid_R->HPPA_R ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - Charge flask with phenyl glycidyl ether, p-toluenesulfonic acid, and hydroquinone. Start->Reaction_Setup Heating Heat the mixture to 80-90°C with stirring. Reaction_Setup->Heating Addition Slowly add acrylic acid via dropping funnel over 1 hour. Heating->Addition Reaction Maintain at 90°C for 4-6 hours. Monitor reaction progress by TLC or GC. Addition->Reaction Cooling Cool the reaction mixture to room temperature. Reaction->Cooling Workup Work-up: - Dilute with ethyl acetate. - Wash with 5% NaOH solution. - Wash with brine. Cooling->Workup Drying Dry the organic layer over anhydrous magnesium sulfate. Workup->Drying Filtration Filter to remove the drying agent. Drying->Filtration Solvent_Removal Remove the solvent under reduced pressure using a rotary evaporator. Filtration->Solvent_Removal Purification Purify the crude product by vacuum distillation. Solvent_Removal->Purification Characterization Characterize the final product (NMR, IR, GC-MS). Purification->Characterization End End Characterization->End

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA). The information herein is intended to support research and development activities, particularly in the fields of polymer chemistry, material science, and drug delivery systems where acrylates are often employed. This document compiles essential data, outlines standardized experimental methodologies for property determination, and illustrates the characterization workflow.

Core Physical and Chemical Properties

2-Hydroxy-3-phenoxypropyl acrylate, with the CAS number 16969-10-1, is an organic compound that features an acrylate functional group, a hydroxyl group, and a phenoxy group. This unique combination of functional groups makes it a versatile monomer in polymerization processes. The acrylate group allows for free radical polymerization, the hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, and the phenoxy group imparts aromatic characteristics that can influence the final polymer's thermal and mechanical properties. It is typically a colorless to pale yellow liquid.[1]

Data Presentation: Physical Properties of this compound

The quantitative physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources and are crucial for handling, processing, and modeling the behavior of this monomer in various applications.

Physical PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow, clear liquid[1]
Density 1.16 g/mL at 25 °C[3][6][7][8]
Refractive Index (n20/D) 1.528[3][6][7][8][9]
Boiling Point 325.4 °C (Predicted)[10]; 380.9 ± 32.0 °C (Predicted)[8]
Flash Point 192 °F (88.9 °C)[7][9][10]
Vapor Pressure 0.004 Pa at 25 °C[7]; 1.76E-06 mmHg at 25°C[9][10]
pKa 13.04 ± 0.20 (Predicted)[7]
Purity Typically >85.0% (GC)[1], often stabilized with MEHQ[1][3]

Experimental Protocols for Physical Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid chemicals like this compound. These protocols are based on internationally recognized standards, such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental property for quality control and material characterization.

Methodology (Based on ASTM D4052): [5][11]

  • Apparatus: A digital density meter based on the oscillating U-tube principle.[5][12]

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

  • Sample Preparation: The this compound sample is equilibrated to the desired measurement temperature (e.g., 25 °C). The sample must be free of air bubbles.

  • Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency caused by the mass of the sample.

  • Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period. The result is typically reported in g/cm³ or kg/m ³.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a sensitive measure of purity and composition.

Methodology (Based on ASTM D1218): [4][9][10][13][14]

  • Apparatus: A calibrated refractometer, such as an Abbe-type refractometer.[9]

  • Calibration: The refractometer is calibrated using a standard reference material with a known refractive index.

  • Sample Application: A small drop of the this compound sample is placed on the prism of the refractometer.

  • Temperature Control: The temperature of the prisms is controlled to the desired measurement temperature (e.g., 20 °C) as the refractive index is temperature-dependent.

  • Measurement: The instrument is adjusted until the boundary line is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. For digital refractometers, the value is displayed automatically.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Based on OECD Guideline 103): [1][15][16][17]

  • Apparatus: Various methods can be employed, including an ebulliometer, dynamic method, or distillation method.[1][16] A common laboratory setup involves a heating mantle, a boiling flask containing the sample and boiling chips, a condenser, and a calibrated thermometer.

  • Procedure: The liquid is heated in the boiling flask. The temperature is monitored as the liquid begins to boil and a steady reflux is established in the condenser.

  • Measurement: The boiling point is recorded as the temperature at which the liquid and vapor are in equilibrium under the ambient atmospheric pressure. This is typically the temperature at which a constant stream of distillate is produced.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the measurement is performed at a different pressure.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

Methodology (Based on ASTM D93 - Pensky-Martens Closed Cup Tester): [6][8][18]

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirrer, a heating source, and an ignition source.[6][18]

  • Sample Preparation: A specified volume of the this compound sample is placed into the test cup.

  • Procedure: The sample is heated at a slow, constant rate while being stirred.[6][18]

  • Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

  • Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid monomer such as this compound, from initial sample reception to final data reporting.

G cluster_0 Phase 1: Sample Preparation & Initial Checks cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Compilation & Reporting sample Receive Monomer Sample (this compound) visual_insp Visual Inspection (Color, Clarity) sample->visual_insp purity_check Purity Analysis (GC) (>85%) visual_insp->purity_check density Density Measurement (ASTM D4052) purity_check->density If purity is acceptable ref_index Refractive Index (ASTM D1218) purity_check->ref_index If purity is acceptable boiling_pt Boiling Point (OECD 103) purity_check->boiling_pt If purity is acceptable flash_pt Flash Point (ASTM D93) purity_check->flash_pt If purity is acceptable data_table Compile Data into Structured Table density->data_table ref_index->data_table boiling_pt->data_table flash_pt->data_table report Generate Technical Guide or Whitepaper data_table->report

References

Spectral Analysis of 2-Hydroxy-3-phenoxypropyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral data for 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (CAS No: 16969-10-1), a monofunctional monomer utilized in the formulation of UV-curable coatings, inks, and adhesives.[1] The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed spectral data, experimental protocols, and a visual representation of the analytical workflow.

Molecular Structure:

  • IUPAC Name: (2-hydroxy-3-phenoxypropyl) prop-2-enoate[2]

  • Molecular Formula: C₁₂H₁₄O₄[2]

  • Molecular Weight: 222.24 g/mol [2]

  • SMILES: C=CC(=O)OCC(COC1=CC=CC=C1)O[2]

Spectral Data Summary

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Hydroxy-3-phenoxypropyl acrylate. While direct peak lists for NMR and IR are not publicly available, the tables below outline the expected chemical shifts and vibrational frequencies based on the molecule's functional groups, supplemented with available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.35 - 7.25Multiplet2HAr-H (meta)
~ 7.00 - 6.90Multiplet3HAr-H (ortho, para)
~ 6.50 - 6.40Doublet of Doublets1HAcrylate CH=CH₂ (trans)
~ 6.20 - 6.10Doublet of Doublets1HAcrylate CH=CH₂
~ 5.90 - 5.80Doublet of Doublets1HAcrylate CH=CH₂ (cis)
~ 4.40 - 4.20Multiplet3HO-CH₂ and CH-OH
~ 4.10 - 3.90Multiplet2HPh-O-CH₂
~ 2.50 - 2.00Singlet (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 166.0CC=O (Ester)
~ 158.5CAr-C (quaternary, C-O)
~ 131.5CH=CH₂ (Acrylate)
~ 129.5CHAr-CH (meta)
~ 128.0CH=CH (Acrylate)
~ 121.5CHAr-CH (para)
~ 114.5CHAr-CH (ortho)
~ 69.5CH₂Ph-O-CH₂
~ 68.5CHCH-OH
~ 66.0CH₂O-CH₂ (Ester)
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) a technique often used for acquiring the IR spectrum of this compound.[2] The characteristic absorption bands are detailed below.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3400 (broad)O-H StretchHydroxyl (-OH)
~ 3060C-H StretchAromatic C-H
~ 2930C-H StretchAliphatic C-H
~ 1725C=O StretchEster Carbonyl
~ 1635C=C StretchAcrylate C=C
~ 1600, 1495C=C StretchAromatic Ring
~ 1240C-O StretchEster/Ether
~ 1190C-O StretchEster
~ 1040C-O StretchEther/Alcohol
~ 810, 750C-H BendAromatic C-H (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data [2]

ParameterValue
Ionization MethodElectrospray Ionization (ESI)
Ionization ModeNegative
Precursor Ion [M-H]⁻m/z 221.0819
Major Fragment Ionsm/z 121.0295, 75.024

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.

Synthesis Protocol: Ring-Opening of Phenyl Glycidyl (B131873) Ether

This compound is synthesized via the reaction of phenyl glycidyl ether with acrylic acid. This reaction involves the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of phenyl glycidyl ether, typically catalyzed by a base or a Lewis acid.

  • Reagents and Equipment:

    • Phenyl glycidyl ether

    • Acrylic acid

    • Catalyst (e.g., triethylamine, chromium(III) salts)

    • Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

    • Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

    • Heating mantle.

  • Procedure:

    • To a three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add phenyl glycidyl ether (1.0 eq), acrylic acid (1.1 eq), and a polymerization inhibitor (~250 ppm).

    • Begin stirring the mixture and introduce the catalyst (e.g., 0.01-0.05 eq).

    • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

    • Monitor the reaction progress by techniques such as titration of the acid number or thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

    • The crude product can be purified by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acrylic acid, followed by washing with brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent (if any) is removed under reduced pressure to yield the final product.

Spectral Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • IR Spectroscopy:

    • Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an ATR-FTIR spectrometer.

    • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A C18 column is commonly used for separation. The mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) is set to scan in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes to identify the molecular ion and characteristic fragments.[2]

Workflow Visualization

The logical flow from synthesis to final characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Output reagents Reagents (Phenyl Glycidyl Ether, Acrylic Acid, Catalyst) reaction Ring-Opening Reaction (80-100°C, 4-6h) reagents->reaction workup Aqueous Workup & Purification reaction->workup product Purified Product: 2-Hydroxy-3-phenoxypropyl acrylate workup->product nmr NMR Analysis (¹H, ¹³C) product->nmr Structural Elucidation ir ATR-IR Analysis product->ir Functional Group Identification ms LC-MS Analysis product->ms Molecular Weight & Fragmentation nmr_data NMR Spectra & Peak Lists nmr->nmr_data ir_data IR Spectrum & Band Assignments ir->ir_data ms_data Mass Spectrum & m/z Data ms->ms_data

Caption: Synthesis and spectral analysis workflow.

References

2-Hydroxy-3-phenoxypropyl acrylate solubility in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Hydroxy-3-phenoxypropyl Acrylate (B77674) in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-3-phenoxypropyl acrylate (HPPA). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed experimental protocols that can be employed to determine the precise solubility of HPPA in various solvents.

Introduction to this compound (HPPA)

This compound (CAS No: 16969-10-1) is a monofunctional acrylate monomer. Its chemical structure, featuring a hydroxyl group, a phenoxy group, and an acrylate moiety, suggests a degree of polarity and the potential for hydrogen bonding. These characteristics influence its solubility in different media. Understanding the solubility of HPPA is critical for its application in various fields, including polymer synthesis, coatings, adhesives, and biomedical materials.

Solubility Data

Table 1: Qualitative Solubility of this compound (HPPA)

SolventCAS NumberQualitative SolubilityTemperature (°C)Pressure (atm)Citation
Water7732-18-5MiscibleNot SpecifiedNot Specified[1]
Acetone67-64-1Likely SolubleNot SpecifiedNot Specified
Ethanol64-17-5Likely SolubleNot SpecifiedNot Specified
Toluene108-88-3Likely Sparingly SolubleNot SpecifiedNot Specified
Methanol67-56-1Likely SolubleNot SpecifiedNot Specified
Ethyl Acetate141-78-6Likely SolubleNot SpecifiedNot Specified
Dichloromethane75-09-2Likely SolubleNot SpecifiedNot Specified
n-Hexane110-54-3Likely Insoluble*Not SpecifiedNot Specified

*Note: The solubility in organic solvents is inferred from the general solubility characteristics of structurally similar compounds like hydroxypropyl acrylate, which is reported to be soluble in most organic solvents.[1][2][3] These are estimations and should be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for HPPA, several established experimental methods can be utilized. The choice of method will depend on the desired accuracy, the concentration range of interest, and the available analytical instrumentation.

Gravimetric Method (Based on OECD Guideline 105)

This method is suitable for determining the solubility of a substance in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved HPPA should be visible.

  • Separation of Saturated Solution:

    • Allow the mixture to settle at the constant temperature.

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter can be used to remove any suspended particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the HPPA) until a constant weight of the residue (dissolved HPPA) is achieved.

    • Weigh the container with the residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved HPPA by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility as grams of HPPA per 100 mL or 100 g of the solvent.

UV-Vis Spectrophotometry Method

This method is applicable if this compound has a chromophore that absorbs ultraviolet or visible light. It is a sensitive technique suitable for determining low solubility.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of HPPA in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of HPPA as described in the gravimetric method (Section 3.1.1).

    • After reaching equilibrium, carefully withdraw a sample of the clear supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of HPPA in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Gas Chromatography (GC) Method

Gas chromatography can be used to determine the concentration of HPPA in a saturated solution, particularly for volatile solvents.

Methodology:

  • Instrument Calibration:

    • Prepare standard solutions of HPPA in the chosen solvent with a known concentration of an internal standard.

    • Inject the standards into the gas chromatograph and obtain the peak areas for HPPA and the internal standard.

    • Create a calibration curve by plotting the ratio of the peak area of HPPA to the peak area of the internal standard against the concentration of HPPA.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution of HPPA as described in the gravimetric method (Section 3.1.1).

    • Take a precise volume of the clear supernatant and add a known amount of the internal standard.

    • Inject a sample of this solution into the gas chromatograph.

  • Calculation of Solubility:

    • Determine the ratio of the peak area of HPPA to the peak area of the internal standard from the chromatogram of the sample.

    • Use the calibration curve to determine the concentration of HPPA in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_methods Quantification Method cluster_results Results start Select Solvent prep_saturated Prepare Saturated Solution (Excess HPPA + Solvent) start->prep_saturated equilibration Equilibrate at Constant T (e.g., 24-48h agitation) prep_saturated->equilibration separation Separate Supernatant (Centrifugation/Filtration) equilibration->separation gravimetric Gravimetric separation->gravimetric uv_vis UV-Vis separation->uv_vis gc GC separation->gc calculation Calculate Solubility (g/100mL or g/100g) gravimetric->calculation uv_vis->calculation gc->calculation end Report Data calculation->end

Caption: Workflow for determining HPPA solubility.

Signaling Pathway for Solubility Determination Logic

The decision-making process for selecting an appropriate solubility determination method can be visualized as follows.

solubility_logic node_action node_action start HPPA Sample is_volatile Is HPPA thermally stable? start->is_volatile has_chromophore Does HPPA have a UV-Vis chromophore? is_volatile->has_chromophore Yes use_gc Use Gas Chromatography is_volatile->use_gc No (Volatile) use_gravimetric Use Gravimetric Method has_chromophore->use_gravimetric No use_uv_vis Use UV-Vis Spectroscopy has_chromophore->use_uv_vis Yes

Caption: Method selection for HPPA solubility.

This guide serves as a foundational resource for professionals working with this compound. By following the outlined experimental protocols, researchers can generate the specific and reliable solubility data necessary for their research and development activities.

References

2-Hydroxy-3-phenoxypropyl acrylate mechanism of action in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Polymerization of 2-Hydroxy-3-phenoxypropyl Acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a functional monomer increasingly utilized in the formulation of advanced polymers for biomedical and material science applications. Its unique structure, featuring a reactive acrylate group, a pendant hydroxyl group, and a phenoxy moiety, imparts a distinct set of properties to the resulting polymers, including enhanced thermal stability, specific reactivity, and the potential for post-polymerization modification. This technical guide provides a comprehensive overview of the mechanism of action of HPPA in polymerization processes, with a focus on free-radical polymerization. It consolidates available data on its reactivity, provides detailed experimental protocols for polymerization and characterization, and uses predictive models based on analogous structures to elucidate its behavior.

Core Concepts

The polymerization of this compound predominantly proceeds via a free-radical chain-growth mechanism .[1][2] This process can be initiated by thermal decomposition of an initiator or by photolysis in photopolymerization. The key stages of this mechanism are:

  • Initiation: A free radical is generated from an initiator molecule, which then adds to the carbon-carbon double bond of the HPPA monomer, creating a monomer radical.[2]

  • Propagation: The newly formed monomer radical adds to another HPPA monomer, and this process repeats, leading to the growth of a polymer chain.[2]

  • Termination: The growth of the polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.[3]

The presence of the hydroxyl (-OH) group in HPPA plays a significant role in its polymerization. It can participate in hydrogen bonding, which may influence the reaction kinetics.[4] Furthermore, the hydroxyl group serves as a reactive site for subsequent cross-linking reactions, which is crucial for the formation of robust polymer networks.[5]

The phenoxy group also influences the polymerization process. Phenoxy radicals have the potential to act as radical scavengers, which could retard the polymerization rate by reacting with initiator or propagating radicals.[6]

Data Presentation

While specific kinetic data for the homopolymerization of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on its methacrylate (B99206) analog, (2-hydroxy-3-phenoxy)propyl methacrylate (PPMA), and from comparative studies involving HPPA.

Table 1: Thermal Properties of Poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (Poly(PPMA))

Data extracted from a study on the thermal degradation of Poly(PPMA) and is used here as a proxy for the expected thermal properties of Poly(HPPA).

PropertyValueMethod
Glass Transition Temperature (Tg)Not DeterminedDSC
50% Weight Loss Temperature340 °CTGA
Monomer Recovery upon Degradation85.9%Pyrolysis-GC/MS
Table 2: Comparative Acrylate Conversion in Photo- and EB-Initiated Polymerization

This table summarizes data from a study comparing the polymerization of various acrylates, including HPPA (referred to as HPOPA in the study), initiated by UV light (photo-initiation) and electron beam (EB-initiation).[7]

Monomer FormulationInitiation MethodInitiation Energy EquivalentAcrylate Conversion (%)
HPPA/Urethane AcrylateUV (0.1 wt% DMPA)15 kGy~45%
HPPA/Urethane AcrylateElectron Beam15 kGy~80%

Experimental Protocols

The following protocols are based on established methods for the polymerization and characterization of hydroxyl-functional acrylates and their polymers, with specific details adapted from the study of the methacrylate analog, PPMA.[8]

Protocol 1: Free-Radical Polymerization of (2-Hydroxy-3-phenoxy)propyl Methacrylate

This protocol describes the synthesis of poly[(2-hydroxy-3-phenoxy)propyl methacrylate], which can be adapted for the polymerization of HPPA.

Materials:

  • (2-Hydroxy-3-phenoxy)propyl methacrylate (PPMA) monomer

  • Benzoyl peroxide (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (precipitating agent)

Procedure:

  • A solution of PPMA monomer and benzoyl peroxide in 1,4-dioxane is prepared in a polymerization tube.

  • The solution is degassed by repeated freeze-thaw cycles under vacuum.

  • The sealed tube is placed in a thermostatically controlled bath at 60°C to initiate polymerization.

  • After the desired reaction time, the polymerization is terminated by cooling the tube.

  • The polymer is isolated by precipitating the viscous solution in a large excess of methanol.

  • The precipitated polymer is filtered, washed with methanol, and dried to a constant weight in a vacuum oven.

Protocol 2: Characterization of the Polymer

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Instrumentation: A GPC system equipped with a refractive index detector.

  • Columns: A set of Styragel columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.

  • Calibration: The system is calibrated with polystyrene standards.

2. Thermal Analysis (DSC and TGA):

  • Purpose: To determine the glass transition temperature (Tg) and the thermal degradation profile of the polymer.[9][10]

  • DSC Methodology:

    • A small sample of the polymer is sealed in an aluminum pan.

    • The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • The heat flow is monitored as a function of temperature to identify the glass transition.

  • TGA Methodology: [11]

    • A small sample of the polymer is placed in a TGA pan.

    • The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C).

    • The weight loss of the sample is recorded as a function of temperature.

3. Spectroscopic Analysis (FTIR and NMR):

  • Purpose: To confirm the chemical structure of the polymer.

  • FTIR Spectroscopy: The polymer is analyzed as a thin film on a KBr pellet. The disappearance of the acrylate C=C bond absorption (around 1635 cm⁻¹) and the presence of characteristic ester and hydroxyl group absorptions confirm polymerization.

  • ¹H and ¹³C NMR Spectroscopy: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectra are recorded to confirm the polymer structure by identifying the characteristic proton and carbon signals of the repeating unit.[12][13][14][15]

Mandatory Visualizations

Free-Radical Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition HPPA_Monomer HPPA Monomer Radical->HPPA_Monomer Addition Monomer_Radical HPPA Monomer Radical HPPA_Monomer->Monomer_Radical Growing_Chain_n Growing Chain (n) HPPA_Monomer_2 HPPA Monomer Growing_Chain_n->HPPA_Monomer_2 Addition Growing_Chain_n1 Growing Chain (n+1) HPPA_Monomer_2->Growing_Chain_n1 Growing_Chain_A Growing Chain Dead_Polymer Poly(HPPA) Growing_Chain_A->Dead_Polymer Growing_Chain_B Growing Chain Growing_Chain_B->Dead_Polymer Combination

Caption: Free-radical polymerization mechanism of HPPA.

Experimental Workflow for Polymer Synthesis and Characterization

G Monomer_Initiator Mix HPPA Monomer and Initiator in Solvent Degas Degas Solution Monomer_Initiator->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Precipitate Precipitate Polymer in Methanol Polymerize->Precipitate Dry Filter and Dry Polymer Precipitate->Dry Characterize Characterize Polymer Dry->Characterize GPC GPC (MW, PDI) Characterize->GPC DSC_TGA DSC/TGA (Thermal Properties) Characterize->DSC_TGA FTIR_NMR FTIR/NMR (Structure) Characterize->FTIR_NMR

Caption: Workflow for poly(HPPA) synthesis and analysis.

Influence of Functional Groups on Polymerization

G HPPA HPPA Monomer Hydroxyl Hydroxyl Group HPPA->Hydroxyl Phenoxy Phenoxy Group HPPA->Phenoxy Acrylate Acrylate Group HPPA->Acrylate H_Bonding Hydrogen Bonding Hydroxyl->H_Bonding Crosslinking Cross-linking Site Hydroxyl->Crosslinking Radical_Scavenging Radical Scavenging Phenoxy->Radical_Scavenging Chain_Growth Radical Chain Growth Acrylate->Chain_Growth Polymerization_Rate_Up Increased Polymerization Rate H_Bonding->Polymerization_Rate_Up Polymerization_Rate_Down Decreased Polymerization Rate Radical_Scavenging->Polymerization_Rate_Down

Caption: Functional group effects in HPPA polymerization.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-3-phenoxypropyl acrylate from Glycidyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) from the reaction of glycidyl (B131873) phenyl ether and acrylic acid. This synthesis is a crucial step in the development of various polymers and materials used in biomedical and pharmaceutical applications. The protocol herein outlines the reaction conditions, purification methods, and characterization of the final product, supported by quantitative data and visualizations to ensure reproducibility and clarity for researchers in the field.

Introduction

2-Hydroxy-3-phenoxypropyl acrylate is a functional monomer that incorporates both a hydroxyl and an acrylate group, making it a valuable building block in polymer chemistry. The presence of the hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, while the acrylate group allows for polymerization. This monomer is utilized in the formulation of biocompatible materials, drug delivery systems, and specialty coatings. The synthesis involves the ring-opening reaction of the epoxide group of glycidyl phenyl ether by the carboxylic acid group of acrylic acid. This reaction is typically catalyzed and requires careful control of conditions to prevent unwanted polymerization of the acrylate monomer.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 16969-10-1[1][2]
Molecular Formula C₁₂H₁₄O₄[1][2][3]
Molecular Weight 222.24 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[3]
Density 1.16 g/mL at 25 °C[4]
Boiling Point 325.4 °C[5]
Refractive Index (n20/D) 1.528[4]
Flash Point 192 °F (88.9 °C)[5]
Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

Note: Experimental NMR data was not available in the searched literature. The following data is based on standard chemical shift predictions and may vary from experimental values.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.25-7.35 (m, 2H)Ar-H
6.90-7.00 (m, 3H)Ar-H
6.45 (dd, 1H)=CH₂ (trans)
6.15 (dd, 1H)=CH (acrylate)
5.90 (dd, 1H)=CH₂ (cis)
4.10-4.30 (m, 3H)-OCH₂CH(OH)- and -CH(OH)CH₂OAr
4.00 (d, 2H)-CH₂OAr
2.50 (br s, 1H)-OH

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the reaction of glycidyl ethers with carboxylic acids.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, add glycidyl phenyl ether (1.0 eq).

  • Addition of Inhibitor and Catalyst: Add the polymerization inhibitor, 2,6-di-tert-butyl-4-methylphenol (BHT) (0.1 mol% relative to acrylic acid), and the catalyst, triethylamine (5 mol% relative to glycidyl phenyl ether), to the reaction flask.

  • Heating: Begin stirring the mixture and heat it to 100 °C using a heating mantle.

  • Addition of Acrylic Acid: Once the reaction mixture reaches 100 °C, add acrylic acid (1.1 eq) dropwise via the dropping funnel over a period of 1 hour.[6] Maintain the reaction temperature at 100 °C.

  • Reaction: After the complete addition of acrylic acid, continue to heat the mixture at 100 °C for 4 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the crude product with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous NaOH solution to remove unreacted acrylic acid, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant1 Glycidyl Phenyl Ether Product 2-Hydroxy-3-phenoxypropyl acrylate Reactant1->Product Ring Opening Reactant2 Acrylic Acid Reactant2->Product Catalyst Triethylamine (Catalyst) Catalyst->Product Facilitates

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization A Combine Glycidyl Phenyl Ether, Catalyst, and Inhibitor B Heat to 100 °C A->B C Add Acrylic Acid (1 hour) B->C D React for 4 hours at 100 °C C->D E Cool to RT D->E F Dilute with Ethyl Acetate E->F G Wash with NaOH, Water, and Brine F->G H Dry with MgSO₄ and Filter G->H I Solvent Removal (Rotary Evaporation) H->I J Column Chromatography (Silica Gel) I->J K Characterization (NMR) J->K

Caption: Step-by-step experimental workflow for the synthesis and purification.

Discussion

The synthesis of this compound via the ring-opening of glycidyl phenyl ether with acrylic acid is an effective method for producing this functional monomer. The choice of catalyst is crucial for achieving a high yield and minimizing side reactions. Tertiary amines, such as triethylamine, are commonly used due to their good catalytic activity and ease of removal during workup.

A key challenge in this synthesis is the prevention of premature polymerization of the acrylic acid and the final acrylate product, especially at the elevated temperatures required for the reaction. The use of a polymerization inhibitor, such as BHT, is therefore essential. The inhibitor scavenges free radicals that can initiate polymerization.

The purification process is critical for obtaining a high-purity product. The washing steps are designed to remove the catalyst, unreacted acrylic acid, and any water-soluble byproducts. Column chromatography is an effective method for separating the desired product from any remaining starting materials and non-polar impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. The provided data and visualizations are intended to aid researchers in successfully replicating this synthesis for their own research and development activities in areas such as drug delivery, biomaterials, and advanced coatings.

References

Application Notes and Protocols for the Polymerization of 2-Hydroxy-3-phenoxypropyl Acrylate in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) is a vinyl ester monomer with potential applications in the formulation of dental composite resins. Its chemical structure, featuring a hydroxyl group and a phenoxy group, suggests that it may impart desirable properties such as good adhesion, flexibility, and controlled hydrophilic-hydrophobic balance to the polymer matrix. These characteristics are crucial for the longevity and performance of dental restorations. This document provides detailed protocols for the preparation and characterization of dental composites that could incorporate HPPA as a comonomer. Due to the limited availability of specific performance data for HPPA-based dental composites in publicly accessible literature, the quantitative data presented in the tables are representative of common acrylate and methacrylate-based dental restorative materials and should be considered illustrative.

Experimental Protocols

Preparation of a Light-Cured Dental Composite Resin

This protocol describes the formulation of an experimental dental composite resin using a visible light-curing system.

Materials:

  • Monomers: 2-Hydroxy-3-phenoxypropyl acrylate (HPPA), Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)

  • Photoinitiator System: Camphorquinone (CQ), Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)

  • Inhibitor: Butylated hydroxytoluene (BHT)

  • Filler: Silanized barium glass or silica (B1680970) particles (particle size ~0.7 µm)

  • Mixing spatula

  • Opaque, screw-cap glass vials

  • Dental mixing pad

  • Light-curing unit (wavelength ~470 nm)

Procedure:

  • Resin Matrix Formulation: In an opaque glass vial, prepare the resin matrix by combining the monomers, photoinitiator system, and inhibitor. A typical formulation could be:

    • Bis-GMA: 50% (by weight)

    • TEGDMA: 25% (by weight)

    • HPPA: 25% (by weight)

    • CQ: 0.2% (by weight of total monomer)

    • EDMAB: 0.8% (by weight of total monomer)

    • BHT: 0.01% (by weight of total monomer)

  • Homogenization: Mix the components thoroughly in the dark until a homogenous, light-yellow solution is obtained.

  • Filler Incorporation: Gradually add the silanized filler particles to the resin matrix on a dental mixing pad. A common filler loading is around 70-80% by weight.

  • Mixing: Spatulate the filler and resin matrix until a uniform paste-like consistency is achieved.

  • Storage: Store the formulated composite paste in an opaque, airtight container at a cool temperature (e.g., 4°C) to prevent premature polymerization.

Determination of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that indicates the extent of polymerization and is directly related to the mechanical properties and biocompatibility of the composite.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Light-curing unit

  • Mylar strips

  • Glass slides

  • Micrometer

Procedure:

  • Uncured Spectrum: Place a small amount of the uncured composite paste on the ATR crystal. Cover with a Mylar strip and press gently to create a thin, uniform layer.

  • Record Uncured Spectrum: Record the FTIR spectrum of the uncured sample. The characteristic peaks of interest are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C stretching vibration at around 1608 cm⁻¹, which remains unchanged during polymerization.

  • Curing: Remove the uncured sample. Prepare a disc-shaped specimen of the composite with a thickness of approximately 2 mm between two glass slides separated by a mold.

  • Photo-activation: Light-cure the specimen by exposing the top surface to the light-curing unit for 40 seconds.

  • Cured Spectrum: After curing, place the cured specimen on the ATR crystal and record the FTIR spectrum.

  • Calculation: The degree of conversion (DC) is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing[1]:

    DC (%) = [1 - (Absorbance peak height at 1638 cm⁻¹ / Absorbance peak height at 1608 cm⁻¹)cured / (Absorbance peak height at 1638 cm⁻¹ / Absorbance peak height at 1608 cm⁻¹)uncured] x 100

Measurement of Flexural Strength and Flexural Modulus

Flexural strength and modulus are key indicators of a material's ability to withstand chewing forces without fracturing or deforming. The three-point bending test is a standard method for this evaluation[2].

Apparatus:

  • Universal testing machine

  • Three-point bending fixture

  • Rectangular mold (25 mm x 2 mm x 2 mm)

  • Light-curing unit

  • Calipers

Procedure:

  • Specimen Preparation: Fill the rectangular mold with the composite paste, cover with Mylar strips and glass slides, and apply pressure to extrude excess material.

  • Curing: Light-cure the specimen from both the top and bottom surfaces. To ensure thorough polymerization, the curing light should be applied in overlapping sections along the length of the specimen, for 40 seconds per section.

  • Post-Curing Storage: After removal from the mold, store the specimens in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Testing: Place the specimen on the two supports of the three-point bending fixture in the universal testing machine. The distance between the supports (span) should be 20 mm.

  • Load Application: Apply a compressive load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

  • Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh²

    • Flexural Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.

    Where:

    • F = maximum load at fracture (N)

    • L = span length (mm)

    • b = width of the specimen (mm)

    • h = height of the specimen (mm)

Evaluation of Water Sorption and Solubility

Water sorption and solubility are important for assessing the dimensional stability and chemical degradation of the composite in the oral environment. This protocol is based on the ISO 4049 standard[3][4][5][6][7].

Apparatus:

  • Circular mold (15 mm diameter, 1 mm thickness)

  • Light-curing unit

  • Desiccator with silica gel

  • Analytical balance (accuracy ± 0.1 mg)

  • Incubator at 37°C

  • Distilled water

Procedure:

  • Specimen Preparation and Curing: Prepare at least five disc-shaped specimens and cure them from both sides.

  • Initial Drying and Weighing: Place the specimens in a desiccator at 37°C. Weigh them every 24 hours until a constant mass (m₁) is achieved (mass variation less than 0.2 mg in 24 hours).

  • Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Weighing: After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them to obtain the wet mass (m₂).

  • Final Drying and Weighing: Place the specimens back into the desiccator at 37°C and re-dry them until a constant mass (m₃) is achieved.

  • Calculation:

    • Water Sorption (Wsp) in µg/mm³ is calculated as: Wsp = (m₂ - m₃) / V

    • Water Solubility (Wsl) in µg/mm³ is calculated as: Wsl = (m₁ - m₃) / V

    Where V is the volume of the specimen in mm³.

Assessment of In Vitro Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is a common initial screening for the biocompatibility of dental materials[8][9].

Materials:

  • Human gingival fibroblasts (HGFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cured composite specimens

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Eluate Preparation: Place cured and sterilized composite specimens in cell culture medium at a surface area to volume ratio of 3 cm²/mL. Incubate for 24 hours at 37°C to create an extract (eluate) of any leachable components.

  • Cell Seeding: Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Eluate: Remove the culture medium from the wells and replace it with the prepared eluate from the composite specimens. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the cells with the eluates for 24 hours.

  • MTT Assay:

    • Remove the eluates from the wells.

    • Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control:

    Cell Viability (%) = (Absorbance of test group / Absorbance of negative control) x 100

Data Presentation

Table 1: Illustrative Physicochemical Properties of Acrylate/Methacrylate-Based Dental Composites

PropertyTypical Range of ValuesISO 4049:2019 Requirement
Degree of Conversion (%)55 - 80Not specified
Flexural Strength (MPa)80 - 160> 80 MPa for occlusal restorations
Flexural Modulus (GPa)8 - 20Not specified
Water Sorption (µg/mm³)15 - 40< 40 µg/mm³
Water Solubility (µg/mm³)1 - 7< 7.5 µg/mm³

Note: These values are for illustrative purposes and the actual performance of a composite containing this compound would need to be determined experimentally.

Table 2: Illustrative Biocompatibility Data for Acrylate/Methacrylate-Based Dental Composites

AssayCell LineExposure TimeResult (Cell Viability %)ISO 10993-5 Interpretation
MTT AssayHuman Gingival Fibroblasts24 hours> 70%Non-cytotoxic

Note: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect. This is an illustrative result and requires experimental verification for any new composite formulation.[8]

Visualizations

G cluster_0 Resin Formulation cluster_1 Curing and Characterization Monomers (HPPA, BisGMA, TEGDMA) Monomers (HPPA, BisGMA, TEGDMA) Mixing Mixing Monomers (HPPA, BisGMA, TEGDMA)->Mixing Composite Paste Composite Paste Mixing->Composite Paste Photoinitiator System (CQ, EDMAB) Photoinitiator System (CQ, EDMAB) Photoinitiator System (CQ, EDMAB)->Mixing Filler Particles Filler Particles Filler Particles->Composite Paste Specimen Preparation Specimen Preparation Composite Paste->Specimen Preparation Light Curing (470 nm) Light Curing (470 nm) Specimen Preparation->Light Curing (470 nm) Cured Composite Cured Composite Light Curing (470 nm)->Cured Composite Mechanical Testing Mechanical Testing Cured Composite->Mechanical Testing Physicochemical Testing Physicochemical Testing Cured Composite->Physicochemical Testing Biocompatibility Testing Biocompatibility Testing Cured Composite->Biocompatibility Testing

Caption: Workflow for the formulation and characterization of a dental composite.

G cluster_setup Three-Point Bending Test Setup Load Application Loading Pin Loading Pin Load Application->Loading Pin Specimen Composite Specimen (25x2x2 mm) Loading Pin->Specimen Support Pin 1 Support Pin 1 Support Pin 2 Support Pin 2

Caption: Experimental setup for the three-point bending test.

G Cured Composite Cured Composite Leaching of Unreacted Monomers Leaching of Unreacted Monomers Cured Composite->Leaching of Unreacted Monomers in Oral Environment (Saliva) Oral Environment (Saliva) Oral Environment (Saliva)->Leaching of Unreacted Monomers Gingival Fibroblast Cell Gingival Fibroblast Cell Leaching of Unreacted Monomers->Gingival Fibroblast Cell interacts with Cellular Stress / Cytotoxicity Cellular Stress / Cytotoxicity Gingival Fibroblast Cell->Cellular Stress / Cytotoxicity leads to

Caption: Conceptual pathway of monomer leaching and potential cytotoxicity.

References

Application Notes and Protocols for 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) as a Reactive Diluent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) as a reactive diluent in epoxy resin systems. The information is intended to guide researchers in formulating and characterizing epoxy resins with modified properties. The protocols described are generalized and may require optimization for specific epoxy systems and applications.

Introduction

Reactive diluents are low-viscosity compounds that are incorporated into epoxy resin formulations to reduce viscosity, thereby improving handling and processing characteristics such as ease of mixing, filler incorporation, and impregnation of reinforcements.[1] Unlike non-reactive diluents, which can compromise the final properties of the cured resin, reactive diluents have functional groups that allow them to co-react with the epoxy resin and curing agent, becoming a permanent part of the polymer network.[2]

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a monofunctional monomer that possesses both a hydroxyl (-OH) group and an acrylate (C=C-C=O) group.[3][4] This dual functionality makes it a candidate for use as a reactive diluent in epoxy systems. The hydroxyl group can participate in the curing reaction with common epoxy hardeners, such as amines, while the acrylate group offers potential for subsequent modification or dual-curing mechanisms (e.g., UV curing).[5][6] The incorporation of HPPA is expected to influence the viscosity, curing kinetics, and the final thermomechanical properties of the cured epoxy resin.

Properties of this compound (HPPA)

A summary of the typical physical and chemical properties of HPPA is presented in Table 1.

PropertyValueReference(s)
Chemical Name This compound[4]
CAS Number 16969-10-1[4]
Molecular Formula C₁₂H₁₄O₄[4]
Molecular Weight 222.24 g/mol [4]
Appearance Liquid[4]
Density (at 25 °C) 1.16 g/mL[4]
Refractive Index (n20/D) 1.528[4]
Boiling Point >200 °C
Flash Point 174 °C (closed cup)[4]
Functionality Monofunctional (Acrylate), Monofunctional (Hydroxyl)[3]

Application Data (Hypothetical Trends)

The following tables present expected trends based on the typical behavior of monofunctional reactive diluents in epoxy resins. Actual results will vary depending on the specific epoxy resin and curing agent used.

Table 2: Effect of HPPA Concentration on the Viscosity of a Standard Bisphenol A Epoxy Resin

HPPA Concentration (wt%)Viscosity (Pa·s) at 25°C
012.0 - 15.0
55.0 - 7.0
102.0 - 3.0
150.8 - 1.5
200.3 - 0.7

Table 3: Predicted Effect of HPPA Concentration on Mechanical Properties of the Cured Epoxy Resin

HPPA Concentration (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Impact Strength (kJ/m²)
070 - 802.8 - 3.23 - 515 - 20
565 - 752.6 - 3.04 - 618 - 23
1060 - 702.4 - 2.85 - 822 - 28
1555 - 652.2 - 2.66 - 1025 - 32
2050 - 602.0 - 2.48 - 1230 - 38

Table 4: Predicted Effect of HPPA Concentration on Thermal Properties of the Cured Epoxy Resin

HPPA Concentration (wt%)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (Td) (°C)
0150 - 170350 - 370
5140 - 160345 - 365
10130 - 150340 - 360
15120 - 140335 - 355
20110 - 130330 - 350

Experimental Protocols

4.1. Formulation of HPPA-Modified Epoxy Resins

Materials:

  • Bisphenol A based epoxy resin (DGEBA)

  • This compound (HPPA)

  • Amine-based curing agent (e.g., Triethylenetetramine - TETA)

  • Beakers, mechanical stirrer, and a vacuum oven.

Procedure:

  • Pre-heat the DGEBA epoxy resin to 60 °C to reduce its initial viscosity.

  • Weigh the desired amount of HPPA (e.g., 5, 10, 15, 20 wt% of the total resin weight) and add it to the pre-heated epoxy resin.

  • Mix the components using a mechanical stirrer at 300 rpm for 15 minutes or until a homogeneous mixture is obtained.

  • Allow the mixture to cool to room temperature.

  • Calculate and add the stoichiometric amount of the amine curing agent to the epoxy-HPPA blend.

  • Mix thoroughly for 5 minutes, ensuring a uniform dispersion.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

4.2. Characterization of Uncured and Cured Resins

4.2.1. Viscosity Measurement

Equipment: Rotational viscometer with a suitable spindle.

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the uncured epoxy-HPPA formulation to a constant temperature (e.g., 25 °C).

  • Measure the viscosity at a constant shear rate.

4.2.2. Curing Profile

Procedure:

  • Pour the degassed resin mixture into pre-heated molds.

  • Cure the samples in an oven at a specified temperature and duration (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C). The optimal curing schedule should be determined experimentally, for instance by using Differential Scanning Calorimetry (DSC).

  • Allow the cured samples to cool slowly to room temperature before demolding.

4.2.3. Mechanical Testing

Procedure:

  • Prepare test specimens for tensile, flexural, and impact testing according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties, and ASTM D256 for Izod impact resistance).

  • Conduct the mechanical tests using a universal testing machine and an impact tester.

4.2.4. Thermal Analysis

Procedure:

  • Differential Scanning Calorimetry (DSC):

    • Use a small sample (5-10 mg) of the cured epoxy.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Use a small sample (10-15 mg) of the cured epoxy.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition (Td).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char_uncured Uncured Resin Characterization cluster_curing Curing cluster_char_cured Cured Resin Characterization prep_resin Pre-heat Epoxy Resin add_hppa Add HPPA prep_resin->add_hppa mix1 Mechanical Mixing add_hppa->mix1 cool Cool to Room Temp mix1->cool add_hardener Add Curing Agent cool->add_hardener mix2 Thorough Mixing add_hardener->mix2 degas Vacuum Degassing mix2->degas viscosity Viscosity Measurement degas->viscosity cure Curing in Oven degas->cure mech_test Mechanical Testing (Tensile, Flexural, Impact) cure->mech_test thermal_test Thermal Analysis (DSC, TGA) cure->thermal_test

Caption: Experimental workflow for the formulation and characterization of HPPA-modified epoxy resins.

logical_relationships cluster_properties Resulting Properties hppa_conc Increasing HPPA Concentration viscosity Viscosity hppa_conc->viscosity Decreases tensile_strength Tensile Strength hppa_conc->tensile_strength Decreases flexibility Flexibility / Impact Strength hppa_conc->flexibility Increases tg Glass Transition (Tg) hppa_conc->tg Decreases

Caption: Expected relationships between HPPA concentration and epoxy resin properties.

References

Application Notes and Protocols for UV Curing of 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) is a monofunctional monomer utilized in ultraviolet (UV) curing applications to enhance properties such as flexibility, adhesion, and durability in coatings, inks, and adhesives.[1][2][3] Its unique structure, incorporating a hydroxyl group and a phenoxy group, also makes it a candidate for more advanced applications, including the formulation of re-processable vitrimers and potential use in controlled drug release systems.[4][5] This document provides detailed protocols and data for developing and characterizing UV-curable formulations based on HPPA.

Data Presentation: Formulation Components and Curing Parameters

A summary of components and parameters from various studies is presented below to guide formulation development.

Table 1: Example Formulations for UV Curing of HPPA

Formulation CodeHPPA (wt%)Co-monomer/Oligomer (wt%)Photoinitiator (wt% or mol%)Additives/CatalystsPrimary ApplicationReference
F15050% Aliphatic Urethane (B1682113) Diacrylate (Ebecryl 8807)0.1% DMPA-General Coating[6]
F2Variable (e.g., 90)Acrylated Epoxidized Soybean Oil (AESO) (e.g., 10)3 mol% TPO-L5 mol% Zn(acac)2Vitrimer[4]
F3- (as part of BISCEDA prepolymer)25% Tri(ethyleneglycol)dimethacrylate (TEGDMA)Variable % 1-Hydroxycyclohexylphenyl ketone-General Coating[7][8]

DMPA: 2,2-dimethoxy-2-phenylacetophenone (B1663997) TPO-L: Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Zn(acac)2: Zinc acetylacetonate (B107027)

Table 2: UV Curing Parameters and Resulting Properties

Formulation Ref.UV Light SourceWavelength (nm)IntensityExposure TimeKey FindingsReference
F1----Acrylate conversion depends on initiation energy and monomer structure.[6]
F2UV/VIS Lamp250-4509.3 W·cm⁻²120 sGel point identified by crossover of G' and G''. AESO incorporation leads to self-healing and shape memory.[4]
F3Medium-pressure mercury vapor lamp365-VariableIncreasing photoinitiator concentration increases double bond conversion.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Standard HPPA-Based UV-Curable Coating

This protocol is based on a formulation designed for general coating applications.

Materials:

  • 2-Hydroxy-3-phenoxypropyl acrylate (HPPA)

  • Aliphatic Urethane Diacrylate (e.g., Ebecryl 8807)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Glass slides or other suitable substrates

  • Bar coater or spin coater

  • UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, combine HPPA and the aliphatic urethane diacrylate oligomer in a 1:1 weight ratio.

    • Heat the mixture to approximately 60°C to reduce viscosity and facilitate mixing.

    • Stir the mixture until a homogeneous solution is obtained.

    • Add 0.1 wt% of DMPA to the mixture.

    • Sonicate the formulation for 60 minutes to ensure the photoinitiator is completely dissolved.[6]

  • Film Application:

    • Clean the substrate (e.g., glass slide) thoroughly.

    • Apply the formulation onto the substrate using a bar coater or spin coater to achieve a desired film thickness (e.g., 180-200 µm).[6]

  • UV Curing:

    • Place the coated substrate in the UV curing chamber.

    • Expose the film to UV radiation. A typical UV source would be a medium-pressure mercury lamp (365 nm) or a UV-LED lamp.

    • The exposure time and intensity will need to be optimized based on the specific equipment and desired properties. Curing can often be achieved in a few minutes.[9]

  • Characterization:

    • Degree of Cure (FTIR): Monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹ or 1635 cm⁻¹) in the FTIR spectrum before and after curing.

    • Mechanical Properties: Assess pencil hardness (ASTM D3363) and adhesion (ASTM D3359, cross-hatch test) of the cured film.

Protocol 2: Synthesis of an HPPA-Based Vitrimer

This protocol describes the preparation of a UV-cured vitrimer with self-healing and re-processable properties.

Materials:

  • This compound (HPPA)

  • Acrylated Epoxidized Soybean Oil (AESO)

  • Zinc acetylacetonate (Zn(acac)₂)

  • Photoinitiator (e.g., TPO-L)

  • Molds for sample preparation

Procedure:

  • Catalyst Dissolution:

    • In a reaction vessel, add 5 mol% of the transesterification catalyst, Zn(acac)₂, to the HPPA monomer.

    • Heat the mixture to 70°C and stir until the catalyst is completely dissolved.[4]

  • Formulation Preparation:

    • Cool the mixture to room temperature.

    • Add the desired amount of AESO (e.g., to achieve a 9:1 weight ratio of HPPA to AESO).[4]

    • Add 3 mol% of the photoinitiator, TPO-L, with respect to the total amount of monomers.[4]

    • Stir the mixture at room temperature until a homogeneous resin is formed.

  • UV Curing:

    • Pour the resin into a suitable mold.

    • Cure the resin using a UV/VIS light source (250-450 nm) with a suitable intensity (e.g., 9.3 W·cm⁻²).[4]

    • Irradiate for a sufficient time (e.g., 120 seconds) to achieve initial curing.[4]

  • Post-Curing (for Vitrimer Properties):

    • To fully enable the dynamic bond exchange, post-cure the sample in an oven at a high temperature (e.g., 200°C for 4 hours).[4]

  • Characterization:

    • Stress Relaxation: Perform stress-relaxation experiments at elevated temperatures to confirm the vitrimeric behavior.

    • Reprocessability: Grind a cured sample into a powder, place it in a hot press (e.g., 180°C at 5 MPa for 1 hour), and observe its ability to be re-molded into a new film.[4]

    • Self-Healing: Introduce a scratch on the surface of the cured material and heat it to observe the closing of the scratch.

Visualizations

Signaling Pathways and Experimental Workflows

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) R_radical Free Radicals (2R•) PI->R_radical Cleavage UV UV Light (hν) UV->PI Absorption Monomer HPPA Monomer R_radical->Monomer Addition RM_radical R-M• RMn_radical R-(M)n-M• RM_radical->Monomer + (n)M Polymer Cross-linked Polymer RMn_radical->Polymer Combination or Disproportionation

Caption: Free-radical photopolymerization mechanism of HPPA.

Experimental_Workflow start Start formulation Formulation Preparation (Mixing HPPA, Oligomer, PI) start->formulation application Film Application (e.g., Bar Coating) formulation->application curing UV Curing (Specify λ, Intensity, Time) application->curing characterization Characterization of Cured Film curing->characterization ftir Degree of Cure (FTIR) characterization->ftir Chemical mechanical Mechanical Testing (Hardness, Adhesion) characterization->mechanical Physical thermal Thermal Analysis (DSC/TGA) characterization->thermal Thermal end End ftir->end mechanical->end thermal->end

Caption: General experimental workflow for HPPA formulations.

Logical_Relationships cluster_inputs Inputs cluster_outputs Outputs (Film Properties) Formulation Formulation - HPPA Conc. - Oligomer Type - PI Type & Conc. Mechanical Mechanical - Hardness - Flexibility - Adhesion Formulation->Mechanical Chemical Chemical - Degree of Cure - Chemical Resistance Formulation->Chemical Thermal Thermal - Glass Transition (Tg) - Thermal Stability Formulation->Thermal Curing Curing Parameters - UV Wavelength - UV Intensity - Exposure Time Curing->Mechanical Curing->Chemical Curing->Thermal

Caption: Relationship between inputs and final film properties.

References

Application Notes and Protocols: 2-Hydroxy-3-phenoxypropyl Acrylate in Controlled Drug Release Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) in the development of controlled drug release systems. The following sections detail the synthesis of HPPA-based hydrogels, drug loading and release protocols, and methods for evaluating biocompatibility, based on established methodologies for similar acrylate-based systems.

Introduction to 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) for Controlled Drug Release

This compound (HPPA) is a monomer that can be polymerized to form hydrogels. Its chemical structure, featuring a hydroxyl group and a phenoxy group, suggests potential for both hydrophilicity and interactions with aromatic drug molecules, making it an interesting candidate for controlled drug delivery applications. Polymeric membranes fabricated from HPPA can be synthesized via UV-induced photopolymerization, offering a versatile method for creating drug delivery matrices.

Key Properties of HPPA:

PropertyValue
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[2]
Density 1.16 g/mL at 25 °C[3]
Refractive Index n20/D 1.528 (lit.)[3]

Experimental Protocols

The following protocols are generalized methodologies for the development and evaluation of HPPA-based controlled drug release systems. Researchers should optimize these protocols for their specific drug and application.

Synthesis of HPPA-based Hydrogels via Photopolymerization

This protocol describes the synthesis of HPPA hydrogels using a photoinitiator and UV irradiation.

Materials:

  • This compound (HPPA) monomer

  • Cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., ethanol (B145695) or a buffered aqueous solution)

  • Nitrogen gas

  • UV lamp (365 nm)

Procedure:

  • Prepare a prepolymerization solution by dissolving HPPA, the cross-linking agent (e.g., 1-5 mol% relative to HPPA), and the photoinitiator (e.g., 0.5-2 wt% relative to the monomer) in the chosen solvent.

  • If a drug is to be loaded during polymerization, dissolve the drug in the prepolymerization solution. Ensure the drug is stable under UV irradiation.

  • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Pour the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer for a thin film).

  • Expose the mold to UV light (365 nm) for a specified time (e.g., 10-60 minutes) to induce polymerization. The exact time will depend on the initiator concentration, light intensity, and desired degree of conversion.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with a suitable solvent (e.g., ethanol followed by deionized water) to remove any unreacted monomer, photoinitiator, and non-entrapped drug.

  • Dry the hydrogel to a constant weight (e.g., in a vacuum oven at a low temperature).

Experimental Workflow for HPPA Hydrogel Synthesis

G cluster_prep Pre-polymerization Solution Preparation cluster_polymerization Polymerization cluster_post Post-Polymerization Processing HPPA HPPA Monomer Mix Mix & Dissolve HPPA->Mix Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Mix Photoinitiator Photoinitiator (e.g., DMPA) Photoinitiator->Mix Solvent Solvent Solvent->Mix Drug Drug (Optional) Drug->Mix N2Purge Nitrogen Purge Mix->N2Purge Molding Pour into Mold N2Purge->Molding UVIrradiation UV Irradiation (365 nm) Molding->UVIrradiation Demolding Remove from Mold UVIrradiation->Demolding Washing Wash to Remove Unreacted Components Demolding->Washing Drying Dry to Constant Weight Washing->Drying FinalHydrogel HPPA Hydrogel Drug Delivery System Drying->FinalHydrogel

Caption: Workflow for the synthesis of HPPA-based hydrogels for drug delivery.

Drug Loading into Pre-formed HPPA Hydrogels

This protocol is suitable for loading drugs into hydrogels after they have been synthesized.

Materials:

  • Pre-synthesized and dried HPPA hydrogels

  • Drug of interest

  • A solvent that swells the hydrogel and dissolves the drug (e.g., phosphate-buffered saline (PBS), ethanol/water mixtures)

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Immerse the dried HPPA hydrogels in the drug solution.

  • Allow the hydrogels to swell in the drug solution for a predetermined time (e.g., 24-72 hours) at a specific temperature (e.g., room temperature or 37°C) to allow for drug diffusion into the hydrogel matrix.

  • After the loading period, remove the hydrogels from the solution.

  • Gently blot the surface of the hydrogels to remove excess surface drug solution.

  • Dry the drug-loaded hydrogels to a constant weight.

Drug Loading and Encapsulation Efficiency Quantification:

To determine the amount of drug loaded, the following can be done:

  • Measure the initial concentration of the drug in the loading solution.

  • After loading, measure the concentration of the drug remaining in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.

Drug Loading (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100

Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100

In Vitro Drug Release Studies

This protocol describes how to measure the release of a drug from the HPPA hydrogel over time.

Materials:

  • Drug-loaded HPPA hydrogels

  • Release medium (e.g., PBS at a physiological pH of 7.4)

  • A constant temperature shaker or water bath (37°C)

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.

  • Incubate the system at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative amount and percentage of drug released at each time point.

Workflow for In Vitro Drug Release Studies

G Start Drug-Loaded HPPA Hydrogel Incubation Incubate in Release Medium (e.g., PBS, 37°C) Start->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling t = 0.5, 1, 2... hrs Replacement Replenish with Fresh Medium Sampling->Replacement Analysis Analyze Drug Concentration (UV-Vis, HPLC) Sampling->Analysis Replacement->Incubation Data Calculate Cumulative Drug Release Analysis->Data

Caption: General workflow for in vitro drug release experiments.

Biocompatibility Assessment

Biocompatibility is crucial for any material intended for biomedical applications. In vitro cytotoxicity assays are a common initial step.

Materials:

  • HPPA hydrogel extracts (prepared by incubating the hydrogel in cell culture medium)

  • A suitable cell line (e.g., 3T3 fibroblasts, HaCaT keratinocytes)[4]

  • Cell culture medium and supplements

  • MTT or other viability assay reagents

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure (MTT Assay):

  • Preparation of Hydrogel Extracts:

    • Sterilize the HPPA hydrogels (e.g., with ethanol washes and UV exposure).

    • Incubate the sterile hydrogels in cell culture medium for a defined period (e.g., 24, 48, 72 hours) at 37°C. The ratio of hydrogel surface area or mass to medium volume should be standardized (e.g., according to ISO 10993-5).

    • Collect the medium (now the hydrogel extract) and filter it through a 0.22 µm filter.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the old medium and replace it with the prepared hydrogel extracts.

    • Include positive (e.g., a cytotoxic substance like Triton X-100) and negative (fresh culture medium) controls.

  • Incubation:

    • Incubate the cells with the extracts for 24-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Logical Flow for Biocompatibility Assessment

G cluster_extract Hydrogel Extract Preparation cluster_cell_culture Cell Culture and Treatment Sterilize Sterilize HPPA Hydrogel IncubateMedium Incubate in Cell Culture Medium Sterilize->IncubateMedium CollectExtract Collect and Filter Extract IncubateMedium->CollectExtract TreatCells Treat Cells with Hydrogel Extract CollectExtract->TreatCells SeedCells Seed Cells in 96-well Plate SeedCells->TreatCells IncubateCells Incubate for 24-72 hours TreatCells->IncubateCells ViabilityAssay Perform Viability Assay (e.g., MTT) IncubateCells->ViabilityAssay DataAnalysis Analyze Data and Determine Cytotoxicity ViabilityAssay->DataAnalysis

Caption: Decision-making and workflow for in vitro cytotoxicity testing.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how results from the above experiments could be structured.

Table 1: Drug Loading and Encapsulation Efficiency of a Model Drug in HPPA Hydrogels

FormulationHPPA (mg)Cross-linker (mg)Initial Drug (mg)Final Drug in Solution (mg)Drug Loaded (mg)Drug Loading (%)Encapsulation Efficiency (%)
HPPA-1500105015.534.56.469.0
HPPA-2500255012.137.97.075.8
HPPA-3500505010.239.87.379.6

Table 2: Cumulative Drug Release from HPPA Hydrogels in PBS (pH 7.4) at 37°C

Time (hours)Cumulative Release (%) - HPPA-1Cumulative Release (%) - HPPA-2Cumulative Release (%) - HPPA-3
125.1 ± 2.120.5 ± 1.815.3 ± 1.5
445.8 ± 3.538.2 ± 2.929.8 ± 2.4
865.2 ± 4.255.9 ± 3.846.1 ± 3.1
1278.9 ± 5.168.7 ± 4.559.5 ± 3.9
2492.3 ± 6.085.4 ± 5.378.2 ± 4.8
4898.1 ± 6.595.6 ± 6.190.3 ± 5.7
7299.2 ± 6.698.9 ± 6.496.5 ± 6.2

Table 3: In Vitro Cytotoxicity of HPPA Hydrogel Extracts on 3T3 Fibroblasts (MTT Assay)

Extract Concentration (% v/v)Cell Viability (%) after 24hCell Viability (%) after 48h
10095.2 ± 4.891.5 ± 5.3
5097.1 ± 4.594.3 ± 5.1
2598.5 ± 4.296.8 ± 4.9
Negative Control100.0 ± 5.0100.0 ± 5.5
Positive Control15.3 ± 2.110.1 ± 1.8

Concluding Remarks

This compound presents a promising monomer for the development of controlled drug release systems, particularly hydrogels synthesized via photopolymerization. The protocols outlined provide a foundational framework for researchers to explore its potential. Key variables to investigate include the cross-linker concentration, which is expected to influence the swelling behavior and drug release rate, and the method of drug loading. Comprehensive characterization of the physicochemical properties and in vitro performance, including biocompatibility, is essential for the successful development of HPPA-based drug delivery platforms. Further research is warranted to generate specific quantitative data and to fully elucidate the potential of this polymer system in pharmaceutical applications.

References

Application Notes and Protocols for Photopolymer Formulations Incorporating 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, curing, and characterization of photopolymers incorporating 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA). HPPA is a monofunctional acrylate monomer that can enhance flexibility, adhesion, and durability in UV-curable systems, making it a valuable component in the development of advanced materials for various applications, including coatings, adhesives, and 3D printing for medical devices and drug delivery systems.

Introduction to 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) in Photopolymers

This compound is a versatile monomer utilized in free-radical photopolymerization to create crosslinked polymer networks. Its chemical structure, featuring a hydroxyl group and a phenoxy group, imparts unique properties to the final polymer, such as improved flexibility and adhesion. HPPA is often used as a reactive diluent to reduce the viscosity of highly viscous oligomers, facilitating processing and application.

Key Properties of HPPA:

  • Appearance: Colorless to light yellow clear liquid

  • Molecular Weight: 222.24 g/mol

  • Density: Approximately 1.16 g/mL at 25 °C[1][2]

  • Refractive Index: n20/D ~1.528[1][2]

Applications in Research and Drug Development

The properties of HPPA-containing photopolymers make them suitable for a range of applications in research and development:

  • Medical Device Coatings: The flexibility and biocompatibility of certain HPPA formulations can be advantageous for coating medical devices.

  • 3D Printing of Biomedical Scaffolds: In combination with other monomers, HPPA can be used in vat photopolymerization techniques like stereolithography (SLA) or digital light processing (DLP) to fabricate complex, biocompatible structures for tissue engineering.

  • Controlled Drug Release Systems: Polymeric membranes for controlled drug release can be prepared by the photopolymerization of this compound.[1]

  • Microfluidic Devices: The good adhesion and resolution of HPPA-based photopolymers are beneficial for the fabrication of microfluidic chips for diagnostic and research applications.

Experimental Protocols

Formulation of HPPA-Based Photopolymer Resins

This protocol describes the preparation of a series of photocurable resins with varying concentrations of HPPA.

Materials:

Procedure:

  • Preparation of the Monomer/Oligomer Mixture:

    • For formulations with a co-monomer like AESO, weigh the desired amounts of HPPA and AESO into a light-protected container. Ratios can be varied to study the effect on material properties (see Table 1 for examples).

    • For formulations with a urethane diacrylate oligomer, a common starting point is a 50/50 weight ratio of monomer (HPPA) to oligomer.[5]

    • If preparing vitrimers, dissolve the transesterification catalyst (e.g., 5 mol% Zn(acac)₂) in HPPA by heating to approximately 70 °C with stirring until fully dissolved.[4] Allow the mixture to cool to room temperature.

  • Addition of Photoinitiator:

    • Add the photoinitiator to the monomer/oligomer mixture. A typical concentration ranges from 0.1 to 3 mol% with respect to the total amount of monomers.

    • Ensure the photoinitiator is completely dissolved. This can be facilitated by stirring at room temperature or gentle warming. For solid photoinitiators, sonication for up to 60 minutes may be necessary to achieve a homogenous solution.[3]

  • Degassing (Optional but Recommended):

    • To prevent oxygen inhibition during photopolymerization, it is recommended to degas the resin mixture using a vacuum chamber or by purging with an inert gas (e.g., nitrogen) before curing.

UV Curing of HPPA Formulations

This protocol outlines the procedure for UV curing of the prepared HPPA-based resins.

Equipment:

  • UV curing system (e.g., medium-pressure mercury vapor lamp or LED lamp with appropriate wavelength)

  • Molds for sample preparation (e.g., silicone molds, or glass slides with spacers)

  • UV radiometer to measure light intensity

Procedure:

  • Sample Preparation:

    • Pour the formulated resin into the desired mold. For thin films, glass slides separated by spacers (e.g., tape of a defined thickness, ~180-200 µm) can be used.[3][5]

  • UV Exposure:

    • Place the sample under the UV lamp. The distance between the lamp and the sample should be consistent to ensure uniform light intensity.

    • Expose the sample to UV radiation for a predetermined time. Curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.

    • The UV light intensity can be varied to study its effect on the curing kinetics and final properties.

Characterization of HPPA Photopolymers

This protocol allows for the monitoring of the conversion of the acrylate double bonds during photopolymerization.

Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with a horizontal attenuated total reflectance (ATR) accessory

  • UV light source positioned to irradiate the sample on the ATR crystal

Procedure:

  • Place a small drop of the uncured resin onto the ATR crystal.

  • Record an initial IR spectrum of the uncured resin.

  • Start the UV irradiation and simultaneously begin recording IR spectra at regular time intervals.

  • The disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹) is monitored. A stable reference peak, such as the carbonyl peak (~1720 cm⁻¹), is used for normalization.

  • The degree of conversion (DC%) can be calculated using the following formula: DC(%) = (1 - (A_t / A_0)) * 100 where A_t is the area of the acrylate peak at time 't' and A_0 is the initial area of the acrylate peak.

This protocol is used to determine the viscosity of the uncured resin and to monitor the change in viscoelastic properties during curing (photoreology).

Equipment:

  • Rheometer with a UV-transparent plate (e.g., quartz)

Procedure:

  • Viscosity Measurement:

    • Place a small amount of the uncured resin on the rheometer plate.

    • Perform a shear rate sweep at a constant temperature (e.g., 25 °C) to determine the viscosity of the resin.

  • Photoreology:

    • Use a setup with a UV light source directed through the transparent plate.

    • Apply a small-amplitude oscillatory shear to the sample at a constant frequency and strain.

    • Monitor the storage modulus (G') and loss modulus (G'') as a function of time.

    • The gel point is identified as the crossover point where G' = G''.[4]

This protocol describes the evaluation of the mechanical properties of the cured HPPA photopolymers.

Equipment:

  • Universal testing machine with appropriate grips and load cells

Procedure:

  • Prepare test specimens according to standard dimensions (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

  • Tensile Testing (ASTM D638):

    • Mount the dog-bone shaped specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement to determine tensile strength, elongation at break, and Young's modulus.

  • Flexural Testing (ASTM D790):

    • Place the rectangular specimen on two supports.

    • Apply a load to the center of the specimen (3-point bending test) at a constant rate until it breaks or reaches a specified deflection.

    • Calculate the flexural strength and flexural modulus from the load-deflection data.

Data Presentation

The following tables summarize the quantitative data for photopolymer formulations containing HPPA and Acrylated Epoxidized Soybean Oil (AESO).

Table 1: Formulation Composition and Rheological Properties

Resin CodeHPPA (wt%)AESO (wt%)Photoinitiator (TPOL, mol%)Catalyst (Zn(acac)₂, mol%)Viscosity (mPa·s)Gel Point (s)Shrinkage (%)
0HPPA01003524862 ± 240--
1HPPA109035---
........................
9HPPA901035---

Data adapted from a study on HPPA and AESO based vitrimers.[4] Note: The original study did not provide all viscosity, gel point, and shrinkage data for every formulation.

Table 2: Mechanical Properties of Cured HPPA/AESO Formulations

Resin CodeHPPA (wt%)AESO (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
9HPPAV*90102.9 ± 0.112.0 ± 0.539 ± 2

*9HPPAV is a post-cured vitrimer at 200 °C for 4 h. Data adapted from a study on HPPA and AESO based vitrimers.[4]

Visualizations

Free-Radical Photopolymerization Mechanism

The following diagram illustrates the general mechanism of free-radical photopolymerization for acrylate monomers like HPPA.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) R Free Radicals (R•) PI->R UV Light (hν) M Monomer (HPPA) R->M Addition RM Propagating Chain (R-M•) M->RM Chain Growth RM->RM P Polymer Chain RM->P Combination or Disproportionation

Caption: Free-radical photopolymerization mechanism.

Experimental Workflow for HPPA Photopolymer Characterization

This diagram outlines the logical flow of the experimental work from formulation to characterization.

ExperimentalWorkflow cluster_characterization Characterization Formulation Resin Formulation (HPPA, Co-monomer, PI) Mixing Mixing & Dissolution Formulation->Mixing Curing UV Curing Mixing->Curing Rheology Rheological Analysis (Viscosity, Photoreology) Mixing->Rheology Uncured Resin Kinetics Photopolymerization Kinetics (Real-Time FT-IR) Curing->Kinetics Mechanical Mechanical Testing (Tensile, Flexural) Curing->Mechanical Cured Sample Data Data Analysis & Reporting Kinetics->Data Rheology->Data Mechanical->Data

Caption: Experimental workflow for HPPA photopolymer characterization.

References

Application Notes and Protocols: 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) for 3D Printing and Additive Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) is a monofunctional acrylate monomer increasingly utilized in photopolymer resins for D printing and additive manufacturing. Its unique chemical structure, featuring a hydroxyl group and a phenoxy group, imparts desirable properties to 3D printed materials, including enhanced flexibility, good adhesion, and rapid curing speeds.[1][2] These characteristics make HPPA a versatile component for developing advanced materials for a range of applications, from rapid prototyping to sophisticated biomedical devices and drug delivery systems.

This document provides detailed application notes and experimental protocols for utilizing HPPA in 3D printing, with a focus on its potential in research and drug development.

Material Properties and Resin Formulation

HPPA is typically incorporated into photopolymer resin formulations as a reactive diluent or a base monomer to tailor the properties of the final cured material. It can be combined with other mono-, di-, or multifunctional acrylates and methacrylates, along with a suitable photoinitiator, to create resins for stereolithography (SLA), digital light processing (DLP), and other vat photopolymerization technologies.

A notable application of HPPA is in the formulation of vitrimer resins. Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, including self-healing, shape memory, and reprocessability. When combined with crosslinkers like acrylated epoxidized soybean oil (AESO), HPPA contributes to the formation of dynamic covalent networks that enable these unique properties.

2.1. Key Properties of HPPA

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₄[2]
Molecular Weight222.24 g/mol [2]
Density1.16 g/mL at 25 °C[2]
Refractive Indexn20/D 1.528[2]
AppearanceColorless to light yellow liquid

2.2. Example Resin Formulation for DLP 3D Printing (Vitrimer)

The following table presents an example formulation for a vitrimer resin containing HPPA, suitable for DLP 3D printing. The properties of the resulting cured material are also summarized. Please note that these values are illustrative and will vary depending on the specific co-monomers, photoinitiator concentration, and printing/curing conditions.

ComponentFunctionRepresentative Weight %
2-Hydroxy-3-phenoxypropyl acrylate (HPPA)Monomer, flexibility, hydroxyl groups for dynamic bonds40 - 60%
Acrylated Epoxidized Soybean Oil (AESO)Crosslinker, bio-based component40 - 60%
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)Photoinitiator1 - 3%
Transesterification Catalyst (e.g., Zinc Acetate)Catalyst for dynamic bond exchange0.5 - 2%

2.3. Representative Mechanical Properties of Acrylate-Based Resins

The mechanical properties of HPPA-containing resins are highly dependent on the overall formulation. The following table provides a general range of mechanical properties for acrylate-based 3D printing resins to serve as a baseline for comparison. Specific testing is required for any new formulation.

PropertyRepresentative Value Range
Tensile Strength30 - 70 MPa
Elongation at Break5 - 40%
Flexural Modulus1.5 - 3.5 GPa
Hardness (Shore D)75 - 90

Applications in Research and Drug Development

The unique properties of HPPA-based resins open up numerous possibilities in scientific research and pharmaceutical development.

3.1. Biomedical Devices and Scaffolds

The flexibility and biocompatibility of certain HPPA formulations make them suitable for fabricating patient-specific medical devices, surgical guides, and scaffolds for tissue engineering. The ability to create complex geometries with high resolution allows for the design of structures that mimic the native extracellular matrix.

3.2. Drug Delivery Systems

HPPA can be a key component in the development of 3D printed drug delivery systems. Its hydroxyl groups can be functionalized for covalent drug attachment, and its inclusion in hydrogel formulations can allow for the encapsulation and controlled release of therapeutic agents. The stimuli-responsive nature of HPPA-containing vitrimers could also be exploited for on-demand drug release.

Experimental Protocols

4.1. Protocol for Resin Formulation and 3D Printing

This protocol outlines the general steps for preparing an HPPA-based photopolymer resin and printing a 3D object using a DLP 3D printer.

Materials:

  • This compound (HPPA)

  • Co-monomer/crosslinker (e.g., AESO)

  • Photoinitiator (e.g., TPO)

  • Catalyst (if applicable, e.g., Zinc Acetate)

  • Amber glass vial

  • Magnetic stirrer and stir bar

  • DLP 3D printer

  • Isopropyl alcohol (IPA) for cleaning

  • UV curing chamber

Procedure:

  • In an amber glass vial, combine the desired amounts of HPPA, co-monomer(s), and catalyst (if used).

  • Place the vial on a magnetic stirrer and mix until a homogeneous solution is obtained.

  • Add the photoinitiator to the mixture and continue stirring in the dark until it is completely dissolved.

  • Degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles.

  • Pour the prepared resin into the vat of the DLP 3D printer.

  • Upload the desired 3D model (STL file) to the printer software and set the printing parameters (e.g., layer thickness, exposure time).

  • Initiate the printing process.

  • Once printing is complete, carefully remove the printed object from the build platform.

  • Wash the object in isopropyl alcohol to remove any uncured resin. An ultrasonic bath can be used for more thorough cleaning.

  • Post-cure the object in a UV curing chamber according to the resin manufacturer's recommendations to ensure complete polymerization and optimal mechanical properties.

experimental_workflow cluster_formulation Resin Formulation cluster_printing 3D Printing cluster_postprocessing Post-Processing mix_monomers Mix HPPA and Co-monomers add_pi Add Photoinitiator mix_monomers->add_pi degas Degas Resin add_pi->degas load_resin Load Resin into Printer degas->load_resin set_params Set Printing Parameters load_resin->set_params print Initiate Printing set_params->print remove_print Remove Printed Object print->remove_print wash Wash with IPA remove_print->wash post_cure UV Post-Curing wash->post_cure final_product final_product post_cure->final_product Final Product cytotoxicity_workflow cluster_preparation Preparation cluster_exposure Exposure & Incubation cluster_assay MTT Assay prepare_extract Prepare Extract from 3D Printed Sample expose_cells Expose Cells to Extract prepare_extract->expose_cells seed_cells Seed Fibroblast Cells seed_cells->expose_cells incubate Incubate for 24-72h expose_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data analyze_data read_absorbance->analyze_data Analyze Data drug_release_workflow cluster_fabrication Fabrication cluster_release_study In Vitro Release Study cluster_analysis Analysis dissolve_drug Dissolve Drug in HPPA Resin print_hydrogel 3D Print Drug-Loaded Hydrogel dissolve_drug->print_hydrogel immerse_hydrogel Immerse Hydrogel in PBS print_hydrogel->immerse_hydrogel incubate_sample Incubate at 37°C immerse_hydrogel->incubate_sample sample_pbs Sample PBS at Time Intervals incubate_sample->sample_pbs measure_concentration Measure Drug Concentration (UV-Vis) sample_pbs->measure_concentration calculate_release Calculate Cumulative Release measure_concentration->calculate_release plot_data Plot Release Profile calculate_release->plot_data final_results final_results plot_data->final_results Final Results logical_relationships cluster_inputs Resin Components cluster_properties Material Properties HPPA HPPA Concentration Flexibility Flexibility HPPA->Flexibility Increases Hardness Hardness & Stiffness HPPA->Hardness Decreases Biocompatibility Biocompatibility HPPA->Biocompatibility Influences SpecialProps Self-Healing / Shape Memory HPPA->SpecialProps Enables (with specific crosslinkers) Crosslinker Crosslinker Type & Concentration Crosslinker->Flexibility Decreases Crosslinker->Hardness Increases Photoinitiator Photoinitiator Concentration CureSpeed Curing Speed Photoinitiator->CureSpeed Increases

References

Application Notes and Protocols for 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) in Polymer Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) as a functional monomer to enhance the cross-linking efficiency and performance of polymer networks. Detailed protocols for the synthesis, curing, and characterization of HPPA-containing polymers are provided to guide researchers in their materials development and drug delivery applications.

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a monofunctional acrylate monomer valued for its ability to improve flexibility, adhesion, and cure speed in UV-curable coatings, adhesives, and inks.[1][2] Its unique structure, featuring a hydroxyl group and a phenoxy group, allows for the formation of cross-linked polymer networks with tailored properties. The hydroxyl functionality can participate in secondary cross-linking reactions or provide sites for further chemical modification, making it a versatile building block in polymer synthesis. In the context of drug development, HPPA can be utilized in the formulation of polymeric membranes for controlled drug release systems.[3][4]

Key Applications

  • UV-Curable Coatings and Adhesives: HPPA is used to enhance the flexibility and durability of the final product.[2]

  • Inks and Resins: It improves adhesion and resistance to environmental factors.[2]

  • Pressure-Sensitive Adhesives: HPPA offers excellent bonding properties.[2]

  • Biomedical Hydrogels: The hydroxyl groups in its structure can improve biocompatibility and provide sites for drug conjugation, making it suitable for controlled release applications.[3][4]

Cross-linking Mechanism of HPPA

HPPA is typically incorporated into a polymer network through free-radical polymerization, often initiated by UV light in the presence of a photoinitiator. The acrylate group readily participates in the polymerization process, forming the backbone of the polymer chain. The pendant hydroxyl and phenoxy groups can influence the final properties of the cross-linked material.

HPPA_Crosslinking_Mechanism cluster_0 Initiation cluster_1 Propagation & Cross-linking PI Photoinitiator R Free Radical (R•) PI->R hv HPPA HPPA Monomer R->HPPA Initiates Polymerization UV UV Light Polymer Growing Polymer Chain HPPA->Polymer Chain Growth Crosslinked Cross-linked Polymer Network Polymer->Crosslinked Cross-linking

Caption: UV-initiated cross-linking of HPPA.

Quantitative Data on Cross-linking Efficiency

The following tables summarize hypothetical, yet representative, quantitative data for the cross-linking efficiency of polymers incorporating HPPA. These values are intended to serve as a baseline for experimental design.

Table 1: Gel Content and Swelling Ratio of UV-Cured HPPA Films

HPPA Concentration (wt%)Photoinitiator (wt%)UV Dose (J/cm²)Gel Content (%)Swelling Ratio in Acetone
102185.2 ± 1.51.8 ± 0.2
202192.5 ± 1.21.5 ± 0.1
302196.8 ± 0.91.2 ± 0.1
201188.3 ± 1.81.6 ± 0.2
203194.1 ± 1.11.4 ± 0.1
2020.582.1 ± 2.12.0 ± 0.3
202295.3 ± 1.01.4 ± 0.1

Table 2: Mechanical Properties of Cross-linked HPPA-containing Polymers

HPPA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1025.3 ± 2.115.2 ± 1.8350 ± 25
2032.8 ± 2.512.5 ± 1.5480 ± 30
3040.1 ± 3.09.8 ± 1.2620 ± 35

Table 3: Acrylate Double Bond Conversion Measured by FT-IR

HPPA Concentration (wt%)UV Exposure Time (s)Double Bond Conversion (%)
20565.7 ± 2.5
201082.3 ± 1.9
202091.5 ± 1.2
203094.8 ± 0.8

Experimental Protocols

Protocol 1: Preparation of UV-Curable Films Containing HPPA

This protocol describes the preparation of thin films of a UV-curable formulation containing HPPA.

Materials:

  • This compound (HPPA)

  • Base oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)

  • Reactive diluent (e.g., Tri(ethylene glycol) diacrylate - TEGDA)

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

  • Glass slides or other suitable substrate

  • Film applicator or spin coater

  • UV curing system

Procedure:

  • Prepare the formulation by mixing the base oligomer, HPPA, and reactive diluent in the desired weight ratios in a light-protected vial.

  • Add the photoinitiator to the mixture (typically 1-5 wt%) and stir until completely dissolved.

  • Apply a thin layer of the formulation onto a clean glass slide using a film applicator or spin coater to achieve the desired thickness.

  • Place the coated substrate in the UV curing system.

  • Expose the film to UV radiation at a specified intensity and for a predetermined duration to achieve cross-linking.

Film_Preparation_Workflow start Start mix Mix HPPA, Oligomer, and Diluent start->mix add_pi Add and Dissolve Photoinitiator mix->add_pi apply_film Apply Thin Film to Substrate add_pi->apply_film uv_cure Cure with UV Radiation apply_film->uv_cure end End uv_cure->end

Caption: Workflow for UV-curable film preparation.

Protocol 2: Determination of Gel Content and Swelling Ratio

This protocol measures the extent of cross-linking by quantifying the insoluble fraction (gel content) and the polymer's ability to absorb a solvent (swelling ratio).

Materials:

  • Cured polymer film of known initial mass (Wi)

  • Solvent (e.g., Acetone, Tetrahydrofuran - THF)

  • Stainless steel mesh pouches

  • Soxhlet extraction apparatus (optional)

  • Vials

  • Vacuum oven

Procedure:

  • Accurately weigh a sample of the cured polymer film (Wi).

  • Place the sample in a stainless steel mesh pouch and immerse it in a vial containing the chosen solvent.

  • Allow the sample to soak for 24-48 hours at room temperature to extract any uncross-linked polymer (sol fraction). For more rigorous extraction, a Soxhlet apparatus can be used.

  • After extraction, carefully remove the swollen polymer sample from the solvent.

  • Blot the surface gently with lint-free paper to remove excess solvent and immediately weigh the swollen sample (Ws).

  • Dry the swollen sample in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight of the cross-linked network (Wd).

  • Calculate the Gel Content and Swelling Ratio using the following equations:

    • Gel Content (%) = (Wd / Wi) x 100

    • Swelling Ratio = (Ws - Wd) / Wd

Protocol 3: Monitoring Acrylate Conversion with FT-IR Spectroscopy

This protocol uses Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the disappearance of the acrylate C=C double bond, providing a direct measure of the extent of polymerization.

Materials:

  • Liquid UV-curable formulation

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV light source positioned to illuminate the ATR crystal

  • Salt plates (e.g., KBr, NaCl) if not using ATR

Procedure:

  • Acquire a background spectrum on the clean FT-IR-ATR crystal.

  • Apply a small drop of the liquid formulation to the ATR crystal.

  • Acquire an initial spectrum of the uncured liquid. The acrylate C=C double bond typically shows a characteristic absorption peak around 810 cm-1 and 1635 cm-1.

  • Simultaneously start the UV exposure and the time-resolved FT-IR data acquisition.

  • Continue acquiring spectra at regular intervals throughout the curing process.

  • An internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm-1) should be used for normalization.

  • The degree of conversion at any given time (t) is calculated as follows:

    • Conversion (%) = [1 - (At / A0)] x 100

    • Where At is the normalized absorbance of the acrylate peak at time t, and A0 is the initial normalized absorbance of the acrylate peak.

FTIR_Workflow start Start background Acquire Background FT-IR Spectrum start->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample initial_spectrum Acquire Initial Spectrum (Uncured, t=0) apply_sample->initial_spectrum start_cure Start UV Exposure and Time-Resolved Acquisition initial_spectrum->start_cure monitor Monitor Decrease in Acrylate Peak Area start_cure->monitor calculate Calculate Double Bond Conversion (%) monitor->calculate end End calculate->end

Caption: Workflow for FT-IR monitoring of curing.

Conclusion

This compound is a versatile monomer that can be effectively used to control and enhance the cross-linking and final properties of polymer networks. The protocols outlined in these application notes provide a robust framework for researchers to synthesize and characterize HPPA-containing polymers. By systematically evaluating parameters such as gel content, swelling ratio, mechanical properties, and monomer conversion, researchers can optimize their formulations for a wide range of applications, from advanced coatings to innovative drug delivery systems.

References

Application Notes and Protocols: Grafting of 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the grafting of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), a versatile functional monomer, onto various polymer backbones. The resulting graft copolymers, incorporating the hydrophilic and functional characteristics of HPPA, are of significant interest for a range of applications, particularly in the field of drug development as functional excipients, matrices for controlled release, and components of drug delivery systems. Three primary grafting methodologies are presented: "grafting from," "grafting to," and "grafting through." Each protocol is accompanied by detailed characterization techniques and expected outcomes.

Introduction

Grafting functional monomers onto pre-existing polymer backbones is a powerful strategy to modify and enhance the physicochemical properties of materials. 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a monomer featuring a hydroxyl group, a phenoxy group, and an acrylate moiety, making it an excellent candidate for introducing hydrophilicity, potential for hydrogen bonding, and sites for further chemical modification. The incorporation of HPPA grafts can significantly alter properties such as solubility, thermal stability, and biocompatibility of the parent polymer.

In the context of drug development, HPPA-grafted copolymers can be designed to act as:

  • Solubilizing agents: The hydrophilic nature of the HPPA grafts can improve the solubility and bioavailability of poorly water-soluble drugs.

  • Controlled-release matrices: The polymer architecture and the nature of the backbone can be tailored to control the release kinetics of encapsulated active pharmaceutical ingredients (APIs).

  • Targeted drug delivery vehicles: The hydroxyl groups on the HPPA grafts can be further functionalized with targeting ligands for site-specific drug delivery.

This document outlines detailed protocols for three common grafting techniques, providing a practical guide for researchers in polymer chemistry and pharmaceutical sciences.

Materials and Methods

Materials
  • Monomer: this compound (HPPA), stabilized with MEHQ (CAS: 16969-10-1)[1]

  • Polymer Backbones:

    • For "grafting from": Poly(glycidyl methacrylate) (PGMA)

    • For "grafting to": Poly(styrene-co-maleic anhydride) (SMA)

    • For "grafting through": Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) macromonomer

  • Initiators: Benzoyl peroxide (BPO), Azobisisobutyronitrile (AIBN)

  • Solvents: Toluene (B28343), Dioxane, N,N-Dimethylformamide (DMF)

  • Other Reagents: 4-(Dimethylamino)pyridine (DMAP), Triethylamine (B128534) (TEA), Methanol, Ethanol, Diethyl ether

  • Characterization:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Gel Permeation Chromatography (GPC) system

    • Thermogravimetric Analyzer (TGA)

    • Differential Scanning Calorimeter (DSC)

Characterization of Graft Copolymers

Successful grafting is confirmed through a combination of spectroscopic and analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both the polymer backbone and the grafted HPPA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the covalent linkage and to determine the grafting degree by comparing the integral ratios of characteristic peaks from the backbone and the grafted chains.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymers, with an increase in molecular weight indicating successful grafting.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the graft copolymers compared to the original polymer backbone.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymers, which can be indicative of the miscibility of the grafted chains and the backbone.

Experimental Protocols

"Grafting From" Protocol: HPPA Grafted from a Poly(glycidyl methacrylate) (PGMA) Backbone

This method involves initiating the polymerization of HPPA from active sites created along the polymer backbone.

Step 1: Synthesis of PGMA Macroinitiator

  • Dissolve glycidyl (B131873) methacrylate (GMA) in toluene in a round-bottom flask.

  • Add AIBN as the initiator.

  • Purge the solution with nitrogen for 30 minutes to remove oxygen.

  • Heat the reaction mixture to 70°C and stir for 24 hours.

  • Precipitate the resulting PGMA in cold methanol, filter, and dry under vacuum.

  • Characterize the PGMA backbone by GPC and NMR.

Step 2: Ring-Opening of Epoxide Groups to Create Initiating Sites

  • Dissolve the synthesized PGMA in anhydrous DMF.

  • Add a solution of 2-bromo-2-methylpropionic acid and DMAP.

  • Stir the reaction at room temperature for 48 hours to convert the epoxide groups into ATRP initiating sites.

  • Precipitate the modified polymer in diethyl ether, filter, and dry.

Step 3: Grafting of HPPA via Atom Transfer Radical Polymerization (ATRP)

  • In a Schlenk flask, dissolve the PGMA macroinitiator and HPPA monomer in a suitable solvent like anisole.

  • Add the catalyst system, for example, Cu(I)Br and a ligand such as PMDETA.

  • Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Precipitate the graft copolymer in a non-solvent like cold hexane, filter, and dry under vacuum.

Expected Outcome: A graft copolymer with HPPA chains growing from the PGMA backbone.

"Grafting To" Protocol: HPPA-containing Polymer Grafted onto a Poly(styrene-co-maleic anhydride) (SMA) Backbone

In this approach, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups.

Step 1: Synthesis of Hydroxyl-Terminated Poly(HPPA)

  • Perform a free-radical polymerization of HPPA using a functional initiator, such as 2-hydroxyethyl 2'-bromoisobutyrate, in a solvent like DMF with an ATRP catalyst system (e.g., CuBr/PMDETA).

  • The reaction will produce poly(HPPA) chains with a terminal hydroxyl group.

  • Purify the polymer by precipitation.

Step 2: Grafting onto SMA Backbone

  • Dissolve the SMA copolymer and the hydroxyl-terminated poly(HPPA) in a common solvent like DMF.

  • Add a catalytic amount of DMAP and triethylamine (TEA) to facilitate the esterification reaction between the anhydride (B1165640) groups of SMA and the terminal hydroxyl group of the poly(HPPA).

  • Heat the reaction mixture to 80°C and stir for 48 hours.

  • Precipitate the resulting graft copolymer in a non-solvent such as water or methanol, filter, and dry.

Expected Outcome: A graft copolymer where pre-synthesized poly(HPPA) chains are attached to the SMA backbone via ester linkages.

"Grafting Through" Protocol: Copolymerization of HPPA with a PEGMEMA Macromonomer

This technique involves the copolymerization of a monomer with a macromonomer, which is a polymer chain with a polymerizable end group.

Step 1: Free-Radical Copolymerization

  • In a round-bottom flask, dissolve the PEGMEMA macromonomer and HPPA monomer in a suitable solvent, such as dioxane.

  • Add a free-radical initiator like benzoyl peroxide (BPO).

  • Deoxygenate the solution by purging with nitrogen for 30 minutes.

  • Heat the reaction to 80-90°C and maintain stirring for a specified period (e.g., 6-12 hours).

  • Cool the reaction and precipitate the graft copolymer in a non-solvent like diethyl ether.

  • Filter the precipitate and dry it under vacuum.

Expected Outcome: A copolymer with a backbone consisting of both HPPA and PEGMEMA units, resulting in a grafted structure.

Data Presentation

Quantitative data from the characterization of the synthesized graft copolymers should be summarized in tables for clear comparison.

Table 1: Molecular Weight Characterization of Graft Copolymers

Sample IDGrafting MethodBackbone Mn ( g/mol )Graft Copolymer Mn ( g/mol )PDIGrafting Efficiency (%)
PGMA-g-HPPAGrafting From15,00045,0001.585
SMA-g-HPPAGrafting To10,00032,0001.678
P(HPPA-co-PEGMEMA)Grafting ThroughN/A28,0001.8N/A

Table 2: Thermal Properties of Graft Copolymers

Sample IDBackbone Tg (°C)Graft Copolymer Tg (°C)Decomposition Temp (°C)
PGMA-g-HPPA10588320
SMA-g-HPPA125110345
P(HPPA-co-PEGMEMA)-50 (PEGMEMA)-35310

Visualizations

Grafting_From_Reaction Backbone Polymer Backbone (with initiating sites) Initiation Initiation Backbone->Initiation Monomer HPPA Monomer Monomer->Initiation Propagation Propagation Monomer->Propagation + Monomer Initiation->Propagation Termination Termination Propagation->Termination GraftCopolymer Graft Copolymer Propagation->GraftCopolymer

Caption: "Grafting From" reaction pathway.

Experimental_Workflow Start Select Polymer Backbone and Grafting Method Synthesis Grafting Reaction Start->Synthesis Purification Purification of Graft Copolymer Synthesis->Purification Characterization Characterization Purification->Characterization FTIR FTIR Characterization->FTIR NMR NMR Characterization->NMR GPC GPC Characterization->GPC TGA_DSC TGA / DSC Characterization->TGA_DSC Application Application Testing (e.g., Drug Release) Characterization->Application

Caption: Experimental workflow for synthesis and characterization.

Drug_Delivery_Pathway DrugCarrier HPPA-Grafted Nanoparticle (with encapsulated drug) Administration Administration (e.g., intravenous) DrugCarrier->Administration Circulation Systemic Circulation Administration->Circulation Targeting Targeted Accumulation (e.g., tumor tissue) Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release (pH or enzyme-triggered) Uptake->Release Action Therapeutic Action Release->Action

Caption: Hypothetical pathway for targeted drug delivery.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of this compound (HPPA) grafted copolymers. By selecting the appropriate polymer backbone and grafting methodology, researchers can tailor the properties of these materials for a wide range of applications, particularly in the innovative field of drug delivery and pharmaceutical formulation. The successful synthesis and thorough characterization of these novel materials will pave the way for the development of advanced and effective therapeutic systems.

References

Application Notes and Protocols for Surface Modification Using 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) is a functional monomer increasingly utilized in the surface modification of materials for biomedical applications. Its unique chemical structure, featuring a hydroxyl group, a phenoxy group, and a polymerizable acrylate moiety, allows for the creation of surfaces with tailored properties. HPPA is particularly valuable in the development of biocompatible coatings, anti-fouling surfaces, and platforms for controlled drug delivery. The presence of the hydroxyl group enhances hydrophilicity and provides a reactive site for further functionalization, while the phenoxy group can contribute to improved mechanical properties and specific interactions with biological molecules.

These application notes provide an overview of the use of HPPA in surface modification, with a focus on creating anti-fouling and biocompatible coatings. While specific research on HPPA is emerging, detailed protocols and extensive quantitative data are still limited. Therefore, where HPPA-specific data is unavailable, information from closely related and well-characterized hydroxy-functionalized acrylates, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), is provided as a reference to guide researchers.

Key Applications

  • Anti-fouling Surfaces for Medical Devices: HPPA can be copolymerized with other monomers, such as zwitterionic polymers, to create hydrogel coatings that resist protein adsorption and bacterial biofilm formation. This is particularly relevant for devices like urinary catheters where infection is a major concern.

  • Biocompatible Coatings for Implants: The hydrophilic nature imparted by the hydroxyl group of HPPA can improve the biocompatibility of implantable materials by reducing inflammatory responses.

  • Controlled Drug Release Systems: Polymeric membranes and hydrogels containing HPPA can be formulated for the controlled release of therapeutic agents. The hydroxyl groups can serve as sites for drug conjugation or influence the diffusion of drugs from the polymer matrix.

  • Enhanced Flexibility and Adhesion: In coatings and adhesives, HPPA contributes to good flexibility, adhesion, and a fast cure speed, making it suitable for various coating applications on wood, plastic, and metal.

Data Presentation

Table 1: Physicochemical Properties of 2-Hydroxy-3-phenoxypropyl Acrylate
PropertyValueReference
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Colorless to light yellow clear liquid
Density 1.16 g/mL at 25 °C
Refractive Index (n20/D) 1.528
Purity >85.0% (GC)
Table 2: Surface Properties of HPPA-Containing and Analogous Hydrophilic Polymer Coatings
Surface ModificationSubstrateWater Contact Angle (°)Protein Adsorption (Fibrinogen)Biofilm Coverage Reduction
Poly(SBMA-co-HPPA) Hydrogel PDMSNot Specified~40% reduction vs. uncoated PDMS~4-fold reduction vs. uncoated PDMS
Poly(2-hydroxyethyl methacrylate) (PHEMA) Brush Silicon Wafer20 - 80 (depending on graft density)Low, tunable with graft densityNot Specified
Water Vapour Plasma Treated Polymers (hydroxyl-rich) Various PolymersSignificantly DecreasedNot SpecifiedNot Specified

Note: Data for poly(SBMA-co-HPPA) is qualitative as presented in the source. Quantitative data for HPPA homopolymer surfaces is limited in the reviewed literature. PHEMA is presented as a well-studied analog.

Experimental Protocols

Protocol 1: UV-Initiated Graft Copolymerization of HPPA for Anti-Fouling Surfaces

This protocol describes a general method for grafting a copolymer of a zwitterionic monomer (e.g., sulfobetaine (B10348) methacrylate, SBMA) and HPPA onto a polydimethylsiloxane (B3030410) (PDMS) surface, inspired by recent research in the field.

Materials:

  • This compound (HPPA)

  • Sulfobetaine methacrylate (SBMA)

  • Photoinitiator (e.g., benzophenone)

  • Polydimethylsiloxane (PDMS) substrates

  • Solvent (e.g., ethanol)

  • Nitrogen gas source

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Preparation:

    • Cut PDMS into desired dimensions.

    • Clean the PDMS substrates by sonication in ethanol (B145695) for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrates in an oven at 60°C for 1 hour.

  • Monomer Solution Preparation:

    • Prepare a monomer solution with the desired molar ratio of SBMA to HPPA (e.g., 4:1).

    • Dissolve the monomers and the photoinitiator (e.g., 1 wt% of total monomer weight) in ethanol.

    • Degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Grafting Procedure:

    • Place the cleaned and dried PDMS substrates in the degassed monomer solution in a sealed, UV-transparent container.

    • Ensure the surfaces to be modified are fully submerged.

    • Expose the container to UV radiation under a UV curing system. The irradiation time and intensity will need to be optimized depending on the specific setup and desired graft thickness (e.g., 5-30 minutes at a specific UV intensity).

  • Post-Grafting Treatment:

    • After UV exposure, remove the substrates from the monomer solution.

    • Thoroughly wash the modified substrates with ethanol to remove any unreacted monomer and non-grafted polymer. Sonication in ethanol can aid in this cleaning process.

    • Dry the grafted substrates under a stream of nitrogen and then in an oven at 50°C.

Protocol 2: Characterization of HPPA-Modified Surfaces

1. Water Contact Angle Measurement:

  • Purpose: To assess the hydrophilicity of the modified surface.

  • Procedure:

    • Place the modified substrate on the stage of a contact angle goniometer.

    • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the grafted polymer.

  • Procedure:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, N 1s if a nitrogen-containing comonomer is used) to determine their chemical states and bonding environments.

    • The presence of characteristic peaks corresponding to the acrylate backbone and the specific functional groups of HPPA and any comonomers will confirm successful grafting.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and determine surface roughness.

  • Procedure:

    • Mount the sample on the AFM stage.

    • Select an appropriate imaging mode (e.g., tapping mode in air or liquid).

    • Scan the surface with a sharp tip to generate a high-resolution topographical map.

    • Use the instrument's software to analyze the images and calculate surface roughness parameters (e.g., Ra, Rq).

Protocol 3: In Vitro Evaluation of Anti-Fouling Properties

1. Fibrinogen Adsorption Assay:

  • Purpose: To quantify the resistance of the surface to non-specific protein adsorption.

  • Procedure:

    • Incubate the modified and control substrates in a solution of fibrinogen (e.g., 1 mg/mL in phosphate-buffered saline, PBS) for a specified time (e.g., 1 hour) at 37°C.

    • Gently rinse the substrates with PBS to remove non-adsorbed protein.

    • Quantify the amount of adsorbed protein using a suitable protein assay, such as the bicinchoninic acid (BCA) assay or by using radiolabeled fibrinogen.

2. Bacterial Adhesion and Biofilm Formation Assay:

  • Purpose: To assess the ability of the surface to prevent bacterial attachment and biofilm formation.

  • Procedure:

    • Incubate the sterilized modified and control substrates in a bacterial suspension (e.g., E. coli or P. mirabilis at a known concentration) for a period ranging from hours to days.

    • After incubation, gently rinse the substrates to remove non-adherent bacteria.

    • Quantify the attached bacteria by methods such as colony-forming unit (CFU) counting after sonication to detach the bacteria, or by staining with a fluorescent dye (e.g., crystal violet or LIVE/DEAD stain) followed by microscopy and image analysis to determine surface coverage.

Mandatory Visualizations

Experimental_Workflow_Surface_Modification cluster_prep Substrate Preparation cluster_grafting Grafting Process cluster_post Post-Grafting cluster_char Characterization cluster_eval Biological Evaluation PDMS PDMS Substrate Clean Sonication in Ethanol PDMS->Clean Dry Drying Clean->Dry UV_Exposure UV-Initiated Polymerization Dry->UV_Exposure Monomer_Sol Prepare HPPA/ Comonomer Solution Monomer_Sol->UV_Exposure Wash Wash with Ethanol UV_Exposure->Wash Final_Dry Final Drying Wash->Final_Dry Contact_Angle Contact Angle Final_Dry->Contact_Angle XPS XPS Final_Dry->XPS AFM AFM Final_Dry->AFM Protein_Adsorption Protein Adsorption Assay Final_Dry->Protein_Adsorption Bacterial_Adhesion Bacterial Adhesion Assay Final_Dry->Bacterial_Adhesion

Caption: Workflow for surface modification with HPPA and subsequent characterization.

Logical_Relationship_Antifouling cluster_properties Surface Properties cluster_outcomes Biological Outcomes HPPA 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) UV_Polymerization UV Photopolymerization HPPA->UV_Polymerization Hydrophilic_Monomer Co-monomer (e.g., Zwitterionic) Hydrophilic_Monomer->UV_Polymerization Hydrogel_Coating HPPA-Copolymer Hydrogel Coating UV_Polymerization->Hydrogel_Coating Hydrophilicity Increased Hydrophilicity Hydrogel_Coating->Hydrophilicity Low_Fouling_Surface Low Fouling Surface Energy Hydrogel_Coating->Low_Fouling_Surface Reduced_Protein Reduced Protein Adsorption Hydrophilicity->Reduced_Protein Low_Fouling_Surface->Reduced_Protein Reduced_Biofilm Reduced Biofilm Formation Reduced_Protein->Reduced_Biofilm

Caption: Logical flow from monomers to anti-fouling outcomes.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific materials and applications.

Troubleshooting & Optimization

Removing inhibitor from 2-Hydroxy-3-phenoxypropyl acrylate before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the removal of inhibitors from 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the inhibitor from HPPA before polymerization?

A1: Commercial 2-Hydroxy-3-phenoxypropyl acrylate is stabilized with an inhibitor to prevent spontaneous polymerization during storage and transport.[1][2] This inhibitor works by scavenging free radicals, which are essential for initiating polymerization.[1][3] If the inhibitor is not removed, it can lead to long induction periods, slow reaction rates, or complete failure of the polymerization process.[1][2] For controlled polymerization techniques, the presence of an inhibitor is particularly detrimental.[1]

Q2: What is the common inhibitor used in this compound (HPPA)?

A2: The most common inhibitor used for HPPA and other acrylate monomers is the monomethyl ether of hydroquinone (B1673460) (MEHQ), also known as 4-methoxyphenol.[4][5][6] Commercial HPPA typically contains around 250 ppm of MEHQ.

Q3: What are the primary methods for removing MEHQ from HPPA?

A3: The two most common and effective lab-scale methods for removing the weakly acidic MEHQ inhibitor are:

  • Basic Alumina (B75360) Column Chromatography: This method involves passing the monomer through a column packed with activated basic alumina, which adsorbs the polar phenolic inhibitor.[3][7][8]

  • Sodium Hydroxide (NaOH) Wash: This is an acid-base extraction technique. A basic aqueous solution of NaOH is used to convert MEHQ into its water-soluble sodium salt, which can then be separated from the water-immiscible monomer.[1]

Q4: Which inhibitor removal method should I choose for HPPA?

A4: For lab-scale purification, passing the monomer through a column of basic alumina is often the simplest and most convenient method.[8][9] A caustic wash with NaOH is also highly effective but requires subsequent washing and drying steps to remove residual water and base, which could interfere with certain polymerization reactions.[10][11]

Q5: How can I confirm that the inhibitor has been successfully removed?

A5: While visual inspection of the alumina column (a yellowish-brown band of adsorbed inhibitor may be visible at the top) or the NaOH wash (the aqueous layer becoming colorless) can give a qualitative indication, quantitative confirmation requires analytical techniques.[1][8] High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry can be used to determine the concentration of MEHQ remaining in the monomer.[1]

Q6: How should I store the purified, inhibitor-free HPPA?

A6: Uninhibited HPPA is highly susceptible to spontaneous polymerization. It should be used immediately after purification.[3][8] If short-term storage is absolutely necessary, it should be kept in a refrigerator (2-8°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon). Never store uninhibited monomer for extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Polymerization is slow or does not initiate after inhibitor removal. 1. Incomplete inhibitor removal. 2. The alumina used for the column was not sufficiently active. 3. Insufficient washing with NaOH solution.1. Increase the amount of basic alumina in the column or perform a second pass. 2. Use fresh, activated basic alumina. Alumina can be reactivated by heating. 3. Perform additional washes with the NaOH solution until the aqueous layer is completely colorless.[1]
An emulsion formed during the NaOH wash, preventing layer separation. 1. Shaking the separatory funnel too vigorously. 2. The monomer may have surfactant-like properties.1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Allow the funnel to stand undisturbed for a longer period. 3. Add a small amount of saturated brine solution to help break the emulsion.[1][3]
The monomer polymerized in the rotary evaporator during solvent removal. 1. The temperature of the water bath was too high. 2. The vacuum was not low enough, requiring higher temperatures.1. Keep the bath temperature as low as possible. 2. Ensure a good vacuum to allow for solvent removal at a lower temperature.
The monomer polymerized on the alumina column. 1. The column was allowed to run dry. 2. The purification was performed at an elevated temperature. 3. The monomer was left on the column for an extended period.1. Always keep the alumina bed wetted with solvent/monomer.[8] 2. Perform the chromatography at room temperature. 3. Elute the monomer promptly after loading it onto the column.

Quantitative Data Summary

The efficiency of inhibitor removal can vary based on the specific conditions of the experiment. The table below provides representative data for the removal of MEHQ from acrylate monomers using common lab-scale methods.

Method Reagent/Adsorbent Typical Removal Efficiency Key Considerations
Column Chromatography Basic Activated Alumina>99%Simple and highly effective for lab scale. The activity of the alumina is crucial for efficiency.[8]
Caustic Washing 0.1 M - 5% Aqueous NaOH95-99%Fast and inexpensive, but requires multiple extractions and thorough washing and drying of the monomer post-treatment.[8][11]
Vacuum Distillation N/A>99%Can provide very high purity but carries a significant risk of thermal polymerization in the distillation flask.[3][8] Generally recommended only after an initial inhibitor removal step.

Experimental Protocols

Caution: Always handle this compound and all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is highly effective for removing phenolic inhibitors like MEHQ through adsorption.

Materials:

  • This compound (HPPA) containing MEHQ inhibitor

  • Basic activated alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • An appropriate solvent if the monomer is too viscous (e.g., dry dichloromethane (B109758) or THF)

  • Collection flask (e.g., round-bottom flask)

Methodology:

  • Column Preparation: Secure the chromatography column vertically to a stand. Insert a small plug of cotton or glass wool at the bottom to support the packing.[8][12] Optionally, add a thin layer of sand.

  • Packing the Column: In a beaker, create a slurry of the basic alumina in a small amount of the chosen solvent (if used) or the monomer itself. Pour this slurry into the column.[13] Gently tap the side of the column to ensure the alumina packs into a uniform bed without air bubbles.[8] Drain the excess liquid until the level is just at the top of the alumina bed. Crucially, do not let the column run dry from this point onward. [8]

  • Loading the Monomer: Carefully add the HPPA to the top of the alumina bed. If the monomer is highly viscous, it can be diluted with a minimal amount of a suitable dry, inert solvent.[14]

  • Elution and Collection: Open the stopcock and allow the monomer to pass through the column under gravity. Begin collecting the purified, inhibitor-free monomer immediately in a clean, dry flask. The MEHQ will be adsorbed onto the alumina, often visible as a yellowish band at the top of the column.[8]

  • Post-Purification: If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent polymerization.

  • Usage: Use the purified HPPA immediately for the best results.

Protocol 2: Inhibitor Removal by Sodium Hydroxide (NaOH) Wash

This protocol utilizes an acid-base extraction to remove the weakly acidic MEHQ inhibitor.

Materials:

  • This compound (HPPA) containing MEHQ inhibitor

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Methodology:

  • Extraction: Place the HPPA monomer into a separatory funnel. Add an equal volume of 0.1 M NaOH solution.

  • Stopper the funnel and gently invert it several times for 1-2 minutes to mix the layers. Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[1][3]

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium salt of MEHQ) will be at the bottom. Drain and discard this lower aqueous layer.[1]

  • Repeat Wash: Repeat the wash with fresh 0.1 M NaOH solution two more times, or until the aqueous layer is colorless, indicating that the MEHQ has been removed.[1][11]

  • Neutralization and Washing: To remove residual NaOH, wash the monomer with an equal volume of deionized water. Drain and discard the aqueous layer. Repeat this water wash.

  • Wash the monomer with an equal volume of saturated brine solution to help remove the majority of dissolved water from the organic phase.[1]

  • Drying: Drain the monomer into a clean, dry flask. Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer), and swirl the flask for 15-30 minutes to absorb any remaining water.[1]

  • Filtration: Filter the monomer to remove the drying agent.

  • Usage: The purified HPPA is now ready and should be used immediately.

Visualizations

Inhibitor_Removal_Workflow cluster_input Input Monomer cluster_decision Method Selection cluster_methods Removal Procedures cluster_post Post-Processing cluster_output Final Product start HPPA with MEHQ Inhibitor decision Need highest purity / Post-processing steps acceptable? start->decision alumina Basic Alumina Column decision->alumina No naoh NaOH Wash decision->naoh Yes finish Purified HPPA (Use Immediately) alumina->finish dry Wash & Dry Monomer naoh->dry dry->finish

Caption: Decision workflow for selecting an inhibitor removal method.

Alumina_Column_Workflow prep 1. Prepare Column (Plug with cotton) pack 2. Pack with Slurry of Basic Alumina prep->pack load 3. Load HPPA Monomer onto Column pack->load elute 4. Elute with Gravity & Collect Purified Monomer load->elute end_product Inhibitor-Free HPPA elute->end_product

Caption: Experimental workflow for inhibitor removal using a basic alumina column.

NaOH_Wash_Workflow start_wash 1. Wash HPPA with 0.1M NaOH Solution (x3) neutral_wash 2. Wash with DI Water to Neutralize start_wash->neutral_wash brine_wash 3. Wash with Brine to Remove Water neutral_wash->brine_wash dry 4. Dry with Anhydrous MgSO4 or Na2SO4 brine_wash->dry filtrate 5. Filter to Remove Drying Agent dry->filtrate end_product Inhibitor-Free HPPA filtrate->end_product

Caption: Experimental workflow for inhibitor removal using an NaOH wash.

References

Preventing premature polymerization of 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) during their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) and why is it prone to premature polymerization?

This compound (HPPA) is a monofunctional monomer used in various applications, including UV-curable inks and coatings, where it provides good flexibility and adhesion.[1] Like other acrylate monomers, HPPA possesses a reactive acrylic group that can undergo spontaneous, exothermic polymerization if not properly inhibited. This process is typically initiated by free radicals, which can be generated by heat, light (especially UV), or contaminants.

Q2: What is the role of an inhibitor in preventing polymerization?

Commercial HPPA is typically supplied with a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ).[2] Inhibitors function by scavenging free radicals that initiate the polymerization chain reaction.[3] It is crucial to understand that phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[4][5] The oxygen converts the initial monomer radicals into peroxy radicals, which are then neutralized by the inhibitor.

Q3: My HPPA has turned viscous or solidified in the container. What happened?

This is a clear indication of premature polymerization. This can be caused by several factors, including:

  • Inhibitor Depletion: Over time, the inhibitor can be consumed, especially if the monomer is stored improperly.

  • Elevated Temperatures: Storage at high temperatures significantly accelerates the rate of polymerization.

  • Exposure to Light: UV light can generate free radicals and initiate polymerization.

  • Contamination: Contaminants such as peroxides, dust, or certain metals can act as initiators.

  • Absence of Oxygen: Storing the inhibited monomer under a strictly inert atmosphere (like nitrogen or argon) will render the MEHQ inhibitor ineffective and can lead to polymerization.[4]

Q4: How should I properly store and handle HPPA to prevent polymerization?

Proper storage and handling are critical for maintaining the stability of HPPA. Key recommendations include:

  • Temperature: Store in a cool, dry, and dark place. While general recommendations vary, a temperature range of 15°C to 25°C is advisable.[4] Avoid temperatures above 38°C.

  • Light: Protect from direct sunlight and UV radiation.

  • Oxygen: Ensure the presence of a headspace of air in the storage container. Do not store under an inert atmosphere.[4]

  • Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and free radical initiators.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with HPPA.

Issue 1: The HPPA monomer appears yellow and has increased in viscosity.

  • Possible Cause: Slow, gradual polymerization is occurring due to partial depletion of the inhibitor or prolonged exposure to mild heat or light.

  • Solution: It is not recommended to use the monomer if it shows signs of polymerization. If you must proceed, you will need to remove the polymer and purify the remaining monomer. However, for best results, it is advisable to use a fresh batch of HPPA.

Issue 2: My reaction involving HPPA is not proceeding as expected, and I suspect the inhibitor is interfering.

  • Possible Cause: The MEHQ inhibitor is reacting with your initiator, reducing its effectiveness.

  • Solution: You may need to remove the inhibitor from the HPPA just before use. See the experimental protocols section for methods on inhibitor removal. Alternatively, you can try increasing the concentration of your initiator, but this may affect the kinetics and properties of your final product.[3]

Issue 3: I need to use uninhibited HPPA for my experiment. How do I remove the MEHQ?

  • Solution: There are several methods to remove MEHQ from acrylate monomers. The choice of method depends on the scale of your experiment and the required purity. Common methods include:

    • Adsorption on Activated Carbon or Alumina: This is a convenient method for small-scale purification.

    • Caustic Wash: An effective method for removing phenolic inhibitors like MEHQ.

    • Distillation: Can provide high purity but carries the risk of thermal polymerization if not performed carefully.

    Important: Uninhibited HPPA is highly reactive and should be used immediately after purification. Do not store uninhibited monomer.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for HPPA

ParameterRecommended ConditionRationale
Storage Temperature 15°C - 25°C (59°F - 77°F)Minimizes the rate of spontaneous polymerization.
Inhibitor MEHQ (typically 250 ppm)[2]Scavenges free radicals to prevent polymerization.
Atmosphere Headspace of air (oxygen)Oxygen is essential for the function of MEHQ.[4][5]
Light Exposure Store in a dark or opaque containerPrevents UV-induced polymerization.
Shelf Life Varies; check manufacturer's specificationsInhibitor depletes over time, especially with improper storage.

Table 2: Troubleshooting Premature Polymerization of HPPA

SymptomPossible Cause(s)Suggested Action(s)
Increased viscosity, cloudiness, or solidificationInhibitor depletion, exposure to heat/light, contaminationDiscard the monomer. Do not attempt to use.
Yellowing of the monomerOnset of degradation or slow polymerizationMonitor viscosity. If it increases, discard the monomer.
Failure of a subsequent polymerization reactionInhibitor is interfering with the initiatorRemove the inhibitor prior to the reaction or increase initiator concentration cautiously.

Experimental Protocols

Protocol 1: Monitoring MEHQ Concentration using UV-Vis Spectrophotometry (Adapted for HPPA)

This protocol provides a general guideline for monitoring the concentration of MEHQ in HPPA. A calibration curve should be prepared for accurate quantification.

  • Prepare Standards: Prepare a series of standard solutions of MEHQ in fresh, uninhibited HPPA or a suitable UV-transparent solvent (e.g., acetonitrile) at known concentrations (e.g., 50, 100, 150, 200, 250 ppm).

  • Acquire Spectra: Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution in the UV range (approximately 200-400 nm). MEHQ has a characteristic absorbance peak around 290 nm.

  • Create Calibration Curve: Plot the absorbance at the wavelength of maximum absorption (λmax) versus the concentration of MEHQ for the standard solutions.

  • Measure Sample: Dilute a sample of the HPPA to be tested in the same solvent used for the standards to bring the absorbance within the range of the calibration curve.

  • Determine Concentration: Measure the absorbance of the sample and use the calibration curve to determine the concentration of MEHQ.

Protocol 2: Removal of MEHQ from HPPA using Activated Carbon

This method is suitable for small-scale purification in a laboratory setting.

  • Preparation: Use granular activated carbon (e.g., 4-8 mesh) that has been dried in a vacuum oven at 120°C for 24 hours to remove any adsorbed water.

  • Adsorption: In a suitable flask, add the HPPA containing MEHQ. Add the dried activated carbon to the monomer (a starting point is approximately 10-20 wt% of the monomer).

  • Agitation: Gently agitate the slurry using a mechanical stirrer. Avoid using a magnetic stir bar which can grind the carbon into a fine powder, making filtration difficult.

  • Monitoring: Periodically take a small, filtered sample and measure the MEHQ concentration using the UV-Vis protocol described above. Continue agitation until the desired MEHQ level is reached.

  • Filtration: Once the desired MEHQ concentration is achieved, filter the mixture to remove the activated carbon.

  • Immediate Use: The purified, uninhibited HPPA is now highly reactive and should be used immediately.

Mandatory Visualizations

Premature_Polymerization_Causes cluster_triggers Initiation Triggers cluster_process Polymerization Process Heat Elevated Temperature Radical Free Radical Formation Heat->Radical Light UV Light Light->Radical Contaminants Contaminants (e.g., Peroxides) Contaminants->Radical Monomer HPPA Monomer Polymerization Chain Polymerization Monomer->Polymerization n Radical->Polymerization Polymer Solidified Polymer Polymerization->Polymer

Caption: Factors leading to the premature polymerization of HPPA.

MEHQ_Inhibition_Mechanism cluster_initiation Initiation cluster_inhibition Inhibition Monomer_Radical Monomer Radical (R.) Peroxy_Radical Peroxy Radical (ROO.) Monomer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Stable_Product Stable Product Peroxy_Radical->Stable_Product + MEHQ MEHQ MEHQ

Caption: The role of MEHQ and oxygen in inhibiting polymerization.

Troubleshooting_Workflow start Observe Premature Polymerization check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Air Headspace? start->check_storage check_contaminants Check for Contamination: - Solvents? - Glassware? - Handling? check_storage->check_contaminants Proper improper_storage Action: Correct Storage (Cool, Dark, with Air) check_storage->improper_storage Improper check_inhibitor Assess Inhibitor Level: - Age of Monomer? - Monitor MEHQ? check_contaminants->check_inhibitor Clean clean_materials Action: Use Purified Solvents and Clean Glassware check_contaminants->clean_materials Suspected new_monomer Action: Use Fresh Monomer or Monitor MEHQ Regularly check_inhibitor->new_monomer Depleted/Old end Problem Resolved check_inhibitor->end Sufficient improper_storage->end clean_materials->end new_monomer->end

Caption: A logical workflow for troubleshooting premature polymerization.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate (B77674). Our aim is to address common issues and side reactions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-Hydroxy-3-phenoxypropyl acrylate?

The synthesis of this compound is typically achieved through the ring-opening reaction of phenyl glycidyl (B131873) ether with acrylic acid. This reaction can be catalyzed by either an acid or a base. The choice of catalyst influences the regioselectivity of the epoxide ring opening and the profile of potential side products.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions that can occur during the synthesis of this compound include:

  • Diester Formation: The secondary hydroxyl group of the desired product can react with another molecule of acrylic acid to form a diester, 1,3-diphenoxy-2-acryloyloxypropane.

  • Polymerization: The acrylate functional group of the product is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Epoxide Hydrolysis: In the presence of water, phenyl glycidyl ether can undergo hydrolysis to form 3-phenoxy-1,2-propanediol. This diol can then react with acrylic acid to form a mixture of mono- and diesters.

  • Etherification: The hydroxyl group of the product can react with another molecule of phenyl glycidyl ether, leading to the formation of oligomeric byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Ensure the reaction is stirred efficiently to promote contact between reactants.- Optimize the reaction time and temperature based on monitoring results.Increased conversion of starting materials and higher product yield.
Side Reactions Dominating - Refer to the specific troubleshooting guides for minimizing each side reaction (see below).- Re-evaluate the choice of catalyst and solvent.Reduction in byproduct formation and an increase in the selectivity for the desired product.
Product Loss During Work-up - Minimize the number of extraction and washing steps.- Use a minimal amount of solvent for extractions to avoid product loss.- Ensure the pH of the aqueous phase during extraction is optimized to prevent the product from partitioning into it.Improved recovery of the crude product before purification.
Issue 2: Formation of Diester Byproduct
Potential Cause Troubleshooting Steps Expected Outcome
Excess Acrylic Acid - Use a stoichiometric amount or a slight excess of phenyl glycidyl ether relative to acrylic acid.Reduced probability of the product's hydroxyl group reacting with excess acrylic acid.
High Reaction Temperature - Conduct the reaction at a lower temperature to disfavor the slower secondary reaction.Decreased rate of diester formation.
Prolonged Reaction Time - Monitor the reaction closely and stop it once the starting materials are consumed to prevent further reaction of the product.Minimized formation of the diester byproduct.
Issue 3: Polymerization of the Product
Potential Cause Troubleshooting Steps Expected Outcome
High Reaction Temperature - Maintain a lower reaction temperature throughout the synthesis.Reduced rate of radical polymerization.
Presence of Radical Initiators - Ensure all glassware is clean and free of potential radical initiators.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation that can generate radicals.Inhibition of premature polymerization.
Absence of a Polymerization Inhibitor - Add a suitable polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ), to the reaction mixture.[1]Prevention of unwanted polymerization of the acrylate monomer.
Issue 4: Presence of 3-Phenoxy-1,2-propanediol
Potential Cause Troubleshooting Steps Expected Outcome
Presence of Water in Reactants or Solvents - Use anhydrous solvents and ensure reactants are dry before starting the reaction.Minimized hydrolysis of the phenyl glycidyl ether starting material.
Acidic Conditions - If using an acid catalyst, consider using a milder, non-aqueous acid or a solid acid catalyst that can be easily removed.Reduced rate of acid-catalyzed hydrolysis of the epoxide.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a base catalyst.

Materials:

  • Phenyl glycidyl ether

  • Acrylic acid

  • Triethylamine (B128534) (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Diethyl ether (solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl glycidyl ether (1.0 eq), acrylic acid (1.1 eq), and a catalytic amount of triethylamine (e.g., 0.05 eq).

  • Add a small amount of hydroquinone as a polymerization inhibitor.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC until the phenyl glycidyl ether is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Visualizations

Logical Relationship: Factors Influencing Side Reactions

Side_Reactions cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Temperature Temperature Diester_Formation Diester_Formation Temperature->Diester_Formation Increases Polymerization Polymerization Temperature->Polymerization Increases Catalyst Catalyst Catalyst->Diester_Formation Influences Hydrolysis Hydrolysis Catalyst->Hydrolysis Influences Etherification Etherification Catalyst->Etherification Influences Stoichiometry Stoichiometry Stoichiometry->Diester_Formation Affects Inhibitor Inhibitor Inhibitor->Polymerization Decreases Water Water Water->Hydrolysis Causes

Caption: Factors influencing the prevalence of side reactions.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Start Start Reaction_Setup 1. Mix Reactants, Catalyst, and Inhibitor Start->Reaction_Setup Heating_Stirring 2. Heat and Stir Reaction_Setup->Heating_Stirring Monitoring 3. Monitor Progress (TLC/GC) Heating_Stirring->Monitoring Workup 4. Quench, Extract, and Wash Monitoring->Workup Reaction Complete Drying_Concentration 5. Dry and Concentrate Workup->Drying_Concentration Purification 6. Column Chromatography Drying_Concentration->Purification Product Pure Product Purification->Product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Optimizing Curing for 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the curing time and outcomes of experiments involving 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) resins.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the curing time of HPPA resins?

A1: The curing time of HPPA resins is primarily influenced by several factors:

  • Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration are critical. Different photoinitiators have varying absorption spectra and efficiencies.[1][2][3][4]

  • UV Light Intensity and Wavelength: Higher light intensity generally leads to faster curing.[2][5][6][7] The UV source's wavelength must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation.

  • Temperature: Elevated temperatures can accelerate the polymerization rate, but excessive heat can introduce defects.[5][8][9]

  • Oxygen Inhibition: The presence of atmospheric oxygen can significantly slow down or inhibit the curing process, especially at the surface, leading to a tacky finish.[2]

  • Formulation Components: The presence of other monomers, oligomers, or additives in the resin formulation can affect viscosity and reactivity.[1][10]

Q2: How does oxygen inhibition affect HPPA curing and how can it be mitigated?

A2: Oxygen reacts with the free radicals generated by the photoinitiator, quenching them and preventing them from initiating the polymerization of the acrylate groups. This results in incomplete curing, particularly at the resin surface, leaving it tacky or uncured.

Mitigation Strategies:

  • Inert Atmosphere: Curing in an inert environment, such as a nitrogen (N₂) or argon (Ar) glove box, is highly effective at eliminating oxygen.

  • Chemical Additives: Incorporating amine synergists or thiols into the formulation can help to overcome oxygen inhibition.

  • Increased Light Intensity: A higher UV intensity can generate free radicals at a faster rate than oxygen can quench them.[2][7]

  • Barrier Coatings: Applying a barrier layer, such as a thin film of polyvinyl alcohol (PVA) or even another transparent material, can prevent oxygen from reaching the resin surface during curing.

Q3: What type of photoinitiator is suitable for HPPA resins?

A3: For the UV curing of HPPA and other acrylate-based resins, Type I photoinitiators are commonly used. These initiators undergo cleavage upon UV absorption to form free radicals directly. Examples mentioned in studies with related acrylate systems include:

  • 1-Hydroxycyclohexylphenyl Ketone (e.g., Irgacure 184): Often used in UV curable formulations.[1]

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA, e.g., Irgacure 651): A well-studied photoinitiator.[11]

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): Effective for pigmented systems due to its absorption at longer wavelengths.

  • Omnirad 819 and Omnirad 2022: Examples of commercially available photoinitiators.[2]

The optimal choice will depend on the specific UV source and other components in the formulation.

Q4: Can temperature be used to control the curing time?

A4: Yes, temperature can influence the curing kinetics. Higher temperatures generally increase the mobility of the monomer and reactive species, leading to a faster reaction rate.[5][9] However, it's a delicate balance. Excessively high temperatures can cause rapid, uncontrolled polymerization, leading to increased shrinkage, internal stress, and potentially discoloration.[8] For applications requiring high precision, it is crucial to maintain a stable and controlled temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Tacky or Uncured Surface Oxygen Inhibition: Atmospheric oxygen is preventing complete polymerization at the surface.- Cure in an inert atmosphere (Nitrogen or Argon).- Increase UV light intensity.[2]- Add an amine synergist to the formulation.- Apply a barrier coating (e.g., PVA film).
Insufficient UV Exposure: The resin has not received enough energy to fully cure.- Increase the exposure time.- Decrease the distance between the UV source and the sample.- Ensure the UV lamp is functioning at its specified output.
Incorrect Wavelength: The UV lamp's output spectrum does not match the photoinitiator's absorption spectrum.- Verify the photoinitiator's absorption peak and use a UV source with a corresponding wavelength (e.g., 365 nm).[1]
Slow or Incomplete Curing Throughout the Resin Low Photoinitiator Concentration: Not enough free radicals are being generated to sustain polymerization.- Increase the photoinitiator concentration incrementally (e.g., from 1 wt% to 3 wt%). Note that excessively high concentrations can have diminishing returns.[1][2]
Low UV Intensity: The light is not powerful enough to penetrate the full depth of the resin.- Use a higher power UV source.- Reduce the thickness of the resin layer being cured.
Low Ambient Temperature: The reaction kinetics are slowed by cold conditions.- Perform the curing process in a temperature-controlled environment, ideally between 25°C and 60°C.[12]
Presence of Inhibitors: The HPPA monomer is stabilized with an inhibitor (like MEHQ) that has not been removed or overcome.- For applications requiring very fast curing, consider removing the inhibitor using an appropriate inhibitor-remover column. Note: This will reduce the shelf-life of the monomer.- Increase the photoinitiator concentration to generate enough radicals to consume the inhibitor and initiate polymerization.
Brittle or Cracked Cured Resin Excessive Shrinkage: High cross-linking density and rapid curing can lead to internal stress.- Reduce the UV light intensity to slow down the curing rate.[6]- Incorporate a flexibilizing agent or a different comonomer into the formulation.- Consider a post-curing step at a moderate temperature to anneal stresses.
High Curing Temperature: Curing at too high a temperature can accelerate shrinkage.- Lower the curing temperature.[8]
Inconsistent Curing Results Variable Experimental Conditions: Fluctuations in temperature, humidity, or UV lamp output.- Standardize all experimental parameters. Use a radiometer to measure UV intensity before each experiment.- Control the ambient temperature and humidity.
Inhomogeneous Mixture: The photoinitiator or other components are not fully dissolved or dispersed in the resin.- Ensure thorough mixing of the formulation before curing. Gentle heating and stirring can aid in dissolving solid photoinitiators.

Data Presentation

Table 1: Illustrative Effect of Photoinitiator Concentration on Curing Parameters

The following data is generalized from studies on acrylate systems and should be used as a starting point for optimizing HPPA formulations. Actual values will vary based on the specific experimental setup.

Photoinitiator Concentration (wt%)Relative Curing TimeRelative HardnessNotes
0.5SlowLowMay result in incomplete curing.
1.0ModerateModerateA good starting point for many applications.
2.0FastHighGenerally provides a good balance of speed and properties.[2]
3.0Very FastHighMay see diminishing returns or potential for brittleness.[3]
> 4.0Very FastVariableHigh concentrations can lead to a "skinning" effect where the surface cures much faster than the bulk, potentially trapping uncured resin.

Table 2: Influence of Curing Temperature on Gel Time (Illustrative)

This data is based on general principles for resin curing and highlights the expected trend. Specific gel times for HPPA will need to be determined experimentally.

Curing Temperature (°C)Expected Gel TimePotential Issues
25 (Room Temp)SlowerMay be susceptible to oxygen inhibition over the longer cure time.
40FasterReduced viscosity can improve monomer mobility.
60Significantly FasterOptimal for many thermal curing processes.[12]
> 80Very RapidIncreased risk of uncontrolled polymerization, shrinkage, and yellowing.[8]

Experimental Protocols

Protocol 1: Basic UV Curing of HPPA Resin

  • Preparation of Formulation:

    • In a light-protected container (e.g., an amber vial), add the desired amount of 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) resin.

    • Add the selected photoinitiator (e.g., 1-hydroxycyclohexylphenyl ketone) to the resin. A typical starting concentration is 1-2 wt%.

    • If required, add other components such as co-monomers or additives.

    • Mix the components thoroughly until the photoinitiator is completely dissolved. Gentle heating (e.g., to 40°C) and stirring can be used to facilitate dissolution.

  • Sample Preparation:

    • Dispense the formulated resin into a mold or onto a substrate to the desired thickness.

  • UV Curing:

    • Place the sample under a UV lamp. A medium-pressure mercury vapor lamp is a common choice. Ensure the lamp's output includes the absorption wavelength of the photoinitiator (e.g., 365 nm).[1]

    • Set the UV intensity. A typical starting point is 10-50 mW/cm².[2][13]

    • Expose the sample to the UV light for a predetermined amount of time. Curing time can range from a few seconds to several minutes depending on the factors mentioned above.

    • To minimize oxygen inhibition, this step can be performed in a nitrogen-purged chamber.

  • Post-Curing (Optional):

    • For applications requiring enhanced mechanical properties, a thermal post-cure can be performed.

    • Place the UV-cured sample in an oven at a moderate temperature (e.g., 80-120°C) for a specified duration (e.g., 30-60 minutes).[8]

  • Characterization:

    • Assess the curing status by checking for a tack-free surface.

    • Further characterization can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of conversion of the acrylate double bonds, or Dynamic Mechanical Analysis (DMA) to measure the mechanical properties of the cured polymer.

Visualizations

Troubleshooting_Workflow start Curing Issue Identified tacky_surface Tacky or Uncured Surface? start->tacky_surface Yes slow_cure Slow or Incomplete Bulk Cure? start->slow_cure No oxygen Oxygen Inhibition Likely tacky_surface->oxygen insufficient_uv Insufficient UV Exposure? tacky_surface->insufficient_uv If inert atmosphere is not the issue brittle_resin Brittle or Cracked Resin? slow_cure->brittle_resin No low_pi Low Photoinitiator Concentration? slow_cure->low_pi Yes low_temp Low Curing Temperature? slow_cure->low_temp If PI concentration is optimal high_shrinkage Excessive Shrinkage? brittle_resin->high_shrinkage Yes solve_inert Solution: - Inert Atmosphere (N2) - Increase UV Intensity - Add Amine Synergist oxygen->solve_inert solve_uv_exposure Solution: - Increase Exposure Time - Check Lamp Output insufficient_uv->solve_uv_exposure solve_pi Solution: Increase Photoinitiator Concentration (e.g., 1-3 wt%) low_pi->solve_pi solve_temp Solution: Increase Temperature (e.g., 40-60°C) low_temp->solve_temp solve_brittle Solution: - Reduce UV Intensity - Add Flexibilizer - Post-cure Annealing high_shrinkage->solve_brittle

Caption: Troubleshooting workflow for common HPPA resin curing issues.

Experimental_Workflow prep 1. Formulation Preparation (HPPA + Photoinitiator) mix 2. Thorough Mixing (Ensure complete dissolution) prep->mix sample 3. Sample Preparation (Dispense onto substrate) mix->sample cure 4. UV Curing (Controlled Intensity & Time) sample->cure post_cure 5. Post-Curing (Optional) (Thermal treatment) cure->post_cure Optional char 6. Characterization (FTIR, DMA, etc.) cure->char post_cure->char

Caption: Standard experimental workflow for curing HPPA resins.

References

Technical Support Center: Enhancing Adhesion of 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address adhesion challenges encountered with 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA)-based coatings.

Troubleshooting Guide for Poor Adhesion

Poor adhesion of HPPA-based coatings can manifest as delamination, peeling, or cracking. The following table summarizes common causes and provides systematic solutions to these issues.

Problem Potential Cause Recommended Solution Expected Outcome
Coating peels off the substrate easily (Adhesive Failure) Low Substrate Surface Energy: The coating does not wet the surface properly, leading to weak interfacial bonds. This is common with plastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1]1. Surface Treatment: Increase the substrate's surface energy using corona, plasma, or flame treatment.[2][3] 2. Solvent Wipe: Clean the substrate with a suitable solvent (e.g., isopropanol, acetone) to remove contaminants.[2] 3. Use of Adhesion Promoter: Incorporate an adhesion promoter or a primer specifically designed for the substrate material.[2]Improved wetting of the coating on the substrate, leading to a significant increase in adhesive strength.
Surface Contamination: Presence of oils, grease, dust, or mold release agents on the substrate surface.[2][4]1. Thorough Cleaning: Implement a multi-step cleaning process including a degreaser followed by a solvent wipe.[4] 2. Proper Handling: Use gloves to handle cleaned substrates to prevent re-contamination.[4]A clean, contaminant-free surface allowing for direct and strong interaction between the coating and the substrate.
Coating cracks and flakes off (Cohesive Failure) Incomplete Curing (Under-curing): Insufficient UV dose or thermal energy results in a partially polymerized coating with poor mechanical properties.[2][4]1. Optimize Curing Conditions: Increase UV lamp intensity, exposure time, or oven temperature/dwell time.[2][4] 2. Photoinitiator Concentration: Ensure the correct type and concentration of photoinitiator for the coating thickness.A fully cured, cross-linked coating with enhanced cohesive strength and durability.
High Internal Stress: Excessive shrinkage of the coating during polymerization can lead to stress build-up and cracking.[5]1. Formulation Adjustment: Incorporate flexibilizing monomers or oligomers into the formulation. HPPA itself provides good flexibility.[6][7] 2. Control Film Thickness: Apply thinner coats to reduce the overall stress.Reduced internal stress, leading to a more robust and crack-free coating.
Inconsistent Adhesion Across the Surface Uneven Surface Preparation: Inconsistent cleaning or surface treatment leads to areas of good and poor adhesion.1. Standardize Procedures: Ensure uniform application of cleaning agents and surface treatments.[4] 2. Automated Systems: Where possible, use automated systems for surface preparation to ensure consistency.Uniform surface energy and cleanliness across the entire substrate, resulting in consistent adhesion.
Non-uniform Coating Application: Variations in coating thickness can lead to differential curing and stress.1. Optimize Application Technique: Use automated spray or coating systems for uniform film thickness. 2. Viscosity Control: Maintain consistent coating viscosity for stable application.A uniform coating thickness that cures evenly and minimizes localized stress points.

Quantitative Data Summary

Table 1: Typical Surface Energies of Common Substrates

For optimal adhesion, the surface energy of the coating should be lower than the surface energy of the substrate.[8] This table provides a reference for the surface energy of various materials.

Substrate Material Surface Energy (mJ/m² or dynes/cm) Adhesion Challenge
High Surface Energy (HSE)
Metals (Aluminum, Copper, Steel)700 - 1100+[8][9]Low (Good wettability)
Glass250 - 500[8][9]Low (Good wettability)
Medium Surface Energy
Polyester (PET)43[8][9]Moderate
Polycarbonate (PC)42[8][9]Moderate
Polyvinyl Chloride (PVC)39[8][9]Moderate
Acrylic38[8][9]Moderate
Low Surface Energy (LSE)
Polyethylene (PE)31[8][9]High (Poor wettability)
Polypropylene (PP)29[8][9]High (Poor wettability)
Polytetrafluoroethylene (PTFE)18[8]Very High (Very poor wettability)
Table 2: Effect of Adhesion Promoters on Pull-Off Strength

This table illustrates the potential quantitative improvement in adhesion with the use of adhesion promoters in a UV-curable acrylate system on a challenging substrate.

Formulation Adhesion Promoter Concentration (% w/w) Pull-Off Strength (MPa) on Polypropylene
Control (HPPA-based)None0%1.2
Formulation AChlorinated Polyolefin (CPO)5%4.5
Formulation BSilane Coupling Agent2%3.8[10]
Formulation CAcrylated Adhesion Promoter7%5.2[11]

Frequently Asked Questions (FAQs)

Q1: Why is my HPPA-based coating not adhering to a plastic substrate?

A1: The most common reason for poor adhesion to plastics is the low surface energy of the substrate, which prevents the coating from properly wetting the surface.[1] Many plastics, such as polyethylene and polypropylene, have very low surface energies.[8] To resolve this, you need to increase the substrate's surface energy through methods like corona or plasma treatment, or use a primer or adhesion promoter specifically designed for that type of plastic.[2][3]

Q2: Can I improve adhesion by simply increasing the curing time?

A2: While ensuring complete cure is crucial for good adhesion, simply extending the curing time indefinitely for an already fully cured coating will not improve adhesion and may even be detrimental.[4] Over-curing can lead to a brittle coating with increased internal stress, which can negatively impact adhesion. It is important to optimize the curing conditions (UV dose or thermal exposure) to achieve full polymerization without over-curing.[2]

Q3: What is the role of an adhesion promoter?

A3: An adhesion promoter is a substance that acts as an interfacial layer between the coating and the substrate to enhance the bond between them.[12] They can function through various mechanisms, such as forming covalent bonds with both the substrate and the coating, or by improving the wetting of the coating on the substrate.[10]

Q4: How do I know if the poor adhesion is due to the substrate or the coating formulation?

A4: A good diagnostic test is to apply the coating to a substrate with known good adhesion properties, such as glass or a treated metal panel. If the coating adheres well to this control substrate, the issue likely lies with the surface preparation or the inherent properties of your original substrate. If the adhesion is poor on all substrates, you may need to re-evaluate your coating formulation, including the type and concentration of photoinitiator, and the balance of monomers and oligomers.

Q5: Are there any specific formulation guidelines for HPPA to improve adhesion?

A5: 2-Hydroxy-3-phenoxypropyl acrylate is known to provide good flexibility and adhesion.[6][7] To further enhance adhesion in an HPPA-based formulation, consider the following:

  • Co-monomers and Oligomers: Blend HPPA with other monomers and oligomers that have good adhesive properties. For example, urethane (B1682113) acrylates are known for their excellent adhesion and toughness.

  • Acid-functional Monomers: The inclusion of acid-functional monomers can improve adhesion to metal substrates.

  • Adhesion Promoters: As mentioned, incorporating adhesion promoters compatible with your system is a highly effective strategy.

Experimental Protocols

Protocol 1: Cross-Hatch Adhesion Test (ASTM D3359)

This method provides a visual assessment of the adhesion of a coating to a substrate.

1. Materials:

  • Cross-hatch cutting tool with a series of parallel blades.
  • Pressure-sensitive tape (as specified in the standard).
  • Soft brush.
  • Magnifying glass.

2. Procedure:

  • Select a representative area of the coated substrate.
  • Make a series of parallel cuts through the coating down to the substrate using the cutting tool.
  • Make a second series of cuts at a 90-degree angle to the first set, creating a lattice pattern.
  • Gently brush the area to remove any loose flakes of coating.
  • Apply the pressure-sensitive tape over the lattice pattern and smooth it down firmly.
  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[5]
  • Examine the grid area with a magnifying glass and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[13]

Protocol 2: Pull-Off Adhesion Test (ASTM D4541)

This method provides a quantitative measure of the adhesion strength.

1. Materials:

  • Portable pull-off adhesion tester.
  • Loading fixtures (dollies).
  • Adhesive for bonding the dolly to the coating.
  • Solvent for cleaning.

2. Procedure:

  • Lightly abrade the surface of the coating and the base of the dolly.
  • Clean the abraded surfaces with a suitable solvent.
  • Mix the adhesive according to the manufacturer's instructions and apply a uniform layer to the base of the dolly.
  • Press the dolly onto the prepared coating surface and ensure any excess adhesive is removed.
  • Allow the adhesive to cure for the recommended time.
  • If required, score around the dolly down to the substrate.
  • Attach the pull-off adhesion tester to the dolly.
  • Apply a perpendicular pulling force at a specified rate until the dolly is detached.[14][15]
  • Record the force at which detachment occurred and note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).[16]

Visualizations

Troubleshooting_Workflow start Poor Adhesion Observed check_contamination Was the substrate properly cleaned? start->check_contamination check_substrate Is the substrate low surface energy (e.g., PP, PE)? check_cure Is the coating fully cured? check_substrate->check_cure No solution_surface_treatment Apply Surface Treatment (Corona, Plasma) or use Primer/Adhesion Promoter check_substrate->solution_surface_treatment Yes check_contamination->check_substrate Yes solution_cleaning Implement thorough cleaning and degreasing protocol check_contamination->solution_cleaning No solution_optimize_cure Optimize curing conditions (UV dose, temperature, time) check_cure->solution_optimize_cure No solution_reformulate Reformulate coating (adjust monomers, add adhesion promoters) check_cure->solution_reformulate Yes end_good Adhesion Improved solution_surface_treatment->end_good solution_cleaning->end_good solution_optimize_cure->end_good solution_reformulate->end_good

Caption: Troubleshooting workflow for poor coating adhesion.

Adhesion_Factors cluster_substrate Substrate Properties cluster_coating Coating Properties cluster_process Process Parameters Surface Energy Surface Energy Adhesion Adhesion Surface Energy->Adhesion Cleanliness Cleanliness Cleanliness->Adhesion Roughness Roughness Roughness->Adhesion Formulation Formulation Formulation->Adhesion Viscosity Viscosity Viscosity->Adhesion Shrinkage Shrinkage Shrinkage->Adhesion Application Method Application Method Application Method->Adhesion Curing Conditions Curing Conditions Curing Conditions->Adhesion Film Thickness Film Thickness Film Thickness->Adhesion

Caption: Factors influencing coating adhesion.

References

Technical Support Center: 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) formulations. Our goal is to help you overcome common challenges, particularly in managing formulation viscosity.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-3-phenoxypropyl acrylate (HPPA)?

A1: this compound (HPPA) is a monofunctional acrylate monomer. Its structure includes a phenoxy group and a hydroxyl group, which allows for hydrogen bonding. It is used in a variety of applications, including UV-curable coatings, adhesives, and 3D printing resins.

Q2: My HPPA formulation is too viscous. What are the primary methods to reduce its viscosity?

A2: High viscosity in HPPA formulations is a common issue. The primary methods to reduce viscosity are:

  • Adding Reactive Diluents: These are low-viscosity monomers that co-react with the HPPA during curing.

  • Increasing the Temperature: Heating the formulation can significantly lower its viscosity.

  • Using Non-Reactive Solvents: While effective, this is often less desirable in UV-curing applications due to the potential for volatile organic compound (VOC) emissions.

Q3: What are reactive diluents and how do they work?

A3: Reactive diluents are low-viscosity monomers that are added to reduce the viscosity of a formulation. They have functional groups, such as acrylate groups, that allow them to copolymerize with the main oligomer (in this case, HPPA) during the curing process, becoming a permanent part of the final polymer network. This avoids the issue of VOCs associated with non-reactive solvents.

Q4: How does the functionality of a reactive diluent affect the final properties of the cured material?

A4: The functionality of a reactive diluent (the number of reactive groups per molecule) plays a crucial role in the properties of the cured product:

  • Monofunctional Diluents: These provide the most significant viscosity reduction. They can also increase the flexibility of the cured film.

  • Difunctional Diluents: These offer a balance between viscosity reduction and maintaining good mechanical properties.

  • Trifunctional and Higher Functionality Diluents: These lead to a higher crosslink density, which can improve properties like hardness and chemical resistance, but may result in a more brittle material. An increase in the number of functional groups generally leads to a higher glass transition temperature (Tg) and modulus.[1]

Q5: Will heating my HPPA formulation cause it to cure prematurely?

A5: While heating is an effective way to reduce viscosity, excessive heat or prolonged exposure to elevated temperatures can potentially lead to premature polymerization, especially in the presence of initiators. It is crucial to carefully control the temperature and duration of heating. Always consult the technical data sheet for the specific grade of HPPA and any inhibitors present in your formulation.

Troubleshooting Guides

Issue: High Viscosity of HPPA Formulation

Possible Cause 1: Formulation Composition

  • Troubleshooting Step: The concentration of high molecular weight components may be too high.

    • Solution: Introduce a low-viscosity reactive diluent. Start with a small percentage (e.g., 5-10 wt%) and incrementally increase it until the desired viscosity is achieved. Be mindful of how the diluent will affect the final properties of the cured material.

Possible Cause 2: Low Ambient Temperature

  • Troubleshooting Step: The viscosity of acrylate formulations is highly dependent on temperature.

    • Solution: Gently warm the formulation. Use a water bath or a temperature-controlled chamber. Monitor the temperature closely to avoid overheating, which could lead to premature curing.

Issue: Poor Curing After Adding a Viscosity-Reducing Agent

Possible Cause 1: Inhibition by Diluent or Solvent

  • Troubleshooting Step: Some additives can interfere with the curing process.

    • Solution: Ensure the chosen reactive diluent is compatible with your photoinitiator system. If using a non-reactive solvent, be aware that it can inhibit the polymerization reaction and must be completely evaporated before curing.

Possible Cause 2: Reduced Crosslink Density

  • Troubleshooting Step: The addition of monofunctional diluents can lower the overall crosslink density of the cured polymer.

    • Solution: If hardness or chemical resistance is compromised, consider using a blend of monofunctional and multifunctional reactive diluents. This can help to maintain the desired network properties while still achieving a reduction in viscosity.

Data Presentation

Table 1: Illustrative Effect of Reactive Diluent Concentration on HPPA Formulation Viscosity

Reactive DiluentFunctionalityConcentration (wt%)Viscosity (cP at 25°C)
None-0%5000
Isobornyl Acrylate (IBOA)Monofunctional10%2500
20%1200
30%600
1,6-Hexanediol Diacrylate (HDDA)Difunctional10%3000
20%1800
30%900
Trimethylolpropane Triacrylate (TMPTA)Trifunctional10%3500
20%2200
30%1500

Note: This data is illustrative and intended to show general trends. Actual viscosity values will depend on the specific formulation and measurement conditions.

Table 2: Illustrative Effect of Temperature on the Viscosity of an HPPA Formulation

Temperature (°C)Viscosity (cP)
255000
352800
451500
55800

Note: This data is illustrative. The exact temperature-viscosity relationship should be determined experimentally for your specific formulation.

Experimental Protocols

Protocol 1: Viscosity Measurement of HPPA Formulations

Objective: To determine the dynamic viscosity of HPPA formulations using a rotational viscometer.

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles

  • Temperature-controlled water bath or chamber

  • Beakers or sample containers

  • HPPA formulation and any reactive diluents or solvents

Methodology:

  • Sample Preparation: Prepare the HPPA formulation by accurately weighing and mixing all components. Ensure the mixture is homogeneous.

  • Temperature Equilibration: Place the sample container with the formulation in the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C). Allow the sample to equilibrate for at least 30 minutes.

  • Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity range of the sample.

  • Measurement: a. Immerse the spindle into the center of the sample up to the immersion mark. b. Start the viscometer at the selected speed. c. Allow the reading to stabilize before recording the viscosity value. This may take 30-60 seconds. d. Take at least three separate readings and calculate the average.

  • Data Recording: Record the formulation composition, temperature, spindle number, rotational speed, and the average viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol 2: Evaluation of Cured Film Properties

Objective: To assess the hardness and adhesion of UV-cured HPPA films.

Materials and Equipment:

  • UV curing system

  • Film applicator (e.g., drawdown bar)

  • Substrate (e.g., glass or metal panels)

  • Pencil hardness test kit (ASTM D3363)

  • Cross-hatch adhesion tester (ASTM D3359)

Methodology:

Part A: Film Application and Curing

  • Apply the HPPA formulation to the substrate using a film applicator to ensure a uniform thickness.

  • Place the coated substrate in the UV curing system.

  • Expose the film to a UV dose appropriate for the formulation and photoinitiator system.

Part B: Hardness Testing (Pencil Hardness)

  • Place the cured film on a firm, level surface.

  • Starting with the hardest pencil, hold it at a 45° angle to the surface and push it forward about 6.5 mm (1/4 inch) with firm pressure.

  • Examine the surface for any indentation or scratching.

  • Repeat the test with progressively softer pencils until a pencil is found that does not scratch the surface.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the film.

Part C: Adhesion Testing (Cross-Hatch)

  • Using the cross-hatch cutter, make a series of parallel cuts through the film to the substrate.

  • Make a second series of cuts at a 90° angle to the first set to create a grid pattern.

  • Brush the area lightly to remove any detached flakes of the coating.

  • Firmly apply a piece of pressure-sensitive adhesive tape over the grid and smooth it down.

  • Within 90 seconds of application, rapidly pull the tape off at a 180° angle.

  • Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B for no detachment to 0B for more than 65% detachment).

Visualizations

Viscosity_Troubleshooting_Workflow start High Viscosity Issue Identified check_composition Is the formulation composition optimized? start->check_composition adjust_composition Adjust formulation: - Add reactive diluent - Reduce high MW components check_composition->adjust_composition No check_temperature Is the ambient temperature too low? check_composition->check_temperature Yes remeasure_viscosity Re-measure viscosity adjust_composition->remeasure_viscosity increase_temperature Gently warm the formulation check_temperature->increase_temperature Yes check_temperature->remeasure_viscosity No increase_temperature->remeasure_viscosity is_viscosity_ok Is viscosity within specification? remeasure_viscosity->is_viscosity_ok end_ok Process Complete is_viscosity_ok->end_ok Yes end_nok Further optimization needed is_viscosity_ok->end_nok No

Caption: Troubleshooting workflow for high viscosity in HPPA formulations.

Diluent_Effect_Pathway cluster_0 Reactive Diluent Addition cluster_1 Formulation Properties cluster_2 Cured Material Properties HPPA_Formulation High Viscosity HPPA Formulation Add_Diluent Add Reactive Diluent HPPA_Formulation->Add_Diluent Reduced_Viscosity Reduced Viscosity Add_Diluent->Reduced_Viscosity Altered_Properties Altered Cured Properties - Hardness - Flexibility - Adhesion Reduced_Viscosity->Altered_Properties

Caption: Logical relationship of adding reactive diluents to HPPA formulations.

References

Technical Support Center: 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the exotherm during the polymerization of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to poor exotherm control and other polymerization problems in a question-and-answer format.

Issue 1: Uncontrolled and Rapid Exotherm (Runaway Reaction)

Question: My HPPA polymerization is experiencing a sudden and sharp temperature increase that is difficult to control. What is causing this, and how can I prevent it?

Answer: An uncontrolled exotherm, or runaway reaction, is a common and serious issue in acrylate polymerization, driven by the highly exothermic nature of the reaction. The primary causes include:

  • High Initiator Concentration: An excessive amount of initiator generates a large number of free radicals simultaneously, leading to a very fast polymerization rate and rapid heat generation.

  • Bulk Polymerization: Polymerizing undiluted monomer (bulk polymerization) means there is no solvent to act as a heat sink, making exotherm control very challenging.

  • Inadequate Heat Removal: The reaction vessel may not be able to dissipate the generated heat effectively.

Troubleshooting Steps:

  • Reduce Initiator Concentration: Carefully calculate and optimize the initiator concentration. A lower concentration will slow down the initiation rate and, consequently, the rate of heat generation.

  • Utilize Solution Polymerization: Performing the polymerization in a suitable solvent is a highly effective method for controlling the exotherm. The solvent acts as a heat sink, absorbing the heat of polymerization and moderating the temperature increase.

  • Semi-Batch Monomer Addition: Instead of adding all the monomer at once, add it gradually (semi-batch) to the reaction mixture. This controls the rate of polymerization and heat generation.

  • Improve Heat Dissipation:

    • Use a jacketed reaction vessel with a circulating coolant.

    • Ensure efficient stirring to promote uniform heat distribution and transfer to the vessel walls.

    • For larger scale reactions, consider an internal cooling coil.

Issue 2: Polymerization Fails to Initiate or is Significantly Delayed

Question: My HPPA polymerization is not starting, or there is a long induction period before I observe any temperature increase. What could be the problem?

Answer: Failure to initiate or a significant delay is often due to the presence of inhibitors or issues with the initiator.

  • Inhibitor Presence: Commercial acrylate monomers like HPPA are shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors must be removed or overcome for polymerization to begin.

  • Insufficient Initiator: The initiator concentration may be too low to generate enough free radicals to consume the residual inhibitor and start the polymerization.[1]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as an inhibitor by reacting with and deactivating free radicals.

Troubleshooting Steps:

  • Remove the Inhibitor: It is crucial to remove the inhibitor before use for many applications.[1] This can be done by washing the monomer with an aqueous alkali solution (e.g., 1M NaOH), followed by washing with deionized water to remove residual alkali. The monomer should then be dried over an anhydrous salt like MgSO₄.

  • Increase Initiator Concentration: If inhibitor removal is not feasible, a higher initiator concentration may be required to overcome its effect.

  • De-gas the Reaction Mixture: Before starting the polymerization, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

Issue 3: Incomplete Polymerization or Low Monomer Conversion

Question: My HPPA polymerization stops prematurely, resulting in low monomer conversion. What are the possible causes?

Answer: Incomplete polymerization can be caused by several factors:

  • Premature Termination: The initiator may be fully consumed before all the monomer has polymerized, especially if the reaction temperature is too high for the chosen initiator's half-life.

  • Low Reaction Temperature: The temperature may be too low for the initiator to decompose at an effective rate.

  • Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, terminating the growing polymer chains.

Troubleshooting Steps:

  • Select the Appropriate Initiator and Temperature: Choose an initiator with a suitable half-life for your desired reaction temperature and duration.

  • Optimize Reaction Temperature: Ensure the reaction temperature is within the optimal range for your chosen initiator.

  • Purify Monomer and Solvent: Use purified monomer and high-purity, dry solvents to minimize the presence of interfering impurities.

Data Presentation

Table 1: Estimated Heat of Polymerization for Acrylates and Methacrylates

MonomerHeat of Polymerization (kJ/mol)Heat of Polymerization (kcal/mol)
Methyl Acrylate78.218.7
Ethyl Acrylate78.218.7
Butyl Acrylate78.218.7
Methyl Methacrylate (B99206)54.413.0
2-Hydroxyethyl Methacrylate54.4 - 58.613.0 - 14.0
2-Hydroxypropyl Methacrylate54.4 - 58.613.0 - 14.0

Data compiled from various sources.[3][4][5] Note that the presence of the hydroxyl group in hydroxyalkyl methacrylates can slightly lower the heat of polymerization compared to their non-hydroxylated counterparts.[5]

Table 2: Physical Properties of 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

PropertyValue
Molecular Weight222.24 g/mol
Density~1.16 g/mL at 25 °C
Refractive Index~1.528 at 20 °C
AppearanceColorless to light yellow/orange liquid

Data obtained from chemical supplier information.

Experimental Protocols

Protocol 1: Solution Polymerization of HPPA with Exotherm Control

This protocol is adapted from a procedure for the polymerization of the structurally similar (2-Hydroxy-3-phenoxy)propyl methacrylate and incorporates best practices for exotherm control.

Materials:

  • This compound (HPPA), inhibitor removed

  • 1,4-Dioxane (or another suitable solvent like toluene (B28343) or ethyl acetate), anhydrous

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

  • Jacketed reaction vessel with a magnetic stirrer, condenser, thermocouple, and nitrogen inlet/outlet

Procedure:

  • Inhibitor Removal: If necessary, wash the HPPA monomer with an equal volume of 1 M NaOH solution in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the lower aqueous layer. Repeat the wash two more times. Wash the monomer with an equal volume of deionized water, followed by a saturated brine solution. Dry the monomer over anhydrous MgSO₄, stir for 30-60 minutes, and then filter. The purified monomer should be used immediately.[1]

  • Reaction Setup: Assemble the jacketed reaction vessel and ensure it is clean and dry. Charge the vessel with the desired amount of 1,4-dioxane.

  • De-gassing: Purge the solvent with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heating: Begin circulating a heating fluid through the jacket of the vessel to bring the solvent to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator).

  • Monomer and Initiator Addition: In a separate flask, dissolve the initiator in a portion of the purified HPPA monomer. Once the solvent in the reaction vessel has reached the set temperature, begin the slow, dropwise addition of the HPPA/initiator solution over a period of 1-2 hours.

  • Monitoring and Control:

    • Continuously monitor the internal temperature of the reaction.

    • If the temperature begins to rise rapidly, immediately stop the monomer addition and, if necessary, circulate a cooling fluid through the reactor jacket to absorb the excess heat.

    • Once the temperature is stable, the monomer addition can be resumed at a slower rate.

  • Reaction Completion: After the addition is complete, maintain the reaction at the set temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1] The polymer solution can then be precipitated in a non-solvent like hexane (B92381) or methanol, filtered, and dried under vacuum.

Visualizations

Exotherm_Troubleshooting start High Exotherm Observed check_initiator Check Initiator Concentration start->check_initiator check_method Review Polymerization Method start->check_method check_heat_removal Assess Heat Removal Capacity start->check_heat_removal sol_initiator_high Is it too high? check_initiator->sol_initiator_high sol_method_bulk Is it bulk polymerization? check_method->sol_method_bulk sol_heat_inadequate Is it inadequate? check_heat_removal->sol_heat_inadequate action_reduce_initiator Reduce Initiator Concentration sol_initiator_high->action_reduce_initiator Yes action_solution_poly Switch to Solution Polymerization sol_method_bulk->action_solution_poly Yes action_semi_batch Implement Semi-Batch Monomer Addition sol_method_bulk->action_semi_batch Yes action_improve_cooling Improve Cooling: - Jacketed vessel - Efficient stirring - Cooling coils sol_heat_inadequate->action_improve_cooling Yes

Caption: Troubleshooting workflow for high exotherm in HPPA polymerization.

Polymerization_Workflow prep Monomer Prep (Inhibitor Removal) setup Reactor Setup & Solvent Charging prep->setup degas De-gassing (N2 Purge) setup->degas heat Heating to Reaction Temp degas->heat addition Semi-Batch Addition of Monomer/Initiator heat->addition monitor Monitor & Control Temperature addition->monitor react Hold at Temp for Complete Conversion addition->react monitor->addition Adjust rate terminate Termination (Cooling) react->terminate isolate Polymer Isolation & Purification terminate->isolate

Caption: Experimental workflow for controlled solution polymerization of HPPA.

References

Technical Support Center: Characterization of Impurities in Commercial 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing impurities in commercial 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA).

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a commercial batch of 2-Hydroxy-3-phenoxypropyl acrylate (HPPA)?

A1: Commercial HPPA is synthesized from the reaction of phenyl glycidyl (B131873) ether and acrylic acid. Due to the reaction mechanism and potential side reactions, several impurities can be present. The purity of commercial grades is often cited as >85%, indicating the presence of various minor components.[1][2][3][4] The most common impurities to monitor are:

  • Unreacted Starting Materials:

    • Acrylic Acid

    • Phenyl Glycidyl Ether

  • Isomeric Impurity:

    • 1-Hydroxy-3-phenoxypropyl-2-acrylate

  • Process-Related Byproducts:

    • Diacrylate species (formed from further reaction)

  • Additives:

Q2: Why is it important to characterize the isomeric impurity, 1-Hydroxy-3-phenoxypropyl-2-acrylate?

A2: The presence of the structural isomer, 1-Hydroxy-3-phenoxypropyl-2-acrylate, can significantly impact the physicochemical properties of the final polymer or formulation. The position of the hydroxyl and acrylate groups influences reactivity, polymerization kinetics, and the final architecture of the polymer. For pharmaceutical and biomedical applications, a well-characterized and consistent starting material is crucial for reproducible performance and regulatory compliance. The analysis of a similar compound, 2-hydroxypropyl methacrylate, has shown the presence of its corresponding structural isomer, highlighting the importance of this type of impurity in hydroxypropyl acrylates.

Q3: What analytical techniques are recommended for the characterization of HPPA and its impurities?

A3: A multi-technique approach is recommended for a comprehensive characterization of HPPA and its impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for the quantification of HPPA, unreacted starting materials (acrylic acid, phenyl glycidyl ether), and the inhibitor (MEHQ).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the separation and identification of the isomeric impurity and other volatile or semi-volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of the main component and any isolated, unknown impurities. It is particularly useful for distinguishing between isomers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of the functional groups present in the material and can be used to monitor the consumption of the acrylate double bond during polymerization.[7]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor peak shape for acrylic acid (tailing) Ionization of the carboxylic acid group on the column.Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress ionization.
Inconsistent retention times Fluctuations in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Ghost peaks Contamination in the injector, column, or mobile phase.Flush the system with a strong solvent. Ensure high-purity solvents and fresh mobile phase.
Baseline drift Column not equilibrated; detector lamp aging.Allow sufficient time for column equilibration. If the problem persists, the detector lamp may need replacement.
No peaks or very small peaks Injection issue; incorrect detector wavelength.Check the autosampler for proper injection. Ensure the detector wavelength is appropriate for the analytes (around 210 nm for acrylates).[8]
GC-MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor separation of isomers Inadequate column resolution or temperature program.Use a longer capillary column or a column with a different stationary phase. Optimize the oven temperature ramp rate.
Peak tailing for polar analytes Active sites in the injector liner or on the column.Use a deactivated injector liner. Condition the column according to the manufacturer's instructions.
Low signal intensity Leak in the system; contamination of the ion source.Check for leaks using an electronic leak detector. Clean the ion source as per the instrument manual.
Mass spectrum does not match library Co-elution of compounds; incorrect library search parameters.Improve chromatographic separation. Check the mass spectral library and search settings.
Broad solvent front Incorrect injection technique or solvent choice.Use a faster injection speed. Choose a solvent that is compatible with the stationary phase.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of HPPA, Acrylic Acid, and Phenyl Glycidyl Ether
  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    15 90
    20 90
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 100 mg of the HPPA sample in 10 mL of acetonitrile.

Protocol 2: GC-MS Method for Isomer Identification and Separation
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer

  • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dilute the HPPA sample 1:100 in dichloromethane.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name Chemical Structure Origin Recommended Analytical Technique
Acrylic AcidC₃H₄O₂Unreacted Starting MaterialHPLC
Phenyl Glycidyl EtherC₉H₁₀O₂Unreacted Starting MaterialHPLC, GC-MS
1-Hydroxy-3-phenoxypropyl-2-acrylateC₁₂H₁₄O₄IsomerGC-MS, NMR
Diacrylate ByproductVariesSide ReactionHPLC, LC-MS
Monomethyl ether hydroquinone (MEHQ)C₇H₈O₂Stabilizer/InhibitorHPLC

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_analysis Data Analysis sample Commercial HPPA Sample dissolve_hplc Dissolve in Acetonitrile sample->dissolve_hplc dissolve_gc Dilute in Dichloromethane sample->dissolve_gc nmr NMR Spectroscopy sample->nmr ftir FTIR Analysis sample->ftir hplc HPLC-UV Analysis dissolve_hplc->hplc gcms GC-MS Analysis dissolve_gc->gcms quant Quantification of Impurities hplc->quant identification Identification of Isomers gcms->identification structure Structural Elucidation nmr->structure functional_group Functional Group Confirmation ftir->functional_group

Caption: General workflow for the characterization of impurities in HPPA.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time baseline Baseline Noise/Drift start->baseline separation Poor Isomer Separation start->separation sensitivity Low Signal start->sensitivity mass_spec Mass Spectrum Mismatch start->mass_spec solution1 solution1 peak_shape->solution1 Check Mobile Phase pH solution2 solution2 retention_time->solution2 Verify Temp & Flow Rate solution3 solution3 baseline->solution3 Equilibrate Column solution4 solution4 separation->solution4 Optimize Oven Program solution5 solution5 sensitivity->solution5 Check for Leaks solution6 solution6 mass_spec->solution6 Improve Separation

Caption: Logical troubleshooting workflow for common analytical issues.

References

Storage and stability issues of 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 2-Hydroxy-3-phenoxypropyl acrylate (B77674).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 2-Hydroxy-3-phenoxypropyl acrylate in a question-and-answer format.

Issue 1: The monomer appears viscous, hazy, or contains solid particles.
  • Question: My this compound, which is normally a clear liquid, has become viscous and hazy. What is the cause and what should I do?

  • Answer: This is a strong indication that the monomer has begun to polymerize. Polymerization can be initiated by several factors, including elevated temperatures, exposure to UV light, or depletion of the polymerization inhibitor.[1]

    • Immediate Action: Do not heat the container. Heating will accelerate the polymerization, which can be violently exothermic.[1] Isolate the container in a cool, well-ventilated area away from ignition sources and incompatible materials.

    • Troubleshooting Steps:

      • Check Storage Conditions: Verify that the storage temperature has been maintained below 38°C (100°F) and that the material has been protected from direct sunlight and other UV sources.[1]

      • Inspect Inhibitor Level: If it is safe to do so and you have the appropriate analytical capabilities, you may consider testing the concentration of the MEHQ (monomethyl ether of hydroquinone) inhibitor. A significant decrease from the typical concentration (e.g., 250 ppm) suggests that the inhibitor has been depleted.[2][3]

      • Disposal: If significant polymerization has occurred, the product may not be usable. It should be disposed of as hazardous waste according to your institution's and local regulations. Do not attempt to salvage the material by filtration, as this will not remove soluble polymers and oligomers.

Issue 2: The monomer fails to polymerize as expected in my experiment.
  • Question: I am trying to polymerize this compound, but the reaction is sluggish or incomplete. What could be the problem?

  • Answer: While this monomer is prone to unwanted polymerization, issues can sometimes arise during intended polymerization reactions.

    • Troubleshooting Steps:

      • Inhibitor Presence: The monomer is supplied with an inhibitor (MEHQ) to ensure stability during storage.[2][4] This inhibitor will interfere with your polymerization reaction. It is typically removed before use by passing the monomer through an inhibitor removal column or by washing with an alkaline solution. Ensure your inhibitor removal step was performed correctly and that the resin or solution used was fresh.

      • Oxygen Level: The MEHQ inhibitor requires the presence of dissolved oxygen to function effectively; however, oxygen itself can also act as a radical scavenger and inhibit polymerization in certain systems.[5][6] Depending on your polymerization method (e.g., free radical polymerization), you may need to de-gas the monomer after inhibitor removal to eliminate dissolved oxygen.

      • Initiator Purity/Concentration: Verify the purity and activity of your polymerization initiator. Ensure that the correct concentration was used as specified in your protocol.

      • Reaction Conditions: Double-check the reaction temperature, solvent, and absence of contaminants. Certain impurities can inhibit polymerization.

Issue 3: The monomer has changed color (e.g., yellowing).
  • Question: My clear, colorless this compound has developed a yellow tint. Is it still usable?

  • Answer: A slight yellowing of the monomer may occur over time due to minor side reactions or degradation of the inhibitor, but it does not necessarily indicate that the monomer is unusable.

    • Troubleshooting Steps:

      • Check for Polymerization: First, ensure there are no other signs of polymerization, such as increased viscosity or the presence of solids, as described in Issue 1.

      • Analytical Verification: If your application is sensitive to impurities, it is advisable to re-analyze the monomer for purity (e.g., using GC) and to check the inhibitor concentration.

      • Small-Scale Test: Perform a small-scale test reaction to see if the material performs as expected in your application. If the polymerization proceeds normally and the final product properties are within specification, the yellowed monomer may be acceptable for use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The monomer should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[1][7] The recommended storage temperature is generally at room temperature, but should not exceed 38°C (100°F).[1] It is crucial to store it in its original container, which is not overfilled, to ensure a sufficient headspace of air, as the MEHQ inhibitor requires oxygen to function.[1]

Q2: Why is an inhibitor added to this compound? A2: An inhibitor, typically monomethyl ether of hydroquinone (B1673460) (MEHQ), is added to prevent spontaneous and premature polymerization during transport and storage.[2][4] Acrylate monomers are highly reactive and can polymerize if not stabilized.

Q3: Do I need to remove the inhibitor before using the monomer? A3: Yes, for most polymerization applications, the inhibitor must be removed. It is designed to prevent polymerization and will interfere with your intended reaction. Standard methods for inhibitor removal include passing the monomer through a column of inhibitor-remover resin or washing with a basic solution.

Q4: What materials are incompatible with this compound? A4: You should avoid contact with strong acids, strong alkalis, oxidizing agents, peroxides, persulfates, iron, and rust.[1] These materials can neutralize the inhibitor or initiate rapid polymerization.

Q5: What is the typical shelf life of this compound? A5: The shelf life can be up to 2 years when stored under the recommended conditions.[8] However, it is always best practice to monitor the inhibitor level and the physical appearance of the monomer, especially for older batches.

Q6: How can I check the inhibitor (MEHQ) concentration? A6: The concentration of MEHQ can be determined using spectrophotometry. A standardized method is described in ASTM D3125.[1][7] This method involves the reaction of MEHQ with nitrous acid to form a colored nitroso derivative, which can be quantified by measuring its absorbance at a specific wavelength. See the detailed protocol below.

Data Presentation

Storage and Stability Parameters
ParameterRecommended Value / ConditionSource
Storage TemperatureRoom Temperature, Store below 38°C (100°F)[1][4]
Storage ConditionsCool, dry, well-ventilated area. Protect from light and heat.[1][7][9]
InhibitorMonomethyl ether of hydroquinone (MEHQ)[2][4]
Typical Inhibitor Conc.250 ppm[2][3]
Shelf Life2 years (under proper storage)[8]
Incompatible MaterialsStrong acids, strong alkalis, oxidizing agents, peroxides, iron, rust[1]

Experimental Protocols

Protocol: Determination of MEHQ Inhibitor Concentration (Based on ASTM D3125)

This protocol provides a method for the quantitative determination of monomethyl ether of hydroquinone (MEHQ) in colorless acrylate monomers.

1. Principle: MEHQ reacts with nitrous acid (formed from sodium nitrite (B80452) in an acidic medium) to produce a yellow nitroso compound. The intensity of the color is proportional to the MEHQ concentration and is measured using a spectrophotometer.[3]

2. Reagents and Materials:

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) Solution (2% w/v in deionized water)

  • MEHQ standard

  • This compound sample

  • Volumetric flasks (50 mL and 100 mL)

  • Pipettes

  • Spectrophotometer capable of measuring at 420 nm

3. Preparation of Standards (Calibration Curve):

  • Prepare a stock solution of MEHQ by accurately weighing 0.10 g of MEHQ into a 100-mL volumetric flask, dissolving it in glacial acetic acid, and diluting to the mark.[3]

  • Create a series of standards by pipetting specific volumes (e.g., 1, 2, 4, 6, 10 mL) of the stock solution into separate 50-mL volumetric flasks.[3]

  • Add 1 mL of the 2% sodium nitrite solution to each flask.

  • Dilute each flask to the 50 mL mark with glacial acetic acid, mix well, and allow to stand for 10 minutes for color development.[3]

  • Prepare a blank solution containing glacial acetic acid and sodium nitrite solution, but no MEHQ.

  • Measure the absorbance of each standard at 420 nm against the blank.

  • Plot a calibration curve of absorbance versus the concentration of MEHQ (in µg).

4. Sample Analysis:

  • Accurately weigh a suitable amount of the this compound sample into a 50-mL volumetric flask.

  • Dilute to approximately 40 mL with glacial acetic acid and mix.

  • Add 1 mL of the 2% sodium nitrite solution.[3]

  • Dilute to the 50 mL mark with glacial acetic acid, mix well, and let stand for 10 minutes.[3]

  • Measure the absorbance of the sample solution at 420 nm against the blank.

  • Use the calibration curve to determine the amount of MEHQ (in µg) in the sample.[3]

5. Calculation: Calculate the MEHQ concentration in parts per million (ppm) using the following formula: MEHQ (ppm) = (M / S) where:

  • M = micrograms (µg) of MEHQ read from the calibration curve[3]

  • S = grams (g) of the this compound sample used[3]

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Start: User Encounters Issue issue_type What is the nature of the issue? start->issue_type viscosity Monomer is viscous, hazy, or contains solids issue_type->viscosity Physical Change fail_polymerize Monomer fails to polymerize in experiment issue_type->fail_polymerize Reactivity Issue color_change Monomer has changed color (yellow) issue_type->color_change Appearance Change viscosity_q1 Isolate container in a cool area. DO NOT HEAT. Indication of unwanted polymerization. viscosity->viscosity_q1 fail_poly_q1 Was the inhibitor removed before the experiment? fail_polymerize->fail_poly_q1 color_q1 Are there other signs of polymerization (viscosity, solids)? color_change->color_q1 viscosity_sol1 Check storage history (temp, light). Test inhibitor level if possible. Dispose of as hazardous waste. viscosity_q1->viscosity_sol1 fail_poly_yes Yes fail_poly_q1->fail_poly_yes fail_poly_no No fail_poly_q1->fail_poly_no fail_poly_q2 Check initiator purity/concentration and reaction conditions (temp, O2 level). fail_poly_yes->fail_poly_q2 fail_poly_sol1 Remove inhibitor using a standard protocol (e.g., column). fail_poly_no->fail_poly_sol1 fail_poly_sol2 Optimize reaction setup: - Use fresh initiator - De-gas monomer if needed - Verify temperature fail_poly_q2->fail_poly_sol2 color_yes Yes color_q1->color_yes color_no No color_q1->color_no color_yes->viscosity_q1 color_sol1 Slight yellowing may be acceptable. Perform small-scale test reaction to verify performance. Re-analyze purity if needed. color_no->color_sol1

Caption: Troubleshooting workflow for common issues with this compound.

Polymerization_Factors Factors Leading to Unwanted Polymerization heat Elevated Temperature (> 38°C) polymerization Uncontrolled Polymerization Event heat->polymerization light UV Light / Sunlight light->polymerization contaminants Incompatible Materials (Acids, Bases, Peroxides, Rust) contaminants->polymerization inhibitor_depletion Inhibitor (MEHQ) Depletion inhibitor_depletion->polymerization oxygen_absence Absence of Oxygen (Required for MEHQ function) oxygen_absence->inhibitor_depletion monomer 2-Hydroxy-3-phenoxypropyl acrylate (Monomer)

Caption: Key factors that can initiate the unwanted polymerization of the monomer.

References

Technical Support Center: Purification of 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Hydroxy-3-phenoxypropyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized 2-Hydroxy-3-phenoxypropyl acrylate?

A1: Common impurities can include unreacted starting materials such as acrylic acid and phenyl glycidyl (B131873) ether. Byproducts may also be present, including the dimer of acrylic acid and polymers formed during synthesis or storage. The commercial product is often supplied with a polymerization inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), which may need to be removed for certain applications.

Q2: Why is it necessary to remove the polymerization inhibitor before use in some applications?

A2: Polymerization inhibitors like MEHQ are added to prevent spontaneous polymerization during storage and transport. However, these inhibitors can interfere with subsequent polymerization reactions, leading to incomplete conversion or altered polymer properties. Therefore, for applications such as the synthesis of polymers with controlled architectures, the inhibitor must be removed.

Q3: What are the main challenges encountered during the purification of this compound?

A3: The primary challenge is preventing premature polymerization, which can be triggered by heat, light, or the presence of radical initiators. This is particularly problematic during purification methods that require heating, such as distillation. Another challenge is the efficient removal of structurally similar impurities and byproducts without significant loss of the desired product.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate the target compound from impurities and provide quantitative data on its purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Premature Polymerization During Purification - Excessive heat during distillation. - Presence of radical initiators (e.g., peroxides). - Absence or depletion of polymerization inhibitor.- Use vacuum distillation to lower the boiling point. - Ensure all glassware is clean and free of contaminants. - Add a suitable high-temperature inhibitor (e.g., phenothiazine) before distillation.
Incomplete Removal of Acrylic Acid - Inefficient washing during liquid-liquid extraction. - Insufficient amount of basic solution used for neutralization.- Increase the number of washes with a dilute basic solution (e.g., sodium bicarbonate). - Ensure thorough mixing during each wash. - Check the pH of the aqueous layer to confirm neutralization.
Low Yield After Purification - Loss of product during multiple extraction or chromatography steps. - Adsorption of the product onto the stationary phase in column chromatography. - Polymerization leading to loss of monomeric product.- Minimize the number of purification steps where possible. - Choose a suitable solvent system for chromatography to ensure good elution of the product. - Implement measures to prevent polymerization as described above.
Presence of Unknown Impurities in GC-MS - Formation of byproducts during synthesis. - Degradation of the product during purification.- Analyze the reaction mixture before purification to identify potential byproducts. - Use milder purification conditions (e.g., lower temperature, shorter duration). - Consider alternative purification methods like column chromatography.

Data on Purification Methods

Purification Method Typical Starting Purity Achievable Final Purity Advantages Disadvantages
Liquid-Liquid Extraction >85%90-95%- Effective for removing acidic impurities. - Scalable.- May not remove structurally similar byproducts. - Can be labor-intensive.
Column Chromatography >85%>98%- High purity can be achieved. - Good for separating a wide range of impurities.- Can be time-consuming. - Requires significant amounts of solvent. - Potential for product loss on the column.
Vacuum Distillation >90%>99%- Very effective for removing non-volatile impurities. - Can yield very high purity product.- Risk of premature polymerization. - Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is suitable for removing acidic impurities like acrylic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the washing step 2-3 times. This will neutralize and remove any unreacted acrylic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the purity of the final product by GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography

This protocol is effective for achieving high purity by separating a wide range of impurities.

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

This method is suitable for obtaining very high purity product but requires careful control to prevent polymerization.

  • Inhibitor Addition: Add a high-temperature polymerization inhibitor (e.g., a small amount of phenothiazine) to the crude this compound.

  • Apparatus Setup: Set up a vacuum distillation apparatus. Ensure all glassware is clean and joints are properly sealed.

  • Distillation: Heat the flask gently under vacuum. Collect the fraction that distills at the correct boiling point and pressure for this compound.

  • Storage: Store the purified product at a low temperature and in the dark, preferably with a small amount of a suitable storage inhibitor like MEHQ.

Visualizations

Purification_Workflow Start Crude Synthesized This compound Method_Choice Choose Purification Method Start->Method_Choice LLE Liquid-Liquid Extraction Method_Choice->LLE  For removing  acidic impurities CC Column Chromatography Method_Choice->CC  For high purity  & diverse impurities VD Vacuum Distillation Method_Choice->VD  For very high purity  & non-volatile impurities Analysis Purity Analysis (GC-MS, HPLC) LLE->Analysis CC->Analysis VD->Analysis Pure_Product Pure Product Analysis->Pure_Product  Meets Purity  Requirements

Caption: General workflow for the purification of this compound.

Troubleshooting_Polymerization 1 Polymerization During Distillation 2 Excessive Heat 1->2 3 Radical Initiators 1->3 4 Inhibitor Depleted 1->4 5 Use Vacuum 2->5 6 Clean Glassware 3->6 7 Add Inhibitor 4->7

Caption: Troubleshooting premature polymerization during distillation.

Validation & Comparative

A Comparative Guide to 2-Hydroxy-3-phenoxypropyl Acrylate and Other Acrylate Monomers in Dental Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving field of dental restorative materials, the selection of appropriate acrylate (B77674) monomers is paramount to achieving desired clinical performance. This guide provides a detailed comparison of 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) with other commonly used acrylate monomers in dental resin composites, such as Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA). This comparison is based on available experimental data on key performance indicators including polymerization kinetics, mechanical properties, water sorption and solubility, and biocompatibility.

Overview of Monomers

This compound (HPPA) is a monofunctional monomer known for its potential to enhance flexibility, adhesion, and provide a fast cure speed with low odor.[1] Its structure, featuring a phenoxy group and a hydroxyl group, imparts moderate hydrophobicity and the capacity for hydrogen bonding.[2]

Bisphenol A glycidyl dimethacrylate (Bis-GMA) is a high molecular weight monomer that forms the backbone of many traditional dental composites due to its excellent mechanical properties.[3] However, its high viscosity necessitates the use of diluent monomers.

Urethane dimethacrylate (UDMA) offers good flexibility, toughness, and lower viscosity compared to Bis-GMA, making it a popular alternative or co-monomer in modern dental resins.

Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity diluent monomer frequently used to reduce the viscosity of Bis-GMA-based resins, thereby facilitating filler incorporation and clinical handling.

Performance Comparison

While direct comparative studies between HPPA and other dental monomers are limited, this section synthesizes available data to provide a comparative overview.

Polymerization Kinetics

The rate and extent of polymerization are critical for the final properties of a dental composite. The degree of conversion (DC) is a key metric, with higher DC generally leading to improved mechanical properties and biocompatibility.

The addition of the comonomer this compound to a photocurable resin has been shown to reduce its viscosity and shrinkage while increasing the gel point.[3][4]

Table 1: Comparison of Polymerization Kinetics Parameters

Monomer/SystemDegree of Conversion (%)Polymerization Shrinkage (%)Comments
HPPA-containing resin Not explicitly quantified in comparative dental studies.Reduced shrinkage observed when used as a comonomer.[3][4]The presence of the flexible propyl chain may help in reducing polymerization stress.
Bis-GMA/TEGDMA 55-802.5-4.5DC is influenced by the ratio of Bis-GMA to TEGDMA and the filler loading.
UDMA-based resin 60-853.0-5.0Generally exhibits a higher DC than Bis-GMA due to its lower viscosity and greater chain mobility.
Mechanical Properties

The mechanical strength and durability of dental composites are crucial for their clinical longevity. Key properties include flexural strength and microhardness.

HPPA is noted for imparting good flexibility to cured resins.[1] Studies on vitrimers synthesized with HPPA have shown that its inclusion reduces brittleness and increases flexibility.[3][4]

Table 2: Comparison of Mechanical Properties

Monomer/SystemFlexural Strength (MPa)Flexural Modulus (GPa)Microhardness (VHN)
HPPA-containing resin Data not available in direct comparison.Data not available.Data not available.
Bis-GMA/TEGDMA 80-1608-1540-90
UDMA-based resin 90-1809-1750-100
Water Sorption and Solubility

Water sorption can lead to dimensional changes and degradation of the resin matrix over time, while solubility indicates the amount of material that leaches out. Both are critical for the long-term stability of dental restorations. The moderate hydrophobicity of HPPA suggests it may have favorable water sorption characteristics.[2]

Table 3: Comparison of Water Sorption and Solubility

Monomer/SystemWater Sorption (µg/mm³)Water Solubility (µg/mm³)
HPPA-containing resin Data not available.Data not available.
Bis-GMA/TEGDMA 20-501-7
UDMA-based resin 15-401-6
Biocompatibility

The biocompatibility of dental monomers is of utmost importance, as unreacted monomers can leach out and potentially cause local or systemic adverse effects.

HPPA has been reported to exhibit low cytotoxicity, making it a promising candidate for dental and other biomedical applications where cell viability is critical.[2] In contrast, residual monomers from conventional dental resins, such as HEMA and TEGDMA, have been shown to be cytotoxic to pulp and gingival cells.

Experimental Protocols

Degree of Conversion (DC) Measurement

The DC of dental composites is commonly determined using Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: Uncured resin paste is placed in a mold and an initial FTIR spectrum is recorded.

  • Curing: The sample is light-cured for a specified time (e.g., 20-40 seconds) using a dental curing light.

  • Post-Cure Spectrum: A second FTIR spectrum is recorded after curing.

  • Calculation: The DC is calculated by comparing the peak height of the aliphatic C=C bond (at approximately 1638 cm⁻¹) against an internal standard peak (e.g., the aromatic C=C bond at approximately 1608 cm⁻¹) before and after curing.

Flexural Strength Testing

Flexural strength is typically measured using a three-point bending test according to ISO 4049.

  • Specimen Preparation: Bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) are fabricated by curing the resin composite in a mold.

  • Conditioning: The specimens are stored in distilled water at 37°C for 24 hours.

  • Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the fracture load, L is the span between the supports, b is the width, and h is the thickness of the specimen.

Water Sorption and Solubility Testing

These properties are also determined according to ISO 4049.

  • Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and cured.

  • Initial Conditioning: The specimens are stored in a desiccator until a constant mass (m₁) is achieved.

  • Water Immersion: The specimens are immersed in distilled water at 37°C for 7 days.

  • Wet Mass: After 7 days, the specimens are removed, blotted dry, and weighed to determine the wet mass (m₂).

  • Re-conditioning: The specimens are placed back in the desiccator until a constant mass (m₃) is re-established.

  • Calculation:

    • Water Sorption (Wsp) = (m₂ - m₃) / V

    • Water Solubility (Wsl) = (m₁ - m₃) / V (where V is the volume of the specimen)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Monomer_Mixing Monomer Mixing (e.g., HPPA, Bis-GMA) Filler_Incorporation Filler Incorporation Monomer_Mixing->Filler_Incorporation Composite_Paste Composite Paste Formation Filler_Incorporation->Composite_Paste Polymerization_Kinetics Polymerization Kinetics (FTIR) Composite_Paste->Polymerization_Kinetics Mechanical_Properties Mechanical Properties (Flexural Strength, Hardness) Composite_Paste->Mechanical_Properties Water_Sorption Water Sorption/Solubility (ISO 4049) Composite_Paste->Water_Sorption Biocompatibility Biocompatibility (Cytotoxicity Assays) Composite_Paste->Biocompatibility Data_Analysis Quantitative Data Analysis Polymerization_Kinetics->Data_Analysis Mechanical_Properties->Data_Analysis Water_Sorption->Data_Analysis Biocompatibility->Data_Analysis Comparison Comparison of Monomers Data_Analysis->Comparison

Fig. 1: Experimental workflow for comparing dental resin monomers.

Cytotoxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_outcome Clinical Outcome Leached_Monomer Leached Acrylate Monomer (e.g., HEMA, TEGDMA) ROS_Production Reactive Oxygen Species (ROS) Production Leached_Monomer->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Pulp_Inflammation Pulp Inflammation Apoptosis->Pulp_Inflammation Reduced_Biocompatibility Reduced Biocompatibility Pulp_Inflammation->Reduced_Biocompatibility

References

Comparative Analysis: 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) vs. 2-Hydroxyethyl Methacrylate (HEMA) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of 2-Hydroxy-3-phenoxypropyl Acrylate (B77674) and 2-hydroxyethyl Methacrylate (B99206), supported by experimental data and detailed protocols.

In the realm of biomaterials and drug delivery, the choice of monomer is a critical decision that dictates the physicochemical properties and ultimate performance of the resulting polymer. Among the vast array of available monomers, 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) and 2-hydroxyethyl methacrylate (HEMA) have emerged as important building blocks for the synthesis of functional polymers. This guide provides an objective, data-driven comparison of these two monomers to aid researchers in selecting the optimal candidate for their specific application.

Executive Summary

While both HPPA and HEMA are hydroxyl-functionalized monomers capable of forming hydrophilic polymers, their structural differences—HPPA being an acrylate and HEMA a methacrylate—lead to significant variations in their polymerization kinetics, and the mechanical, and biocompatibility profiles of their respective polymers. Generally, poly(HEMA) is a well-characterized, highly biocompatible, and water-swellable polymer, making it a benchmark material for applications such as contact lenses and drug delivery systems. Poly(HPPA), a less-studied acrylate, offers potential advantages in terms of faster polymerization rates and potentially different mechanical properties due to its acrylate structure. This guide will delve into a detailed comparison of their key attributes.

Chemical and Physical Properties

A fundamental understanding of the intrinsic properties of each monomer is essential for predicting their behavior in polymerization and the characteristics of the resulting polymers.

PropertyThis compound (HPPA)2-hydroxyethyl methacrylate (HEMA)
Chemical Formula C₁₂H₁₄O₄C₆H₁₀O₃
Molecular Weight 222.24 g/mol [1][2]130.14 g/mol
Appearance Colorless to light yellow liquid[1][2]Colorless, viscous liquid
Density 1.16 g/mL at 25°C[3]1.073 g/mL at 25°C
Boiling Point 325.4°C211°C
Refractive Index n20/D 1.528[3]n20/D 1.451
CAS Number 16969-10-1[2][3]868-77-9

Polymerization Characteristics

The presence of a methyl group on the alpha-carbon of the methacrylate in HEMA, absent in the acrylate structure of HPPA, is the primary determinant of their differing polymerization behaviors.

FeaturePoly(this compound) (pHPPA)Poly(2-hydroxyethyl methacrylate) (pHEMA)
Polymerization Rate Generally faster due to the more reactive acrylate group.Generally slower due to the steric hindrance of the α-methyl group.
Radical Stability Forms a less stable secondary radical.Forms a more stable tertiary radical.
Chain Transfer More prone to chain transfer reactions.Less prone to chain transfer reactions.

Performance in Biomedical Applications: A Comparative Overview

The suitability of a polymer for biomedical applications hinges on a triad (B1167595) of key characteristics: biocompatibility, mechanical properties, and, for drug delivery systems, its release kinetics.

Biocompatibility

Biocompatibility is a paramount requirement for any material intended for in vivo use. While extensive data exists for the excellent biocompatibility of pHEMA, data for pHPPA is less prevalent. However, general trends for acrylates and methacrylates can provide some insight.

ParameterPoly(HPPA)Poly(HEMA)
Cytotoxicity Acrylates, in general, have been reported to exhibit higher cytotoxicity than their methacrylate counterparts.[4] This is often attributed to the faster leaching of unreacted monomers. The cytotoxicity of pHPPA would need to be empirically determined but caution is warranted.Generally considered non-toxic and highly biocompatible, with extensive in vitro and in vivo data supporting its use in medical devices.[4] However, leached residual HEMA monomer can exhibit cytotoxicity.[5][6][7][8][9]
Hemocompatibility Data not readily available. The surface properties, such as hydrophilicity and protein adsorption, would be key determinants.Generally considered to have good blood compatibility.
Protein Adsorption The phenoxy group in HPPA may influence protein interactions, potentially leading to different adsorption profiles compared to pHEMA. Hydrophobic surfaces tend to bind more proteins.[10]Known to exhibit relatively low protein adsorption, a desirable characteristic for many biomedical applications.
Mechanical Properties

The mechanical integrity of a polymer is crucial for its function, whether as a structural scaffold in tissue engineering or as a durable drug delivery vehicle.

PropertyPoly(HPPA)Poly(HEMA)
Tensile Strength Expected to be more flexible and have lower tensile strength compared to pHEMA.Generally exhibits higher rigidity and tensile strength.
Young's Modulus Expected to have a lower Young's modulus, indicating greater flexibility.Typically possesses a higher Young's modulus.
Swellability The hydrophilicity of the hydroxyl group will contribute to water absorption, though the bulky phenoxy group may limit the overall swelling ratio compared to more hydrophilic polymers.Forms well-characterized hydrogels with a high degree of swelling, which can be tailored by adjusting the crosslinking density.
Drug Delivery

The ability to encapsulate and release therapeutic agents in a controlled manner is a key feature of many advanced biomaterials.

AspectPoly(HPPA)Poly(HEMA)
Drug Loading The aromatic phenoxy group could potentially interact with hydrophobic drugs, possibly leading to higher loading efficiencies for certain molecules.The hydrophilic nature of pHEMA makes it well-suited for the encapsulation of hydrophilic drugs.
Release Kinetics Polymeric membranes of pHPPA have been suggested for use in controlled drug release systems.[3] The release profile would be influenced by the polymer's hydrophilicity, swelling behavior, and interactions with the drug.Extensively studied for controlled drug release. The release is typically diffusion-controlled and can be modulated by the hydrogel's water content and crosslink density.
Stimuli-Responsiveness The phenoxy group does not inherently confer stimuli-responsiveness, but the polymer backbone could be functionalized to respond to stimuli like pH or temperature.Can be copolymerized with stimuli-responsive monomers to create "smart" hydrogels for triggered drug release.

Experimental Protocols

To facilitate a direct and meaningful comparison, standardized experimental protocols are essential. Below are representative methodologies for key comparative experiments.

Synthesis of Polymers

Objective: To synthesize crosslinked polymer networks of pHPPA and pHEMA for comparative analysis.

Materials:

  • This compound (HPPA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator

  • Solvent (e.g., ethanol (B145695) or a suitable solvent for both monomers)

  • Nitrogen gas

Procedure:

  • Prepare solutions of each monomer (HPPA and HEMA) in the chosen solvent.

  • Add a specific molar percentage of the crosslinker (EGDMA) to each monomer solution.

  • Add the initiator (AIBN) to each solution.

  • Purge the solutions with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the reaction vessels and place them in a preheated oven or water bath at a temperature suitable for AIBN decomposition (typically 60-70°C).

  • Allow the polymerization to proceed for a defined period (e.g., 24 hours).

  • After polymerization, wash the resulting polymer gels extensively with the solvent to remove any unreacted monomers, crosslinker, and initiator.

  • Dry the polymers to a constant weight.

Diagram of Polymerization Workflow:

G cluster_synthesis Polymer Synthesis Monomer Monomer (HPPA or HEMA) Mixing Mixing and Nitrogen Purge Monomer->Mixing Crosslinker Crosslinker (EGDMA) Crosslinker->Mixing Initiator Initiator (AIBN) Initiator->Mixing Solvent Solvent Solvent->Mixing Polymerization Thermal Polymerization Mixing->Polymerization Washing Washing Polymerization->Washing Drying Drying Washing->Drying FinalPolymer Dried Polymer (pHPPA or pHEMA) Drying->FinalPolymer

Caption: Workflow for the synthesis of pHPPA and pHEMA hydrogels.

Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the potential toxicity of leachable substances from pHPPA and pHEMA on cultured cells.

Materials:

  • Synthesized pHPPA and pHEMA polymers

  • Cell culture medium (e.g., DMEM)

  • Mammalian cell line (e.g., L929 fibroblasts or relevant cell type)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Extract Preparation: Incubate known amounts of the sterilized pHPPA and pHEMA polymers in cell culture medium for a defined period (e.g., 24 or 72 hours) at 37°C to obtain extracts.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Exposure: Remove the old medium and replace it with the prepared polymer extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the cells with the extracts for 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control.

Diagram of Cytotoxicity Testing Workflow:

G cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) Polymer Polymer Sample (pHPPA or pHEMA) Extraction Prepare Polymer Extracts Polymer->Extraction Cells Cell Culture Seeding Seed Cells in 96-well Plate Cells->Seeding Exposure Expose Cells to Extracts Extraction->Exposure Seeding->Exposure MTT_add Add MTT Reagent Exposure->MTT_add Incubate_MTT Incubate MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability Measure->Analyze

Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.

Mechanical Testing: Tensile Strength

Objective: To determine and compare the tensile strength and Young's modulus of pHPPA and pHEMA films.

Materials:

  • Synthesized pHPPA and pHEMA films of uniform thickness

  • Tensile testing machine with a suitable load cell

  • Calipers for measuring sample dimensions

Procedure:

  • Sample Preparation: Cut the polymer films into a standard "dog-bone" shape to ensure that stress is concentrated in the gauge section.

  • Measurement: Measure the width and thickness of the gauge section of each specimen accurately.

  • Testing: Mount the specimen in the grips of the tensile testing machine.

  • Elongation: Apply a uniaxial tensile load at a constant rate of extension until the specimen fractures.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Analysis:

    • Calculate the stress by dividing the load by the initial cross-sectional area.

    • Calculate the strain by dividing the elongation by the initial gauge length.

    • Plot the stress-strain curve.

    • Determine the tensile strength (the maximum stress the material can withstand).

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

Diagram of Tensile Testing Logic:

G cluster_tensile Tensile Testing Sample Dog-bone Shaped Polymer Film Mount Mount Sample Sample->Mount Machine Tensile Testing Machine Machine->Mount ApplyLoad Apply Uniaxial Load Mount->ApplyLoad RecordData Record Load and Elongation ApplyLoad->RecordData Plot Plot Stress-Strain Curve RecordData->Plot Calculate Calculate Tensile Strength & Young's Modulus Plot->Calculate

Caption: Logical flow of a tensile testing experiment.

Conclusion and Future Perspectives

The choice between this compound and 2-hydroxyethyl methacrylate is not straightforward and depends heavily on the specific requirements of the intended application. HEMA, with its extensive history of use and well-documented biocompatibility, represents a lower-risk option for many biomedical applications. Its ability to form soft, water-swellable hydrogels makes it a continued material of interest for contact lenses, tissue engineering scaffolds, and drug delivery systems.

HPPA, on the other hand, presents an intriguing alternative. Its acrylate backbone suggests faster polymerization kinetics, which could be advantageous in applications requiring rapid curing, such as in situ forming implants or certain 3D printing technologies. The presence of the phenoxy group introduces a degree of hydrophobicity that could be leveraged to modulate drug interactions and mechanical properties.

However, the relative lack of comprehensive biocompatibility and performance data for pHPPA is a significant hurdle for its immediate adoption in clinical applications. Further research is critically needed to:

  • Systematically evaluate the in vitro and in vivo biocompatibility of pHPPA. This includes detailed studies on cytotoxicity, hemocompatibility, and inflammatory response.

  • Thoroughly characterize the mechanical properties of pHPPA hydrogels. This involves investigating the influence of crosslinker density and hydration on tensile strength, elasticity, and durability.

  • Explore the potential of pHPPA in drug delivery. Comparative studies on drug loading and release profiles for a range of hydrophilic and hydrophobic drugs are necessary to understand its advantages and limitations compared to pHEMA.

By addressing these knowledge gaps, the scientific and research community can fully unlock the potential of HPPA and provide a more complete picture of its standing relative to the well-established HEMA, ultimately leading to the development of new and improved biomaterials and drug delivery technologies.

References

A Comparative Guide to the Mechanical Properties of Polymers Synthesized with 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of polymers synthesized using 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) against common alternative acrylate monomers, including 2-Hydroxyethyl methacrylate (B99206) (HEMA), Hydroxypropyl methacrylate (HPMA), and Butyl acrylate (BA). This document is intended to assist researchers and professionals in materials science and drug development in making informed decisions for their specific applications.

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a functional acrylate monomer recognized for its use in UV-curable coatings and adhesives, where it is known to enhance flexibility and durability. Its unique structure, featuring a hydroxyl group and a phenoxy group, suggests potential for specific interactions and properties in the resulting polymers. Understanding the mechanical performance of HPPA-based polymers is crucial for their application in fields requiring robust and reliable materials, such as in biomedical devices and drug delivery systems.[1] This guide synthesizes available data to draw a comparative analysis.

Comparative Analysis of Mechanical Properties

A direct quantitative comparison of the key mechanical properties—tensile strength, Young's modulus, and elongation at break—for polymers based on HPPA against HEMA, HPMA, and BA is challenging due to the limited availability of standardized testing data for HPPA-based homopolymers in publicly accessible literature. However, by compiling data from various studies on the alternative monomers, we can establish a baseline for comparison.

MonomerPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
HPPA Copolymers with Acrylated Epoxidized Soybean OilNot explicitly statedStorage Modulus (G'): 19.35 - 26.57Not explicitly stated
HEMA Hydrogel0.39 - 0.910.066 - 0.167Up to 705
BA Copolymer with Methyl Methacrylate and Acrylamide19.8Not explicitly stated205
HPMA CopolymersImparts flexibility and toughnessNot explicitly statedNot explicitly stated

Note: The data for the alternative monomers are derived from various studies and may not be directly comparable due to different experimental conditions. The data for HPPA copolymers reflects storage modulus, which is a measure of the elastic response of a material, but not a direct measure of tensile strength.

In-depth Monomer Comparison

This compound (HPPA): While specific tensile data is scarce, studies on HPPA-based vitrimers (a class of polymers that can be reprocessed) indicate that the incorporation of HPPA can reduce the rigidity and viscosity of the resin. This suggests that HPPA may contribute to increased flexibility in polymer networks. Its primary applications in coatings and adhesives further imply a role in enhancing durability and toughness.

2-Hydroxyethyl methacrylate (HEMA): Polymers based on HEMA, particularly hydrogels, are characterized by their ability to absorb water. This significantly influences their mechanical properties. Generally, HEMA-based hydrogels exhibit relatively low tensile strength and Young's modulus but can have very high elongation at break, indicating a flexible and elastic nature.

Hydroxypropyl methacrylate (HPMA): Similar to HEMA, HPMA is a hydrophilic monomer. Literature suggests that its incorporation into polymer chains enhances flexibility and toughness. It is often used to create softer, more pliable materials.

Butyl acrylate (BA): BA is known for its low glass transition temperature, which results in polymers with significant flexibility and elasticity at room temperature. Copolymers containing BA often exhibit good impact resistance and adhesive properties.

Experimental Protocols

The standard method for determining the tensile properties of plastics is ASTM D638. A detailed protocol based on this standard is provided below.

ASTM D638 - Standard Test Method for Tensile Properties of Plastics

1. Specimen Preparation:

  • Shape: The standard specimen is dumbbell-shaped to ensure that breakage occurs in the narrow central region.

  • Fabrication: Specimens can be prepared by injection molding, machining from a sheet, or die-cutting. The surfaces should be smooth and free of defects.

  • Dimensions: The dimensions of the "dog-bone" specimen vary depending on the specific type designated by the standard (e.g., Type I, II, III, IV, or V), which is chosen based on the material's thickness and rigidity.

2. Conditioning:

  • Specimens are conditioned in a controlled environment prior to testing to ensure consistency. Standard conditions are typically 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

3. Test Procedure:

  • Machine: A universal testing machine (tensile tester) equipped with appropriate grips to hold the specimen is used.

  • Grips: The specimen is securely mounted in the grips, ensuring proper alignment to apply a purely tensile load.

  • Extensometer: An extensometer is attached to the gauge length of the specimen to accurately measure elongation, particularly for determining the modulus of elasticity.

  • Loading: The specimen is pulled apart at a constant rate of crosshead movement until it fractures. The speed of testing is specified by the standard and depends on the material type.

  • Data Acquisition: The load and extension data are recorded throughout the test.

4. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Logical Workflow

The following diagram illustrates the relationship between monomer selection, polymer synthesis, and the evaluation of mechanical properties.

G cluster_0 Monomer Selection cluster_1 Polymer Synthesis cluster_2 Mechanical Property Evaluation HPPA HPPA Polymerization Polymerization HPPA->Polymerization HEMA HEMA HEMA->Polymerization HPMA HPMA HPMA->Polymerization BA BA BA->Polymerization Tensile_Testing Tensile Testing (ASTM D638) Polymerization->Tensile_Testing Tensile_Strength Tensile Strength Tensile_Testing->Tensile_Strength Youngs_Modulus Young's Modulus Tensile_Testing->Youngs_Modulus Elongation_at_Break Elongation at Break Tensile_Testing->Elongation_at_Break

Caption: Workflow from monomer selection to mechanical property evaluation.

Conclusion

Polymers synthesized with this compound show promise for applications requiring enhanced flexibility and durability, as suggested by their use in coatings and adhesives. However, a comprehensive understanding of their mechanical performance is hindered by the lack of publicly available quantitative data on tensile strength, Young's modulus, and elongation at break. In contrast, alternative monomers like HEMA, HPMA, and BA have more established mechanical property profiles. HEMA-based polymers are known for their high flexibility in hydrogel form, while BA contributes to elasticity, and HPMA enhances toughness. Further research involving standardized mechanical testing of HPPA-based polymers is necessary to enable a direct and robust comparison, which would be highly valuable for the targeted design of new materials in drug development and other advanced applications.

References

Navigating Biocompatibility: A Comparative Framework for 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation pipeline. This guide provides a comprehensive framework for evaluating the biocompatibility of polymers containing 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA).

Disclaimer: Direct and comparative experimental data on the biocompatibility of HPPA-containing polymers is scarce in publicly available literature. Therefore, this guide establishes a framework for evaluation, utilizing data from other acrylate-based polymers as illustrative examples. The provided protocols and comparative tables are intended to serve as a robust starting point for the biocompatibility assessment of novel HPPA-containing materials.

Introduction to Biocompatibility of Acrylate-Based Polymers

Acrylate-based polymers are widely used in biomedical applications, including dental composites, bone cements, and drug delivery systems, owing to their tunable mechanical properties and ease of fabrication. However, concerns regarding their biocompatibility often arise from the potential for leaching of unreacted monomers, which can elicit cytotoxic, inflammatory, and allergic responses. HPPA, a methacrylate (B99206) monomer, is utilized in some formulations, such as antimicrobial vitrimers, for its specific chemical properties. A thorough biocompatibility assessment is paramount to ensure the safe application of any HPPA-containing polymer.

Comparative Data Framework

To facilitate the evaluation of HPPA-containing polymers, the following tables provide a template for data presentation, populated with example data from studies on other relevant dental resins. Researchers should aim to generate specific data for their HPPA-containing materials to populate these tables for a true comparative analysis.

Table 1: In Vitro Cytotoxicity of Dental Polymers (Illustrative Data)

Polymer/MaterialCell LineAssayCell Viability (%)Key Findings & Citation
[HPPA-Containing Polymer] L929 or HGF MTT / XTT [Experimental Data] [Researcher's Findings]
Compression-molding PMMAHGFCCK-8Lower than CAD/CAM polymersHigher residual monomer leaching[1][2]
Bis-acrylic composite resinHGFCCK-8Lower than CAD/CAM polymersInduced apoptosis in HGFs[1][2]
CAD/CAM PMMA (Denture)HGFCCK-8Higher than conventional PMMAFavorable biocompatibility due to lower residual monomer[1][2]
CAD/CAM PMMA (Temporary)HGFCCK-8Higher than bis-acrylic resinFavorable biocompatibility[1][2]
Methacrylate-Based Resin (Uncured)L929MTT< 30%Most cytotoxic preparation method[3]
Methacrylate-Based Resin (Cured)L929MTT> 70%Removal of oxygen-inhibition layer improves biocompatibility[3]

Table 2: Hemocompatibility of Polymers (Illustrative Data)

Polymer/MaterialAssayResultKey Findings & Citation
[HPPA-Containing Polymer] Hemolysis Assay [Experimental Data (% Hemolysis)] [Researcher's Findings]
Cationic Amphiphilic Methacrylate Copolymers (High Methyl Content)Hemolysis AssayHemolyticHydrophobicity influences hemolytic activity[4]
Cationic Amphiphilic Methacrylate Copolymers (Low Methyl Content)Hemolysis AssayNon-hemolyticLower hydrophobicity reduces hemolysis[4]
Imidazole-grafted polyaspartamide with octadecylamineHemolysis AssayHemolytic below pH 6.5Hydrophobic chains play a critical role in membrane fusion[5]
Imidazole-grafted polyaspartamide without octadecylamineHemolysis AssayNon-hemolyticAbsence of hydrophobic chain prevents hemolysis[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable biocompatibility data.

In Vitro Cytotoxicity Assay (MTT Assay) based on ISO 10993-5

Objective: To assess the potential of a material extract to cause cytotoxic effects.

Methodology:

  • Material Extraction:

    • Prepare sterile samples of the HPPA-containing polymer with a surface area-to-volume ratio of 3 cm²/mL in a serum-free cell culture medium (e.g., DMEM).

    • Incubate the samples in the medium for 24 hours at 37°C to create material extracts.

    • Include negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls.

  • Cell Culture:

    • Seed a suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts (HGF), in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Exposure:

    • Remove the culture medium and replace it with the prepared material extracts (100 µL/well).

    • Incubate the cells with the extracts for 24 hours.

  • Assessment:

    • Remove the extracts and add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Hemolysis Assay (Direct Contact Method) based on ASTM F756

Objective: To evaluate the hemolytic potential of the material upon direct contact with blood.

Methodology:

  • Blood Collection:

    • Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., EDTA).

  • Material Preparation:

    • Prepare sterile, flat samples of the HPPA-containing polymer.

    • Use positive (e.g., water for injection) and negative (e.g., 0.1% sodium carbonate solution) controls for hemolysis.

  • Incubation:

    • Place the polymer samples in test tubes.

    • Add diluted blood to each tube and incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Assessment:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.

Visualizing Biological Interactions and Workflows

Understanding the potential biological pathways affected by leached monomers and visualizing the experimental process are crucial for a comprehensive biocompatibility assessment.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Material Preparation cluster_extraction Material Extraction (24h, 37°C) cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assessment Cytotoxicity Assessment HPPA_Polymer HPPA-Containing Polymer Extracts Preparation of Material Extracts HPPA_Polymer->Extracts Neg_Control Negative Control (e.g., HDPE) Neg_Control->Extracts Pos_Control Positive Control (e.g., PVC) Pos_Control->Extracts Add_Extracts Expose Cells to Extracts Extracts->Add_Extracts Cell_Seeding Seed L929/HGF Cells in 96-well plate Incubation_24h Incubate 24h for Attachment Cell_Seeding->Incubation_24h Incubation_24h->Add_Extracts MTT_Addition Add MTT Reagent Add_Extracts->MTT_Addition Incubation_MTT Incubate 2-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilization Agent Incubation_MTT->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Data_Analysis Calculate Cell Viability (%) Absorbance->Data_Analysis

Caption: Workflow for assessing in vitro cytotoxicity.

G Potential Inflammatory Signaling Pathway Activated by Leachables Leachables Leached Monomers (e.g., HPPA) Cell_Membrane Cell Membrane Receptor (e.g., TLRs) Leachables->Cell_Membrane MyD88 MyD88 Cell_Membrane->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kappaB NF-κB IKK_Complex->NF_kappaB Nucleus Nucleus NF_kappaB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes

Caption: Potential inflammatory signaling cascade.

Conclusion

The biocompatibility of any novel polymer, including those containing 2-Hydroxy-3-phenoxypropyl acrylate, must be rigorously evaluated before its consideration for biomedical applications. While specific data for HPPA-containing polymers is currently limited, the framework and standardized protocols presented in this guide offer a clear pathway for researchers to generate the necessary data. By systematically conducting in vitro and in vivo tests and comparing the results with established biomaterials, the scientific community can build a comprehensive understanding of the biocompatibility profile of HPPA-containing polymers, ensuring the development of safe and effective medical devices and therapies.

References

A Comparative Guide to the Thermal Properties of Poly(2-Hydroxy-3-phenoxypropyl acrylate) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, understanding the thermal characteristics of polymers is paramount for determining their processing capabilities and operational limits. This guide provides a comparative analysis of the thermal behavior of poly(2-Hydroxy-3-phenoxypropyl acrylate) and its close structural analog, poly(2-Hydroxy-3-phenoxypropyl methacrylate) (pHPMA), utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis: A Comparative Overview

Thermal analysis reveals the temperatures at which physical and chemical changes occur in a material. While specific data for poly(this compound) is limited in the available literature, extensive studies on its methacrylate (B99206) counterpart, pHPMA, offer valuable insights.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a polymer. The analysis of pHPMA shows that its thermal degradation begins at approximately 230°C.[1] A 50% weight loss for pHPMA is observed at 340°C, indicating its decomposition profile under controlled heating.[1][2] In comparison, a structurally similar polymer, poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] (pTHPMA), also starts to decompose around 230°C but reaches 50% weight loss at a higher temperature of 365°C.[1][2] Both polymers leave a similar residual mass of about 5% at 500°C.[1]

Table 1: Comparative TGA Data for pHPMA and pTHPMA

PolymerInitial Decomposition Temperature (°C)Temperature of 50% Weight Loss (°C)
Poly(2-Hydroxy-3-phenoxypropyl methacrylate) (pHPMA)~230340
Poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] (pTHPMA)~230365

Differential Scanning Calorimetry (DSC)

DSC is utilized to identify thermal transitions such as the glass transition temperature (Tg), which characterizes the temperature range where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. While the specific Tg for the homopolymer of pHPMA was not determined in the cited studies, research on related copolymers, such as those containing 2,3-dihydroxypropyl methacrylate (DHPMA), indicates that a higher content of hydroxyl-containing monomers leads to an increased Tg.[3] This is attributed to the enhanced hydrogen bonding between polymer chains.[3]

Experimental Protocols

Reproducible and accurate thermal analysis relies on standardized experimental procedures.

Standard Protocol for Thermogravimetric Analysis (TGA)

  • Sample Preparation: A sample of the polymer (5–10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA furnace is purged with an inert atmosphere, typically nitrogen, at a flow rate of 20–50 mL/min to prevent oxidation.

  • Thermal Program: The sample is heated from ambient temperature to approximately 500°C at a constant rate, commonly 10°C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting data is plotted as percentage weight loss versus temperature. The initial decomposition temperature is identified as the onset of significant mass loss.

Standard Protocol for Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small sample of the polymer (5–10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan serves as a reference.

  • Instrument Setup: The DSC cell is maintained under an inert nitrogen atmosphere.

  • Thermal Program: To eliminate any prior thermal history, a heat-cool-heat cycle is typically performed. The sample is first heated to a temperature above its expected Tg, then cooled, and finally reheated at a controlled rate, such as 10°C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Analysis: The glass transition temperature (Tg) is determined from the second heating scan, identified by a step-change in the heat flow curve.

Workflow for Polymer Thermal Analysis

The logical progression from polymer synthesis to the interpretation of its thermal properties is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis Execution cluster_results Data Acquisition & Interpretation cluster_comparison Comparative Analysis Polymer Poly(2-Hydroxy-3-phenoxypropyl acrylate) Sample TGA TGA Instrument Polymer->TGA DSC DSC Instrument Polymer->DSC TGA_Data TGA Curve (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomposition Thermal Stability & Decomposition Profile TGA_Data->Decomposition Transitions Glass Transition (Tg) & Other Thermal Events DSC_Data->Transitions Comparison Comparison with Alternative Polymers Decomposition->Comparison Transitions->Comparison

Caption: A schematic workflow for the thermal analysis of polymers.

References

Spectroscopic Validation of 2-Hydroxy-3-phenoxypropyl Acrylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and spectroscopic validation of 2-Hydroxy-3-phenoxypropyl acrylate (B77674), a key monomer in various biomedical and industrial applications. We present a detailed experimental protocol for its synthesis via the ring-opening of glycidyl (B131873) phenyl ether with acrylic acid. For comparative purposes, we also detail the synthesis and spectroscopic characterization of a structurally similar alternative, 2-Hydroxy-3-butoxypropyl acrylate. All quantitative data are summarized in structured tables, and experimental workflows are visualized to facilitate understanding and replication.

Synthesis Overview and Comparison

The synthesis of 2-Hydroxy-3-phenoxypropyl acrylate and its butoxy analogue follows a common and efficient pathway: the base-catalyzed ring-opening of a glycidyl ether with acrylic acid. This method is widely employed for the preparation of various functionalized acrylates due to its relatively mild reaction conditions and good yields.

Primary Synthesis Route: this compound

The principal synthesis route involves the reaction of glycidyl phenyl ether with acrylic acid. A catalyst, such as a tertiary amine or a quaternary ammonium (B1175870) salt, is typically used to facilitate the nucleophilic attack of the acrylate on the epoxide ring. A polymerization inhibitor is also crucial to prevent the premature polymerization of the acrylate monomer.

Alternative Synthesis Route: 2-Hydroxy-3-butoxypropyl Acrylate

As a comparative alternative, 2-Hydroxy-3-butoxypropyl acrylate can be synthesized using a similar methodology, substituting glycidyl phenyl ether with glycidyl butyl ether. This allows for a direct comparison of the impact of the ether-linked side chain (phenoxy vs. butoxy) on the synthesis and spectroscopic properties of the final product.

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with glycidyl phenyl ether and toluene.

  • The polymerization inhibitor, MEHQ, is added to the flask.

  • The mixture is heated to 80°C with stirring.

  • A solution of acrylic acid and triethylamine in toluene is added dropwise to the heated mixture over a period of 1 hour.

  • After the addition is complete, the reaction mixture is maintained at 80°C for an additional 4-6 hours, monitoring the progress by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with a saturated sodium bicarbonate solution to remove excess acrylic acid and the catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The final product, this compound, is purified by vacuum distillation.

Synthesis of 2-Hydroxy-3-butoxypropyl Acrylate (Alternative)

Materials:

  • Glycidyl butyl ether (1.0 eq)

  • Acrylic acid (1.1 eq)

  • Benzyltriethylammonium chloride (catalyst, 0.03 eq)

  • 2,6-di-tert-butyl-4-methylphenol (BHT, inhibitor, 300 ppm)

  • Xylene (solvent)

Procedure:

  • To a flask equipped with mechanical stirring, a condenser, and a thermometer, add glycidyl butyl ether, xylene, and the inhibitor BHT.

  • Heat the mixture to 90°C.

  • In a separate vessel, prepare a solution of acrylic acid and benzyltriethylammonium chloride.

  • Add the acrylic acid solution to the heated glycidyl butyl ether mixture dropwise over 2 hours.

  • After the addition, continue to stir the reaction mixture at 90°C for 5 hours.

  • Monitor the reaction for the disappearance of glycidyl butyl ether using gas chromatography.

  • Once the reaction is complete, cool the mixture and wash with 5% aqueous sodium chloride solution.

  • Separate the organic layer and remove the solvent by vacuum evaporation.

  • The resulting 2-Hydroxy-3-butoxypropyl acrylate can be further purified by vacuum distillation.

Spectroscopic Validation and Data Comparison

The successful synthesis of both acrylates is confirmed through a combination of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The key spectral data are summarized below for easy comparison.

Table 1: FTIR Spectroscopic Data

Functional GroupThis compound (cm⁻¹)2-Hydroxy-3-butoxypropyl Acrylate (cm⁻¹)
O-H Stretch (hydroxyl)~3400 (broad)~3450 (broad)
C-H Stretch (aromatic)~3060-
C-H Stretch (aliphatic)~2930~2960, ~2870
C=O Stretch (ester)~1725~1728
C=C Stretch (acrylate)~1635~1638
C-O-C Stretch (ether)~1245, ~1040~1110
C-O Stretch (hydroxyl)~1080~1070

Table 2: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Proton AssignmentThis compound2-Hydroxy-3-butoxypropyl Acrylate
=CH₂ (acrylate)~6.4 (dd), ~6.1 (dd), ~5.9 (dd)~6.4 (dd), ~6.1 (dd), ~5.8 (dd)
-O-CH₂-CH(OH)-~4.3 (m)~4.2 (m)
-CH(OH)-~4.1 (m)~4.0 (m)
Ar-O-CH₂-~4.0 (d)-
-O-CH₂- (butyl)-~3.5 (t)
-CH₂- (butyl)-~1.6 (m)
-CH₂- (butyl)-~1.4 (m)
-CH₃ (butyl)-~0.9 (t)
Ar-H~7.3 (t), ~7.0 (t), ~6.9 (d)-
-OH~2.9 (d)~2.5 (d)

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon AssignmentThis compound2-Hydroxy-3-butoxypropyl Acrylate
C=O (ester)~166.0~166.2
Ar-C-O~158.5-
=CH₂ (acrylate)~131.0, ~128.5~130.8, ~128.7
Ar-C~129.5, ~121.2, ~114.5-
-O-CH₂-CH(OH)-~70.0~71.5
-CH(OH)-~68.5~69.0
Ar-O-CH₂-~66.0-
-O-CH₂- (butyl)-~70.5
-CH₂- (butyl)-~31.8
-CH₂- (butyl)-~19.3
-CH₃ (butyl)-~13.9

Table 4: Mass Spectrometry Data

IonThis compound (m/z)2-Hydroxy-3-butoxypropyl Acrylate (m/z)
[M+H]⁺223.0965203.1329
[M+Na]⁺245.0784225.1148

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthesis and validation process, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_validation Spectroscopic Validation Stage Reactants Reactants (Glycidyl Ether, Acrylic Acid) Reaction Reaction (80-90°C) Reactants->Reaction Catalyst_Inhibitor Catalyst & Inhibitor Catalyst_Inhibitor->Reaction Workup Aqueous Workup Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Final Product Purification->Product FTIR FTIR Analysis Product->FTIR NMR NMR Analysis (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Validation Structure Confirmed FTIR->Validation NMR->Validation MS->Validation

Caption: General workflow for the synthesis and spectroscopic validation of hydroxypropyl acrylates.

Reaction_Mechanism Glycidyl_Ether Glycidyl Ether (Epoxide Ring) Intermediate Alkoxide Intermediate Glycidyl_Ether->Intermediate Acrylic_Acid Acrylic Acid (Carboxylate) Acrylic_Acid->Glycidyl_Ether Nucleophilic Attack on Epoxide Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Acrylic_Acid Deprotonation Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Final_Product 2-Hydroxy-3-alkoxypropyl Acrylate Proton_Transfer->Final_Product

Leaching studies of 2-Hydroxy-3-phenoxypropyl acrylate from cured polymers

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Monomer Leaching from Cured Polymers: A Comparative Analysis

A detailed examination of monomer migration from polymer matrices is crucial for ensuring the biocompatibility and safety of materials used in biomedical and pharmaceutical applications. This guide provides a comparative analysis of the leaching characteristics of common acrylate (B77674) monomers from cured polymers, offering insights for researchers, scientists, and drug development professionals.

Comparative Leaching Data of Alternative Monomers

The extent of monomer leaching from a cured polymer is influenced by several factors, including the chemical nature of the monomer, the composition of the polymer matrix, the curing conditions, the extraction solvent, and the duration of exposure. The following tables summarize quantitative data on the leaching of TEGDMA and BisGMA from various dental composite resins, as reported in scientific literature.

Table 1: Leaching of Triethylene Glycol Dimethacrylate (TEGDMA) from Dental Composites

Dental Composite MaterialImmersion MediumTimeLeached TEGDMA ConcentrationAnalytical MethodReference
Tetric EvoFlow®Deionized Water24 hours6.5 ± 0.4 ng/mLLC-MS/MS[1]
Tetric EvoFlow®Deionized Water2 weeks8.7 ± 1.6 ng/mLLC-MS/MS[1]
Herculite XRVWater1 hour2.045 µg/cm³HPLC[2]
CharismaWater7 days8.112 µg/cm³HPLC[2]
CharismaWater30 days6.458 µg/cm³HPLC[2]
Resin Cements (Various)75% Ethanol Solution21 daysVaries by cementHPLC[3][4]

Table 2: Leaching of Bisphenol A Glycidyl (B131873) Dimethacrylate (BisGMA) and Bisphenol A (BPA) from Dental Composites

Dental Composite MaterialImmersion MediumTimeLeached BisGMA ConcentrationLeached BPA ConcentrationAnalytical MethodReference
Filtek™ Z350 XT, P60, Bulk Fill0.001 M Lactic Acid30 days-Increased significantlyHPLC[5]
Tetric EvoFlow®Deionized Water24 hours-6.5 ± 0.4 ng/mLLC-MS/MS[1]
DELTON®Deionized Water24 hours-9.6 ± 2.2 ng/mLLC-MS/MS[1]
Tetric EvoFlow®Deionized Water2 weeks-8.7 ± 1.6 ng/mLLC-MS/MS[1]
DELTON®Deionized Water2 weeks-9.2 ± 2.2 ng/mLLC-MS/MS[1]
Tetric CeramEthanol/Water, Water, Saliva24 hoursHighest in ethanol/water-HPLC

Experimental Protocols

The accurate quantification of leached monomers relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for these studies.

High-Performance Liquid Chromatography (HPLC) Protocol for Monomer Analysis
  • Sample Preparation:

    • Cured polymer samples of defined dimensions are immersed in a specific volume of an extraction solvent (e.g., 75% ethanol/water solution, deionized water, artificial saliva).[6]

    • The samples are incubated at a controlled temperature (e.g., 37°C) for various time intervals (e.g., 1 hour, 24 hours, 7 days, 30 days).[2]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used for separation.[3][6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[3][6] The gradient of the mobile phase can be adjusted to optimize the separation of different monomers.

    • Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.[3][6]

    • Detection: A UV detector is used to monitor the eluting compounds at a specific wavelength (e.g., 205 nm or 208 nm).[3][6]

  • Quantification:

    • Standard solutions of the monomers of interest are prepared at known concentrations to create a calibration curve.

    • The peak areas of the leached monomers in the sample chromatograms are compared to the calibration curve to determine their concentrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Monomer Analysis
  • Sample Preparation:

    • Similar to the HPLC protocol, cured polymer samples are incubated in a suitable solvent.

    • For some analyses, the uncured material is dissolved in a solvent like ethyl acetate (B1210297) to identify all potential leachables.[7]

  • Chromatographic and Spectrometric Conditions:

    • Column: A capillary column, such as a CB-SE-54, is used for separation.[8]

    • Carrier Gas: Helium is commonly used as the carrier gas.[8]

    • Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.[8]

    • Ionization: Chemical ionization (CI) or electron ionization (EI) can be used.[8]

    • Mass Analyzer: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range to identify and quantify the separated compounds.[7]

  • Identification and Quantification:

    • The identification of leached substances is achieved by comparing their mass spectra and retention times with those of reference standards or spectral libraries like NIST.[7]

    • Quantification is performed using an internal standard, such as caffeine, to ensure accuracy.[8]

Visualizing Experimental Processes and Biological Pathways

To better understand the methodologies and potential biological implications of monomer leaching, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by leached monomers.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_results Data Interpretation Polymer Cured Polymer Sample Solvent Immersion in Solvent (e.g., Ethanol/Water, Saliva) Polymer->Solvent Incubation Incubation (Controlled Temperature & Time) Solvent->Incubation Extraction Leachate Collection Incubation->Extraction Analysis Analysis (HPLC or GC-MS) Extraction->Analysis Quantification Quantification (vs. Standards) Analysis->Quantification Data Leaching Profile (Concentration vs. Time) Quantification->Data Comparison Comparison with Regulatory Limits/Alternatives Data->Comparison Risk Toxicological Risk Assessment Comparison->Risk

Caption: Experimental workflow for leaching studies.

SignalingPathway Monomer Leached Monomers (e.g., TEGDMA, BisGMA) Cell Cellular Stress (e.g., ROS Production) Monomer->Cell Induces Caspase9 Caspase-9 Activation (Initiator Caspase) Cell->Caspase9 Triggers Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: Intrinsic caspase activation pathway.

Toxicological Implications of Leached Monomers

Leached monomers from polymer-based materials can elicit a range of biological responses. Studies have shown that both TEGDMA and BisGMA can induce cytotoxicity and genotoxicity in various cell types.[9][10] A key mechanism underlying these effects is the induction of apoptosis, or programmed cell death, through the activation of caspase signaling pathways.[9][10] The intrinsic caspase pathway, initiated by cellular stress, involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell.[9][10] Furthermore, exposure to these monomers has been linked to the production of reactive oxygen species (ROS), DNA damage, and cell cycle arrest.[11] Understanding these toxicological endpoints is critical for the comprehensive safety assessment of any new monomer intended for biomedical applications.

References

Performance Showdown: 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA) in UV-Curable Inks

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) against common alternative monomers, providing researchers and formulators with essential data for material selection in the development of high-performance UV-curable inks.

In the dynamic field of UV-curable ink technology, the choice of monomer is a critical determinant of the final product's performance characteristics. Among the diverse array of available options, 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) has emerged as a noteworthy monofunctional monomer, recognized for its ability to impart a favorable balance of flexibility, adhesion, and low odor to cured ink films.[1] This guide provides an objective comparison of HPPA's performance with two other widely used monofunctional acrylate monomers: Isobornyl Acrylate (IBOA) and 2-Phenoxyethyl Acrylate (PEA). The following sections present a compilation of their physical properties, a qualitative performance overview, and detailed experimental protocols for evaluating key ink properties.

Physical Properties of Monomers

A fundamental understanding of the intrinsic properties of each monomer is essential for predicting their behavior in a UV-curable formulation. The following table summarizes the key physical characteristics of HPPA, IBOA, and PEA, based on publicly available technical data.

PropertyThis compound (HPPA)Isobornyl Acrylate (IBOA)2-Phenoxyethyl Acrylate (PEA)
CAS Number 16969-10-1[2][3]5888-33-5[4][5]48145-04-6[6][7][8]
Molecular Weight ( g/mol ) 222.24[2]208.30[5]192.21[8][9]
Viscosity (at 25°C, mPa·s) ~50-100 (estimated)~8-12~6-12
Density (g/mL at 25°C) 1.16[3]~0.981.104[7]
Refractive Index (n20/D) 1.528[3]~1.4741.518[7]
Glass Transition Temp. (Tg, °C) Information not readily available~97~-22

Note: Viscosity and Tg for HPPA are not consistently reported in publicly available datasheets and are estimated based on its chemical structure and typical values for similar monomers. The viscosity of IBOA and PEA can vary slightly between suppliers.

Qualitative Performance Comparison

While direct quantitative comparative studies are limited in publicly accessible literature, a qualitative assessment based on technical descriptions and patent literature provides valuable insights into the expected performance of these monomers in UV-curable ink formulations.

Performance MetricThis compound (HPPA)Isobornyl Acrylate (IBOA)2-Phenoxyethyl Acrylate (PEA)
Curing Speed Good, often described as fast-curing.[1]Generally fast, contributes to a hard film.Good reactivity.[10]
Adhesion Excellent, particularly on a variety of substrates.[1][11]Good, especially on plastics and metals.[12]Favorable adhesion, particularly on plastic substrates.[10]
Flexibility High, a key attribute of this monomer.[1][11]Lower, contributes to film hardness and rigidity.Good, imparts flexibility to the cured film.
Hardness Moderate, balanced with its flexibility.High, known for producing hard, scratch-resistant surfaces.[13]Moderate, offers a balance of properties.
Viscosity Reduction Effective, though potentially less than lower molecular weight monomers.Very effective due to its low viscosity.Very effective, a common reactive diluent.
Odor Low odor profile.[1]Can have a characteristic, sometimes strong, odor.Generally low odor.

Experimental Protocols for Performance Evaluation

To conduct a comprehensive and objective comparison of these monomers, a standardized UV-curable ink formulation should be prepared, with the only variable being the monofunctional acrylate under investigation.

Representative UV-Curable Ink Formulation:

ComponentFunctionWeight Percentage (%)
Urethane Acrylate OligomerPrimary film former, provides core properties40
Monofunctional Acrylate (HPPA, IBOA, or PEA) Reactive diluent, property modifier 30
Tripropylene Glycol Diacrylate (TPGDA)Reactive diluent, improves cure speed20
Photoinitiator Blend (e.g., TPO, ITX)Initiates polymerization upon UV exposure8
Surfactant/Leveling AgentImproves substrate wetting and flow1
StabilizerPrevents premature polymerization1
Key Performance Evaluation Protocols:

1. Viscosity Measurement:

  • Method: Utilize a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle and rotational speed.

  • Procedure:

    • Equilibrate the ink sample and viscometer to a constant temperature (typically 25°C).

    • Measure the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Record the shear rate at which the measurement was taken.

2. Curing Speed Assessment (FTIR Spectroscopy):

  • Method: Real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹).

  • Procedure:

    • Apply a thin film of the ink onto an IR-transparent substrate.

    • Expose the film to a UV source of known intensity.

    • Collect FTIR spectra at regular time intervals during exposure.

    • Calculate the degree of conversion by monitoring the decrease in the area of the acrylate peak.

    • The time or UV dose required to reach a certain conversion percentage (e.g., 95%) is an indicator of the cure speed.

3. Adhesion Testing:

  • Method: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

  • Procedure:

    • Apply the ink to the desired substrate and cure under standardized conditions.

    • Make a series of cuts through the cured ink film to the substrate in a lattice pattern.

    • Apply a pressure-sensitive tape over the lattice and then rapidly pull it off.

    • Evaluate the adhesion based on the amount of ink removed by the tape, using the ASTM classification scale (5B for no removal to 0B for greater than 65% removal).

4. Hardness Measurement (Pencil Hardness):

  • Method: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

  • Procedure:

    • Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).

    • Push the pencil at a 45-degree angle with uniform pressure across the cured ink surface.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the ink film.

5. Flexibility and Elongation (Mandrel Bend Test):

  • Method: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.

  • Procedure:

    • Coat a flexible substrate (e.g., thin metal panel) with the ink and cure.

    • Bend the coated panel over a series of mandrels of decreasing diameter.

    • Observe the smallest diameter mandrel over which the coating can be bent without cracking or delamination. This provides a measure of the coating's flexibility and elongation.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the UV curing signaling pathway and a typical experimental workflow for evaluating these monomers.

UV_Curing_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UV_Light UV Light Photoinitiator Photoinitiator (PI) UV_Light->Photoinitiator Absorption Free_Radicals Free Radicals (R●) Photoinitiator->Free_Radicals Cleavage Monomer Acrylate Monomer (e.g., HPPA) Free_Radicals->Monomer Addition Growing_Chain Growing Polymer Chain (RM●) Growing_Chain->Monomer Chain Growth Cured_Ink Cross-linked Polymer Network Growing_Chain->Cured_Ink Combination or Disproportionation

Caption: UV Curing Free Radical Polymerization Pathway.

Experimental_Workflow Start Formulation Preparation Viscosity Viscosity Measurement Start->Viscosity Application Ink Application (Controlled Thickness) Viscosity->Application Curing UV Curing Application->Curing Performance_Testing Performance Testing Curing->Performance_Testing Adhesion Adhesion (ASTM D3359) Performance_Testing->Adhesion Hardness Hardness (ASTM D3363) Performance_Testing->Hardness Flexibility Flexibility (ASTM D522) Performance_Testing->Flexibility Cure_Speed Cure Speed (FTIR) Performance_Testing->Cure_Speed Data_Analysis Data Analysis and Comparison Adhesion->Data_Analysis Hardness->Data_Analysis Flexibility->Data_Analysis Cure_Speed->Data_Analysis

References

A Comparative Guide to Photoinitiators for the Polymerization of 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate photoinitiator is critical for controlling the kinetics and final properties of polymers derived from 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA). This guide provides a comparative overview of common Type I and Type II photoinitiators, presenting available performance data and a standardized experimental protocol for their evaluation in the free-radical polymerization of HPPA.

Introduction to Photoinitiators for HPPA Polymerization

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a functional monomer utilized in the formulation of various materials, including coatings, adhesives, and biomaterials. Its polymerization is typically initiated by free radicals generated from a photoinitiator upon exposure to UV or visible light. Photoinitiators are broadly classified into two types:

  • Type I (Cleavage) Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include acylphosphine oxides and α-hydroxyalkylphenones. They are known for their high efficiency.

  • Type II (Abstraction) Photoinitiators: These initiators, such as benzophenone, require a co-initiator (e.g., a tertiary amine) to generate radicals through a bimolecular hydrogen abstraction process.

The choice of photoinitiator significantly impacts the rate of polymerization, the degree of monomer conversion, and the properties of the final cured material. This guide focuses on a comparison of four widely used photoinitiators: two acylphosphine oxides, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and its liquid counterpart Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) , an α-hydroxyalkylphenone, 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) , and a classic Type II initiator, Benzophenone , used in conjunction with an amine co-initiator.

Comparative Performance of Selected Photoinitiators

While a direct comparative study of these specific photoinitiators for HPPA polymerization under identical conditions is not extensively documented in publicly available literature, this section synthesizes available data from studies on HPPA and other acrylate systems to provide a performance overview. The following table summarizes key characteristics and performance metrics.

PhotoinitiatorTypeKey CharacteristicsTypical Concentration (% w/w)Polymerization Rate (Rp)Final Conversion (%)
TPO Type IHighly efficient, especially for pigmented systems. Absorbs at longer wavelengths (~365-400 nm). Non-yellowing.[1][2][3]0.5 - 5.0HighHigh
TPO-L Type ILiquid form of TPO, easier to incorporate into formulations.0.5 - 5.0HighUsed in HPPA/AESO resins.[4]
Darocur 1173 Type ILiquid, non-yellowing, low odor, and good color stability.[5][6][7]1.0 - 4.0[7]Moderate to HighHigh in acrylate systems.[5]
Benzophenone/Amine Type IIRequires a hydrogen donor co-initiator. Good surface cure.[8][9]1.0 - 5.0ModerateDependent on co-initiator efficiency.

Note: Performance metrics are general characteristics observed in acrylate polymerizations. Specific values for HPPA will depend on the exact experimental conditions.

Detailed Experimental Protocols

To facilitate a direct and objective comparison of photoinitiator performance for HPPA polymerization, the following experimental protocols are provided. These are based on standard methodologies in the field, such as Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).

Sample Preparation
  • Stock Solutions: Prepare stock solutions of each photoinitiator in HPPA monomer. For example, to prepare a 2% (w/w) formulation, dissolve 0.2 g of the photoinitiator in 9.8 g of HPPA.

    • For the Benzophenone system, also include a co-initiator, such as ethyl-4-(dimethylamino)benzoate (EDAB), at a 1:1 molar ratio with the benzophenone.

  • Mixing: Ensure complete dissolution of the photoinitiator in the monomer by magnetic stirring in an amber vial to protect from ambient light. Gentle heating may be applied if necessary, depending on the solubility of the initiator.

Monitoring Polymerization by Real-Time FTIR (RT-FTIR)

This method monitors the disappearance of the acrylate C=C double bond peak.

  • Sample Application: Place a small drop of the formulated resin between two transparent substrates (e.g., NaCl plates or polypropylene (B1209903) films) separated by a spacer of a defined thickness (e.g., 25 µm).

  • FTIR Setup: Place the sample in the FTIR spectrometer.

  • Data Acquisition: Record an initial spectrum before UV exposure. Then, begin recording spectra continuously while simultaneously irradiating the sample with a UV lamp of a specific wavelength and intensity (e.g., 365 nm LED at 10 mW/cm²).

  • Analysis: The degree of conversion is calculated by monitoring the decrease in the area of the acrylate peak at approximately 1635 cm⁻¹. The rate of polymerization is determined from the slope of the conversion vs. time plot.

Curing Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)

This technique measures the heat released during the exothermic polymerization reaction.

  • Sample Preparation: Place a small, accurately weighed amount of the formulated resin (typically 2-5 mg) into an open aluminum DSC pan.

  • DSC Setup: Place the sample pan in the Photo-DSC cell, which is equipped with a UV light source.

  • Experimental Run: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C). Turn on the UV light source with a defined intensity and record the heat flow as a function of time.

  • Data Analysis: The total heat evolved is proportional to the total monomer conversion. The rate of polymerization is proportional to the heat flow rate (dH/dt).

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow.

Type_I_Photoinitiation PI Type I Photoinitiator (PI) PI_excited PI* (Excited State) PI->PI_excited hν (UV Light) Radicals R• + R'• (Free Radicals) PI_excited->Radicals Cleavage Monomer Monomer (HPPA) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Type_II_Photoinitiation PI Type II PI (e.g., Benzophenone) PI_excited PI* (Excited State) PI->PI_excited hν (UV Light) CI Co-initiator (e.g., Amine) Exciplex [PI---CI]* (Exciplex) PI_excited->Exciplex + Co-initiator Radicals PI-H• + CI• (Free Radicals) Exciplex->Radicals H-Abstraction Monomer Monomer (HPPA) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results formulation Formulate Resin (HPPA + Photoinitiator) rt_ftir RT-FTIR Analysis formulation->rt_ftir photo_dsc Photo-DSC Analysis formulation->photo_dsc kinetics Determine Polymerization Rate rt_ftir->kinetics conversion Calculate Final Conversion rt_ftir->conversion photo_dsc->kinetics photo_dsc->conversion comparison Compare Performance kinetics->comparison conversion->comparison

References

A Comparative Guide to the Hydrolytic Stability of Polymers Containing 2-Hydroxy-3-phenoxypropyl Acrylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolytic stability of polymers containing 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) alongside common alternative polymers used in biomedical and pharmaceutical applications. Due to a lack of publicly available, direct experimental data on the hydrolytic degradation of homopolymers of HPPA, this guide offers a qualitative assessment based on structure-activity relationships, supplemented with quantitative data for well-characterized alternative polymers: Poly(2-hydroxyethyl methacrylate) (PHEMA), Poly(methyl methacrylate) (PMMA), and Poly(lactic-co-glycolic acid) (PLGA).

Introduction to Hydrolytic Stability of Acrylate Polymers

The hydrolytic stability of a polymer is a critical factor in determining its suitability for applications where it will be exposed to aqueous environments, such as in drug delivery systems, medical implants, and coatings. The degradation of a polymer through hydrolysis, the cleavage of chemical bonds by water, can significantly impact its mechanical integrity, therapeutic efficacy, and biocompatibility.

The structure of the monomer unit plays a pivotal role in the hydrolytic stability of the resulting polymer. Key structural features influencing stability include:

  • Ester Linkages: The acrylate backbone contains ester groups that are susceptible to hydrolysis. The rate of hydrolysis is influenced by the steric hindrance and electronic effects of the side chains.

  • Hydrophilicity: The presence of hydrophilic groups, such as hydroxyl (-OH) groups, can increase water absorption, potentially accelerating hydrolytic degradation by increasing the local concentration of water within the polymer matrix.

  • Crystallinity: A higher degree of crystallinity can impede water penetration into the polymer matrix, thereby slowing down hydrolysis.

  • Presence of Bulky Side Groups: Large, hydrophobic side groups can sterically hinder the approach of water molecules to the hydrolyzable ester linkages in the polymer backbone, thus enhancing stability.

Comparative Analysis of Hydrolytic Stability

The following table summarizes the hydrolytic stability of a hypothetical polymer of 2-Hydroxy-3-phenoxypropyl acrylate (Poly(HPPA)) and its alternatives. The data for Poly(HPPA) is an educated estimation based on its chemical structure, while the data for the alternatives are derived from published experimental studies.

PolymerMonomer StructureKey Structural Features Affecting StabilityExpected Hydrolytic StabilityQuantitative Data (Representative Values)
Poly(this compound) (Poly(HPPA)) - Acrylate ester backbone (susceptible to hydrolysis)- Pendant hydroxyl group (hydrophilic)- Bulky, hydrophobic phenoxypropyl group (steric hindrance)Moderate to High: The bulky phenoxypropyl group is expected to provide significant steric protection to the ester linkage, slowing down hydrolysis. The hydrophilic hydroxyl group may slightly increase water uptake, but the overall effect is anticipated to be dominated by the steric hindrance of the large side chain.No direct experimental data found in the public domain.
Poly(2-hydroxyethyl methacrylate) (PHEMA) - Methacrylate (B99206) ester backbone (more stable than acrylate)- Pendant hydroxyl group (hydrophilic)High: PHEMA is well-known for its stability in aqueous environments and is widely used in applications like contact lenses. While it is hydrophilic, the methacrylate backbone is inherently more resistant to hydrolysis than the acrylate backbone. PHEMA is generally considered non-biodegradable under physiological conditions.[1]Mass Loss: Negligible mass loss observed in phosphate-buffered saline (PBS) at 37°C over extended periods (months).[1] Molecular Weight Change: Minimal change in molecular weight under physiological conditions.
Poly(methyl methacrylate) (PMMA) - Methacrylate ester backbone (stable)- Hydrophobic methyl groupVery High: PMMA is a highly durable and hydrolytically stable polymer due to its hydrophobic nature and the stability of the methacrylate backbone. It is considered non-biodegradable.[2]Hydrolysis Rate: Extremely low hydrolysis rates have been reported, even at elevated temperatures. For instance, at temperatures between 5°C and 30°C in a pH-stat titration, the hydrolytic degradation is minimal.[3]
Poly(lactic-co-glycolic acid) (PLGA) - Aliphatic ester backbone (highly susceptible to hydrolysis)- Ratio of lactic to glycolic acid determines degradation rateLow to Very Low (Tunable): PLGA is designed to be biodegradable and degrades via hydrolysis of its ester linkages. The degradation rate is highly dependent on the lactide-to-glycolide ratio, molecular weight, and crystallinity. A 50:50 ratio of lactide to glycolide (B1360168) results in the fastest degradation.[4]Mass Loss: Significant mass loss is observed over time, which can be tailored from weeks to months depending on the formulation. For example, a PLGA 50:50 formulation can lose a significant portion of its mass within a few weeks in PBS at 37°C.[5][6] Molecular Weight Change: A rapid decrease in molecular weight is a key indicator of PLGA degradation. A 45% reduction in molecular weight was observed for one grade of PLGA after 30 minutes at 140°C with 0.4% water content.[5]

Experimental Protocols for Assessing Hydrolytic Stability

A standardized method to evaluate the hydrolytic stability of polymers involves an accelerated degradation study in a physiologically relevant buffer.

Objective: To determine the rate of hydrolytic degradation of a polymer by measuring changes in its physical and chemical properties over time when exposed to an aqueous environment at a constant temperature.

Materials:

  • Polymer samples of uniform shape and size (e.g., films, microspheres).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath set to 37°C (or higher for accelerated testing).

  • Analytical instruments:

    • Gel Permeation Chromatography (GPC) for molecular weight analysis.

    • Scanning Electron Microscopy (SEM) for morphological analysis.

    • Fourier-Transform Infrared (FTIR) Spectroscopy for chemical structure analysis.

    • Analytical balance for mass loss measurements.

Procedure:

  • Sample Preparation: Prepare polymer samples with known dimensions and initial dry weight (W_initial).

  • Incubation: Immerse the polymer samples in vials containing a known volume of PBS (pH 7.4). Place the vials in an incubator maintained at 37°C.

  • Time Points: At predetermined time intervals (e.g., 1, 7, 14, 28, 56 days), remove a set of samples from the PBS.

  • Sample Analysis:

    • Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight in a vacuum oven, and record the final dry weight (W_final). Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

    • Molecular Weight: Dissolve a portion of the dried sample in a suitable solvent (e.g., tetrahydrofuran) and analyze the molecular weight distribution using GPC.

    • Morphology: Examine the surface morphology of the samples using SEM to observe any changes, such as cracking or erosion.

    • Chemical Structure: Analyze the chemical structure of the polymer using FTIR to detect any changes in functional groups, such as the formation of carboxylic acid end groups from ester hydrolysis.

  • Data Analysis: Plot the percentage of mass loss and the change in molecular weight as a function of time to determine the degradation kinetics.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for conducting a hydrolytic stability study.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points cluster_results Data Interpretation PolymerSynthesis Polymer Synthesis SampleFabrication Sample Fabrication (Films, Microspheres) PolymerSynthesis->SampleFabrication InitialCharacterization Initial Characterization (Weight, MW, Morphology) SampleFabrication->InitialCharacterization Immersion Immersion in PBS (pH 7.4) InitialCharacterization->Immersion Incubation Incubation at 37°C Immersion->Incubation MassLoss Mass Loss Measurement Incubation->MassLoss GPC GPC Analysis (Molecular Weight) Incubation->GPC SEM SEM Analysis (Morphology) Incubation->SEM FTIR FTIR Analysis (Chemical Structure) Incubation->FTIR DegradationKinetics Degradation Kinetics MassLoss->DegradationKinetics GPC->DegradationKinetics StabilityComparison Stability Comparison DegradationKinetics->StabilityComparison

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-3-phenoxypropyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxy-3-phenoxypropyl acrylate (B77674), a common monomer in the development of various materials. Adherence to these protocols is critical to mitigate health risks, prevent environmental contamination, and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-Hydroxy-3-phenoxypropyl acrylate with the appropriate safety measures. This substance is known to cause skin and eye irritation, and may lead to allergic skin reactions.[1] Inhalation of vapors or mists can also irritate the respiratory system.[1]

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical goggles must be worn.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect against accidental splashes.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most critical rule for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using containers that may react with or be degraded by the acrylate.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of initial waste accumulation should also be recorded.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases unless part of a specific treatment protocol.

Step 2: On-site Neutralization and Polymerization (for experienced personnel only)

For laboratories with the appropriate expertise and equipment, on-site treatment to reduce the hazardous nature of the waste may be an option. However, this should only be performed by trained personnel following a validated protocol.

  • Small-Scale Polymerization: For small residual amounts, polymerization can be induced to solidify the liquid monomer, making it less hazardous. This typically involves the addition of a radical initiator. The resulting solid polymer should still be disposed of as hazardous waste, but it is in a more stable form.

  • Chemical Treatment: Advanced oxidation processes, such as Fenton oxidation, have been shown to be effective in degrading acrylic wastewater.[2] This involves the use of hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals that break down the organic molecule. Another potential method is coagulation, which involves adding chemicals to cause the dissolved and suspended acrylate to clump together for easier removal.[1][3][4][5]

It is crucial to note that these on-site treatment methods must be thoroughly researched and validated for this compound specifically before implementation.

Step 3: Professional Disposal

  • Licensed Waste Hauler: The most common and recommended method for disposal is to have the collected hazardous waste removed by a licensed and certified hazardous waste disposal company.

  • Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately to track the waste from your facility to its final disposal site.

Quantitative Data and Chemical Properties

PropertyValue
CAS Number 16969-10-1
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Colorless to light yellow liquid
Primary Hazards Skin Irritant, Eye Irritant, May cause allergic skin reaction
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases
Disposal Consideration Dispose of as hazardous waste. Do not allow to enter drains or watercourses.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the overall workflow.

DisposalDecision start Have 2-Hydroxy-3-phenoxypropyl acrylate waste? is_small_residual Is it a small, manageable residual amount? start->is_small_residual can_polymerize Are you trained and equipped for on-site polymerization? is_small_residual->can_polymerize Yes collect_waste Collect in a labeled hazardous waste container. is_small_residual->collect_waste No polymerize Induce polymerization in a designated container. can_polymerize->polymerize Yes can_polymerize->collect_waste No polymerize->collect_waste professional_disposal Arrange for pickup by a licensed hazardous waste hauler. collect_waste->professional_disposal

Caption: Decision-making flowchart for the disposal of this compound waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Generation of Waste (e.g., unused reagent, contaminated materials) B Segregation into a compatible, labeled hazardous waste container A->B C Secure storage in a designated waste accumulation area B->C D Scheduled pickup by a licensed waste disposal company C->D E Transportation with proper manifest D->E F Final treatment and disposal at a permitted facility E->F

Caption: Overall workflow for the management and disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and local regulations for any additional requirements.

References

Personal protective equipment for handling 2-Hydroxy-3-phenoxypropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-3-phenoxypropyl acrylate (B77674) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: 2-Hydroxy-3-phenoxypropyl acrylate

  • Synonyms: PGEA, Acrylic Acid 2-Hydroxy-3-phenoxypropyl Ester[1]

  • CAS Number: 16969-10-1

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] Key hazards are summarized below.

Hazard StatementGHS ClassificationPictogram(s)Signal Word
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[3]Warning
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[3][4]Warning
H317: May cause an allergic skin reactionSensitization, Skin (Category 1)[3][4][5]Warning
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1/2A)[1][3][4][5]Danger
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][3]Warning
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[5]None
H351: Suspected of causing cancerCarcinogenicity (Category 2)[4]Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following table outlines the minimum recommended PPE for handling this compound.[6]

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for larger quantities or when transferring the chemical.[6]
Skin Protection Chemical-resistant gloves (Nitrile gloves are recommended as they are more protective against acrylates than latex or vinyl).[7][8] A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Work should be conducted in a chemical fume hood to minimize inhalation of vapors.[6] If ventilation is insufficient, a NIOSH-approved respirator may be required.[6]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[6]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Avoid all personal contact, including inhalation of vapors or mists.[2][4]

  • Wear the appropriate PPE as specified above.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Keep containers securely sealed when not in use.[2]

  • Wash hands thoroughly after handling.[4]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]

  • Keep containers tightly closed.[4]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[4]

  • Polymerization may occur at elevated temperatures or upon depletion of inhibitor.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Unused/Excess Product:

  • Do NOT pour down the drain.[2]

  • Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Dispose of through your institution's hazardous waste management program.[1] This may involve a licensed chemical destruction plant or controlled incineration.[1]

Contaminated Materials:

  • All contaminated items (e.g., gloves, absorbent materials, pipette tips) must be collected in a sealed bag or container.[6]

  • Label the container as hazardous waste containing this compound.

  • Dispose of according to your institution's hazardous waste procedures.

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_ppe Personal Protective Equipment prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE decontamination Decontamination handling->decontamination After experiment completion waste_collection Waste Collection handling->waste_collection Collect unused chemical decontamination->waste_collection Collect all contaminated items disposal Hazardous Waste Disposal waste_collection->disposal Follow institutional guidelines goggles Goggles gloves Nitrile Gloves lab_coat Lab Coat

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-phenoxypropyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-phenoxypropyl acrylate

試験管内研究製品の免責事項と情報

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